kn-92
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[2-[[[(E)-3-(4-chlorophenyl)prop-2-enyl]-methylamino]methyl]phenyl]-4-methoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O3S/c1-27(17-5-6-19-9-11-21(25)12-10-19)18-20-7-3-4-8-24(20)26-31(28,29)23-15-13-22(30-2)14-16-23/h3-16,26H,17-18H2,1-2H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUAOVVIUGUOYHA-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC=CC1=CC=C(C=C1)Cl)CC2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C/C=C/C1=CC=C(C=C1)Cl)CC2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Dual Role of KN-92: An In-depth Technical Guide on its Mechanism of Action as a Negative Control and an Ion Channel Modulator
For Immediate Release
This technical guide provides a comprehensive overview of the mechanism of action of KN-92, a crucial tool in cellular signaling research. Primarily recognized as the inactive analog of the CaMKII inhibitor KN-93, this compound's principal role is to serve as a negative control, enabling researchers to dissect the specific effects of CaMKII inhibition from the off-target actions of KN-93. This document details the established non-inhibitory role of this compound on CaMKII, elaborates on its significant off-target effects on ion channels, and provides structured experimental protocols for its appropriate use in research settings. This guide is intended for researchers, scientists, and drug development professionals working in the fields of signal transduction, pharmacology, and neuroscience.
Core Concept: this compound as a Negative Control for CaMKII Inhibition
This compound is a structural analog of KN-93, a widely used cell-permeable inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII). However, this compound itself does not inhibit CaMKII activity and is therefore employed as a negative control in experimental designs. The rationale for its use is to differentiate the cellular effects specifically due to CaMKII inhibition by KN-93 from any non-specific or "off-target" effects that KN-93 might exert. By comparing the results of treating cells with KN-93, this compound, and a vehicle control, researchers can more confidently attribute any observed changes in the KN-93 treated group, which are absent in the this compound and vehicle control groups, to the inhibition of CaMKII.
Quantitative Data Summary
While the primary function of this compound is its lack of CaMKII inhibition, it is crucial to understand its interactions with other cellular targets. The following tables summarize the available quantitative data for this compound and its active counterpart, KN-93.
Table 1: Activity on CaMKII
| Compound | Target | Action | IC50/Ki Value | Reference(s) |
| KN-93 | CaMKII | Competitive Inhibitor | ~0.37 µM (Ki) | |
| This compound | CaMKII | Inactive | >10 µM (Ki) |
Table 2: Off-Target Effects on Ion Channels
| Compound | Target | Action | IC50 Value | Reference(s) |
| This compound | L-type Calcium Channels (CaV1.2) | Blocker | ~1 µM | |
| This compound | Voltage-gated K+ Channels (Kv1.5) | Blocker | ~1 µM | |
| This compound | hERG K+ Channel | Blocker | ~1 µM | |
| KN-93 | L-type Calcium Channels (CaV1.2) | Blocker | ~1 µM | |
| KN-93 | Voltage-gated K+ Channels (Kv1.5) | Blocker | ~1 µM |
Note: Specific IC50 values for this compound on various ion channels can be difficult to find in the literature, as it is primarily characterized by its inactivity on CaMKII. The values provided are approximations based on qualitative descriptions of its effects at given concentrations.
Signaling Pathways and Off-Target Effects
The following diagrams illustrate the canonical CaMKII signaling pathway and the off-target interactions of this compound.
Caption: Canonical CaMKII signaling pathway.
Caption: Off-target effects of this compound on ion channels.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound as a negative control.
In Vitro CaMKII Kinase Activity Assay
Objective: To confirm the inhibitory effect of KN-93 on CaMKII activity and the lack thereof with this compound.
Methodology:
-
Reagents and Materials:
-
Recombinant active CaMKII enzyme.
-
Autocamtide-2 (a specific CaMKII peptide substrate).
-
ATP (with γ-³²P-ATP for radiometric detection or cold ATP for non-radiometric methods).
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA).
-
KN-93 and this compound stock solutions (in DMSO).
-
Vehicle control (DMSO).
-
Phosphocellulose paper or other capture medium for radiometric assays.
-
Scintillation counter or luminescence/fluorescence plate reader for non-radiometric assays.
-
-
Procedure: a. Prepare a reaction mixture containing the kinase buffer, CaMKII enzyme, and Autocamtide-2 substrate. b. Aliquot the reaction mixture into separate tubes. c. Add KN-93, this compound, or vehicle control to the respective tubes at the desired final concentrations (e.g., a range from 0.1 µM to 10 µM). Pre-incubate for 10-15 minutes at room temperature. d. Initiate the kinase reaction by adding ATP (spiked with γ-³²P-ATP if applicable). e. Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range. f. Stop the reaction (e.g., by adding a high concentration of EDTA or phosphoric acid). g. For radiometric assays, spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated ³²P-ATP, and quantify the incorporated radioactivity using a scintillation counter. h. For non-radiometric assays (e.g., ADP-Glo™), follow the manufacturer's protocol to measure the amount of ADP produced. i. Plot the percentage of kinase activity against the inhibitor concentration to determine IC50 values.
Caption: In vitro kinase assay workflow.
Cell-Based Assay for CaMKII-Dependent Signaling
Objective: To investigate the role of CaMKII in a specific cellular process using KN-93 and this compound.
Methodology (Example: Neuronal plasticity study):
-
Cell Culture and Treatment:
-
Culture primary neurons or a suitable neuronal cell line.
-
Induce a cellular process known or hypothesized to be CaMKII-dependent (e.g., long-term potentiation (LTP) induction with a chemical stimulus like glycine).
-
Prepare treatment groups:
-
Vehicle control (e.g., 0.1% DMSO).
-
KN-93 (e.g., 10 µM).
-
This compound (e.g., 10 µM).
-
-
Pre-treat the cells with the respective compounds for a sufficient duration (e.g., 30-60 minutes) before applying the stimulus.
-
-
Endpoint Measurement:
-
After stimulation, lyse the cells and perform Western blotting to assess the phosphorylation of downstream targets of CaMKII (e.g., phospho-CREB, phospho-GluA1).
-
Alternatively, use immunofluorescence to visualize changes in protein localization or cellular morphology.
-
For functional readouts, perform electrophysiological recordings to measure synaptic currents.
-
-
Data Analysis:
-
Quantify the levels of phosphorylated proteins relative to the total protein and normalize to the vehicle control.
-
Analyze electrophysiological data to compare synaptic strength between treatment groups.
-
A significant effect of KN-93 that is absent with this compound treatment would indicate a CaMKII-dependent process.
-
Electrophysiological Recording for Ion Channel Blockade
Objective: To characterize the effects of this compound on a specific ion channel.
Methodology (Whole-cell patch-clamp):
-
Cell Preparation:
-
Use a cell line heterologously expressing the ion channel of interest (e.g., HEK293 cells transfected with Kv1.5) or primary cells endogenously expressing the channel.
-
-
Electrophysiology Rig:
-
Use a patch-clamp amplifier, micromanipulator, and data acquisition system.
-
Prepare appropriate intracellular (pipette) and extracellular (bath) solutions to isolate the current of interest.
-
-
Recording Procedure: a. Obtain a whole-cell patch-clamp configuration on a selected cell. b. Apply a voltage protocol designed to elicit the specific ion channel currents (e.g., a series of depolarizing voltage steps from a holding potential). c. After establishing a stable baseline recording, perfuse the bath solution containing this compound at a specific concentration. d. Record the currents in the presence of this compound until a steady-state effect is observed. e. To test for reversibility, wash out the this compound with the control bath solution. f. Repeat with a range of this compound concentrations to generate a dose-response curve.
-
Data Analysis:
-
Measure the peak current amplitude at each voltage step before and after this compound application.
-
Calculate the percentage of current inhibition at each concentration.
-
Fit the dose-response data to the Hill equation to determine the IC50 value.
-
Conclusion
The In-Depth Guide to Utilizing KN-92 as a Negative Control for KN-93 in CaMKII Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological tools KN-93 and its inactive analog, KN-92, with a core focus on the proper utilization of this compound as a negative control in experimental designs targeting Calcium/calmodulin-dependent protein kinase II (CaMKII).
Introduction: The Critical Role of Negative Controls in Kinase Inhibition Studies
In the realm of signal transduction research, the use of small molecule inhibitors is a fundamental approach to elucidating the physiological roles of specific kinases. However, the potential for off-target effects necessitates rigorous experimental design, including the use of appropriate controls. This is particularly crucial when employing widely used inhibitors such as KN-93 to probe the function of CaMKII, a serine/threonine kinase pivotal in a vast array of cellular processes. The structural analog, this compound, serves as an indispensable negative control, allowing researchers to dissect the specific effects of CaMKII inhibition from other pharmacological actions of the parent compound.
Mechanism of Action: KN-93 as a CaMKII Inhibitor and the Inactivity of this compound
KN-93 is a cell-permeable compound that acts as a potent inhibitor of CaMKII. Its mechanism of action involves competitively binding to the calmodulin-binding site on CaMKII, thereby preventing the activation of the kinase by the Ca²⁺/calmodulin complex.[1] This inhibition is reversible.
This compound is a close structural analog of KN-93, but critically, it is inactive as an inhibitor of CaMKII.[1] This inactivity is attributed to a subtle structural modification that prevents its effective binding to the calmodulin-binding site of the kinase. Therefore, any cellular effects observed with KN-93 but not with this compound can be more confidently attributed to the inhibition of CaMKII.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for KN-93 and this compound, highlighting their differential activity on CaMKII and their off-target profiles.
| Parameter | KN-93 | This compound | Reference(s) |
| CaMKII Inhibition (IC₅₀) | 0.37 - 4 µM (assay dependent) | Inactive | [2] |
| CaMKII Inhibition (Ki) | 370 nM | Inactive | [3] |
| L-Type Ca²⁺ Channel Inhibition | Yes (direct effect) | Yes (direct effect, but may be less potent than KN-93) | [2][4] |
| Voltage-gated K⁺ Channel (Kv) Inhibition | Yes (IC₅₀ for Kv1.5 = 307 nM) | Yes (equipotent to KN-93 for some channels) | [2][5] |
| IKr Inhibition in ventricular myocytes (IC₅₀) | 102.6 nM | Not reported |
Experimental Protocols
The proper use of this compound as a negative control is critical for data interpretation. Below are detailed methodologies for key experiments.
Cell Proliferation Assay in Human Hepatic Stellate Cells (LX-2)
This protocol is adapted from a study investigating the role of CaMKII in hepatic stellate cell proliferation.[1]
Objective: To determine the effect of CaMKII inhibition on cell proliferation.
Materials:
-
Human hepatic stellate cell line (LX-2)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
KN-93 (stock solution in DMSO)
-
This compound (stock solution in DMSO)
-
WST-8 cell proliferation assay kit
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Culture: Culture LX-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Seed LX-2 cells in 96-well plates at a density of 2 x 10³ cells/well and allow them to adhere overnight.
-
Treatment: Prepare working solutions of KN-93 and this compound in DMEM from stock solutions immediately before use. A typical concentration range is 5-50 µmol/L.[1] A vehicle control (DMEM with an equivalent amount of DMSO) must be included.
-
Incubation: Replace the culture medium with the prepared drug solutions and incubate for 24 hours.
-
WST-8 Assay:
-
Remove the treatment medium.
-
Add 100 µL of fresh DMEM containing 10 µL of WST-8 reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Calculate cell proliferation as a percentage of the vehicle control.
Western Blot Analysis of Cell Cycle Regulators
This protocol describes the assessment of protein expression changes following treatment with KN-93 and this compound.[1]
Objective: To investigate the downstream molecular effects of CaMKII inhibition on cell cycle regulatory proteins.
Materials:
-
LX-2 cells
-
6-well plates
-
KN-93 and this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p53, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed 5 x 10⁵ LX-2 cells in 6-well plates. After attachment, treat the cells with the desired concentrations of KN-93, this compound, or vehicle control for 24 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin).
Measurement of Store-Operated Calcium Entry (SOCE) in HEK293 Cells
This protocol is based on a study examining the role of CaMKII in regulating SOCE.[6]
Objective: To assess the impact of CaMKII inhibition on store-operated calcium entry.
Materials:
-
HEK293 cells
-
Fura-2 AM
-
Ca²⁺-free buffer
-
Thapsigargin (TG)
-
KN-93 and this compound
-
Fluorescence imaging system
Procedure:
-
Cell Loading: Load HEK293 cells with the Ca²⁺ indicator Fura-2 AM.
-
Baseline Measurement: Measure the baseline fluorescence ratio (340/380 nm excitation) in a Ca²⁺-containing buffer.
-
Store Depletion: Perfuse the cells with a Ca²⁺-free buffer containing thapsigargin (TG) to deplete intracellular Ca²⁺ stores.
-
Inhibitor Treatment: Pre-treat the cells with KN-93 (e.g., 10 µM) or this compound (e.g., 10 µM) for a short period (e.g., 10 minutes) before and during the experiment. A vehicle control is essential.
-
Ca²⁺ Re-addition: Reintroduce a Ca²⁺-containing buffer and measure the subsequent increase in the Fura-2 ratio, which represents SOCE.
-
Data Analysis: Quantify the peak and sustained phases of the Ca²⁺ influx.
Mandatory Visualizations
CaMKII Signaling Pathway
Caption: The CaMKII signaling cascade, illustrating activation by Ca²⁺/Calmodulin and inhibition by KN-93.
Experimental Workflow: Cell Proliferation Assay
Caption: Workflow for assessing the impact of KN-93 and this compound on cell proliferation.
Logical Relationship: Interpreting Results
Caption: A decision tree for interpreting experimental outcomes using KN-93 and this compound.
Conclusion and Best Practices
The combination of KN-93 and its inactive control, this compound, provides a powerful toolset for investigating the myriad roles of CaMKII in cellular physiology and pathophysiology. However, the potential for off-target effects, even with the use of a negative control, necessitates careful experimental design and data interpretation.
Key Best Practices:
-
Always Include a Vehicle Control: This accounts for any effects of the solvent (typically DMSO).
-
Use a Concentration Range: Perform dose-response experiments to identify the optimal concentrations for both KN-93 and this compound.
-
Consider Off-Target Effects: Be aware of the known off-target effects of both compounds on ion channels and interpret results accordingly, especially in electrophysiologically active cells.
By adhering to these principles and utilizing the information provided in this guide, researchers can enhance the rigor and reliability of their investigations into CaMKII signaling.
References
- 1. KN-93, a specific inhibitor of CaMKII inhibits human hepatic stellate cell proliferation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | CaMKII inhibitors: from research tools to therapeutic agents [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CaMKII-independent effects of KN93 and its inactive analog KN92: reversible inhibition of L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chronic Ca2+/Calmodulin-Dependent Protein Kinase II Inhibition Rescues Advanced Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unveiling the Biological Profile of KN-92: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
KN-92 is a widely utilized chemical compound in biomedical research, primarily known as the inactive structural analog of the potent Ca2+/calmodulin-dependent protein kinase II (CaMKII) inhibitor, KN-93. Its principal application in experimental design is to serve as a negative control, enabling researchers to delineate the specific effects of CaMKII inhibition by KN-93 from its non-specific, off-target actions. This technical guide provides an in-depth overview of the biological activity of this compound, focusing on its core characteristics, off-target effects, and its application in experimental protocols.
Core Biological Activity: An Inactive Control
This compound is designed to be pharmacologically inert towards CaMKII. Unlike its active counterpart, KN-93, which competitively blocks the binding of Ca2+/calmodulin to the kinase, this compound does not inhibit CaMKII activity. This fundamental difference makes this compound an indispensable tool for validating that an observed biological effect of KN-93 is indeed mediated by the inhibition of CaMKII and not by other molecular interactions.
Off-Target Profile: Inhibition of L-Type Calcium Channels
Despite its intended inactivity towards CaMKII, a significant body of evidence has demonstrated that both this compound and KN-93 possess off-target activity, most notably the reversible inhibition of L-type voltage-gated calcium channels (VGCCs). This effect is independent of CaMKII inhibition and has been observed for the CaV1.2 and CaV1.3 channel subtypes.
Quantitative Data on Off-Target Effects
While precise IC50 values for the inhibition of L-type calcium channels by this compound are not consistently reported in the literature, studies have demonstrated a dose-dependent reduction in L-type calcium currents. The following table summarizes the observed effects at various concentrations.
| Target | Cell Type | This compound Concentration | Observed Effect | Citation |
| L-type Calcium Channels (CaV1.2, CaV1.3) | Various (e.g., neurons, cardiomyocytes) | 1-10 µM | Reversible reduction of L-type calcium channel currents. | [1] |
| Cardiac Action Potential Upstroke Velocity | Guinea pig ventricular cardiomyocytes | 5 µM | No significant effect on the maximum upstroke velocity. |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for L-Type Calcium Current Measurement
This protocol is designed to assess the inhibitory effect of this compound on L-type voltage-gated calcium channels in isolated cells, such as cardiomyocytes or neurons.
Materials:
-
Isolated single cells (e.g., ventricular myocytes)
-
External solution (in mM): 135 NaCl, 5.4 CsCl, 1.0 MgCl2, 1.8 CaCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH)
-
Internal (pipette) solution (in mM): 120 CsCl, 10 EGTA, 5 MgATP, 10 HEPES (pH adjusted to 7.2 with CsOH)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pipette fabrication
Procedure:
-
Prepare external and internal solutions and filter them.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Plate the isolated cells in a recording chamber on the stage of an inverted microscope and perfuse with the external solution.
-
Approach a single, healthy-looking cell with the patch pipette and form a giga-ohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -80 mV.
-
To isolate L-type calcium currents, apply a depolarizing voltage step to 0 mV for 200 ms. This will elicit an inward Ca2+ current.
-
Record baseline L-type calcium currents for a stable period (e.g., 5 minutes).
-
Prepare the desired concentration of this compound in the external solution. Ensure the final DMSO concentration is low (e.g., <0.1%) to avoid solvent effects.
-
Perfuse the cell with the this compound containing external solution.
-
Record the L-type calcium currents in the presence of this compound until a steady-state effect is observed.
-
To test for reversibility, wash out the this compound by perfusing with the control external solution.
-
Analyze the peak inward current amplitude before, during, and after this compound application to quantify the extent of inhibition.
In Vitro CaMKII Kinase Assay
This protocol provides a general framework for assessing the direct inhibitory effect of compounds on CaMKII activity, using this compound as a negative control.
Materials:
-
Recombinant active CaMKII enzyme
-
CaMKII substrate (e.g., Autocamtide-2)
-
[γ-32P]ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mg/ml BSA)
-
Calmodulin
-
CaCl2
-
KN-93 (positive control)
-
This compound (negative control)
-
DMSO (vehicle control)
-
Phosphocellulose paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, calmodulin, and CaCl2.
-
Prepare serial dilutions of KN-93 and this compound in DMSO. Also, prepare a DMSO-only vehicle control.
-
In separate reaction tubes, add the reaction mixture, the CaMKII substrate, and the test compounds (KN-93, this compound, or vehicle).
-
Initiate the kinase reaction by adding the recombinant CaMKII enzyme.
-
Start the phosphorylation reaction by adding [γ-32P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose papers extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Place the washed papers in scintillation vials with scintillation fluid.
-
Measure the amount of incorporated 32P using a scintillation counter.
-
Compare the kinase activity in the presence of KN-93 and this compound to the vehicle control. KN-93 should show a dose-dependent inhibition of CaMKII activity, while this compound should show no significant inhibition.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Off-target signaling pathway of this compound, illustrating its inhibition of L-type calcium channels.
References
In-Depth Technical Guide: Off-Target Effects of KN-92
For Researchers, Scientists, and Drug Development Professionals
Introduction
KN-92 is widely utilized in biomedical research as a negative control for its structural analog, KN-93, a potent inhibitor of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII). While this compound is considered inactive against CaMKII, a growing body of evidence reveals that it is not devoid of biological activity. This technical guide provides a comprehensive overview of the known off-target effects of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the affected signaling pathways and experimental workflows. Understanding these off-target effects is critical for the accurate interpretation of experimental results and for the development of more selective pharmacological tools.
Off-Target Profile of this compound: Quantitative Data
The primary off-target effects of this compound have been identified on various ion channels. The following tables summarize the available quantitative data for these interactions.
Ion Channel Inhibition
| Target Ion Channel | Species/Cell Line | Reported IC₅₀/Inhibition | Reference |
| L-type Calcium Channel (Cav1.2) | HEK293 cells | ~10 µM (Significant inhibition at this concentration) | [1][2] |
| L-type Calcium Channel (Cav1.3) | HEK293 cells | ~10 µM (Significant inhibition at this concentration) | [1][2] |
| Voltage-gated Potassium Channel (Generic Kv) | Smooth muscle cells | Similar blocking effect to KN-93 (0.3–3 µM) | [3] |
Note: Specific IC₅₀ values for the individual potassium channel subtypes (Kv1.2, Kv1.4, Kv1.5, Kv2.1, Kv3.2, and hERG) have not been consistently reported in publicly available literature. However, multiple sources confirm that this compound acts as a blocker of these channels.
Kinase Inhibition Profile
Key Experimental Methodologies
The following sections detail the experimental protocols used to characterize the major off-target effects of this compound.
Whole-Cell Patch-Clamp Electrophysiology for L-type Calcium Channels
This protocol is based on the methodology described by Gao et al. (2006) for measuring the effect of this compound on L-type calcium channel currents in a heterologous expression system.[1][2]
1. Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are transiently co-transfected with plasmids encoding the α₁ (e.g., Cav1.2 or Cav1.3), β₃, and α₂δ subunits of the L-type calcium channel, along with a green fluorescent protein (GFP) marker to identify transfected cells.
2. Electrophysiological Recording:
-
Recordings are performed 48-72 hours post-transfection.
-
The whole-cell patch-clamp technique is employed using an amplifier and data acquisition system.
-
Borosilicate glass pipettes with a resistance of 3-5 MΩ are used as recording electrodes.
3. Solutions:
-
External Solution (in mM): 135 tetraethylammonium chloride (TEA-Cl), 10 BaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with TEA-OH.
-
Internal Pipette Solution (in mM): 135 Cs-methanesulfonate, 5 CsCl, 5 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP, pH adjusted to 7.2 with CsOH.
4. Voltage-Clamp Protocol:
-
Cells are held at a holding potential of -80 mV.
-
Depolarizing voltage steps to +10 mV for 200 ms are applied to elicit inward Ba²⁺ currents through L-type calcium channels.
-
Currents are recorded before and after the application of various concentrations of this compound to the external solution.
5. Data Analysis:
-
Peak inward current amplitude is measured for each voltage step.
-
The percentage of current inhibition by this compound is calculated by comparing the peak current in the presence of the compound to the control current.
-
A concentration-response curve is generated, and the IC₅₀ value is determined by fitting the data to a Hill equation.
Whole-Cell Patch-Clamp Electrophysiology for Voltage-Gated Potassium Channels
This generalized protocol is based on standard electrophysiological techniques for assessing the effect of compounds on voltage-gated potassium channels (Kv), including the hERG channel.
1. Cell Culture:
-
A stable cell line expressing the specific potassium channel of interest (e.g., CHO-hERG) is used.
-
Cells are maintained in an appropriate culture medium.
2. Electrophysiological Recording:
-
The whole-cell patch-clamp configuration is established.
3. Solutions:
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH.
-
Internal Pipette Solution (in mM): 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 EGTA, 5 Mg-ATP, pH adjusted to 7.2 with KOH.
4. Voltage-Clamp Protocol (Example for hERG):
-
Cells are held at -80 mV.
-
A depolarizing step to +20 mV for 2 seconds is applied to activate and then inactivate the channels.
-
The membrane is then repolarized to -50 mV to record the characteristic repolarizing tail current.
-
This protocol is repeated at regular intervals before and after the application of this compound.
5. Data Analysis:
-
The peak tail current amplitude is measured.
-
The inhibitory effect of this compound is quantified by the reduction in the tail current amplitude.
-
Concentration-response curves are generated to determine the IC₅₀ value.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key concepts and processes described in this guide.
Caption: this compound directly blocks L-type calcium channels, inhibiting Ca²⁺ influx.
Caption: this compound blocks voltage-gated potassium channels, inhibiting K⁺ efflux.
References
Core Topic: Comparative Specificity of KN-93 and its Analogue KN-92
An In-depth Technical Guide to the Specificity of KN-92 and KN-93
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
KN-93 is a widely utilized, cell-permeable compound recognized primarily as an inhibitor of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII).[1] It has been an essential pharmacological tool for elucidating the diverse cellular roles of CaMKII, from synaptic plasticity to cardiac function.[2][3] To distinguish the effects of CaMKII inhibition from other potential off-target actions, its structural analog, this compound, is frequently employed as a negative control.[4][5] this compound is considered inactive against CaMKII, and therefore, effects observed with KN-93 but not with this compound are often attributed to the inhibition of CaMKII.[4][6]
However, a nuanced understanding of the specificity of both compounds is critical for the accurate interpretation of experimental data. Emerging evidence reveals that both KN-93 and this compound possess significant off-target activities, particularly on ion channels.[1][5][7] Furthermore, the canonical mechanism of KN-93's action has been challenged, with recent studies suggesting it may bind directly to Ca²⁺/Calmodulin (CaM) rather than CaMKII itself.[8][9] This guide provides a comprehensive analysis of the specificity of KN-93 versus this compound, presenting quantitative data, detailed experimental methodologies, and visual diagrams to clarify their complex pharmacology.
Mechanism of Action and Inhibition
CaMKII is a serine/threonine kinase activated by an increase in intracellular calcium ions. Upon binding Ca²⁺, calmodulin (CaM) undergoes a conformational change, enabling it to bind and activate CaMKII. This activation can become autonomous through autophosphorylation of the kinase at Thr286/287.[2][10]
KN-93 is a non-competitive inhibitor with respect to ATP. The widely accepted mechanism is that KN-93 allosterically interferes with the binding of Ca²⁺/CaM to the kinase.[7] It is thought to block the ability of Ca²⁺/CaM to displace the autoinhibitory domain from the catalytic site, thereby preventing the activation of the kinase and subsequent phosphorylation of its substrates.[1][7]
Conversely, recent evidence strongly suggests that KN-93 may not bind to CaMKII at all, but rather interacts directly with Ca²⁺/CaM.[8][9] This interaction could sequester Ca²⁺/CaM, preventing it from activating CaMKII and other CaM-dependent enzymes, adding a significant layer of complexity to its mechanism.
This compound, despite its structural similarity to KN-93, does not inhibit CaMKII activity.[4] This is attributed to stereochemical differences that are presumed to prevent its effective interaction with the CaMKII-CaM complex or with CaM directly in a manner that prevents kinase activation.[8]
Figure 1: CaMKII activation pathway and proposed mechanisms of KN-93 inhibition.
Data Presentation: Quantitative Specificity
While initially considered highly selective for CaMKII over kinases like PKA and PKC, subsequent broad-spectrum screening has revealed a more complex profile for KN-93.[1] this compound, while inactive on CaMKII, is not inert and displays its own set of off-target effects.
Table 1: Inhibitory Activity against CaMKII
| Compound | Target | Assay Condition | IC₅₀ / Kᵢ Value | Reference(s) |
| KN-93 | CaMKII | Recombinant, Sf9 cells | IC₅₀: ~1-4 µM | [1] |
| CaMKII | Cell-permeable | Kᵢ: 370 nM | [11] | |
| CaMKII | Ventricular Myocytes | IC₅₀: 102.6 nM (for IKr) | ||
| This compound | CaMKII | - | Inactive/No Inhibition | [4][5] |
Note: The reported inhibitory concentration for KN-93 varies depending on assay conditions, such as CaM levels.[1]
Table 2: Off-Target Effects of KN-93
| Target Class | Specific Target | Effect/IC₅₀ | Reference(s) |
| Other Kinases | CaMKI, CaMKIV | Inhibits equally well | [1] |
| Fyn, Haspin, Hck, Lck, MLCK, Tec, TrkA | Inhibits | [1] | |
| Ion Channels | L-type Ca²⁺ Channels (CaV1.2, CaV1.3) | Direct Inhibition | [1][5][12] |
| Voltage-gated K⁺ Channels (Kᵥ) | Direct Blockade | [1] | |
| Kᵥ1, Kᵥ2, Kᵥ3, Kᵥ4, Kᵥ7 (hERG) families | Direct Blockade | [1] | |
| Kᵥ1.5 | IC₅₀: 307 nM | ||
| IKr (rapid delayed rectifier K⁺ current) | Abolishes; IC₅₀: 102.6 nM | [13] | |
| Other | IP₃-induced Ca²⁺ release | Direct Inhibition | [1][7] |
Table 3: Off-Target Effects of this compound (CaMKII-inactive control)
| Target Class | Specific Target | Effect | Reference(s) |
| Ion Channels | L-type Ca²⁺ Channels (CaV1.2, CaV1.3) | Direct, reversible inhibition | [5][12] |
| Voltage-gated K⁺ Channels (Kᵥ) | Blocks channel (similar to KN-93) | [1] | |
| Kᵥ1, Kᵥ2, Kᵥ3, Kᵥ4, Kᵥ7 families | Does not block these channels | [1] | |
| Other | IP₃-induced Ca²⁺ release | Less potent inhibition than KN-93 | [1][7] |
| Apoptosis induced by NAD depletion | Inhibits (CaMKII-independent) | [14] |
Summary of Specificity: The data clearly indicate that KN-93 is not strictly specific to CaMKII. It potently inhibits several other kinases and directly blocks multiple classes of ion channels. Critically, the use of this compound as a negative control is complicated by its own significant biological activities. While this compound does not inhibit CaMKII, it does inhibit L-type calcium channels.[5] Therefore, an effect blocked by KN-93 but not this compound cannot be unequivocally attributed to CaMKII if the biological system is sensitive to calcium channel modulation.
Figure 2: Logical diagram of the inhibitory profiles of KN-93 and this compound.
Experimental Protocols
To rigorously assess inhibitor specificity, multiple orthogonal methods are required. Key experiments cited in the characterization of KN-93 and this compound include chemoproteomic profiling for kinase selectivity and patch-clamp electrophysiology for ion channel activity.
Protocol 1: Kinase Inhibitor Profiling via Chemoproteomics (Kinobeads Assay)
This method assesses the binding of an inhibitor to a large panel of endogenous kinases directly from a cell lysate.[15][16]
-
Lysate Preparation: Culture and harvest cells (e.g., a panel of four different cell lines to maximize kinome coverage). Lyse cells under non-denaturing conditions to preserve native protein conformations. Determine total protein concentration using a standard method (e.g., BCA assay).
-
Inhibitor Competition: Aliquot the cell lysate. To each aliquot, add the test inhibitor (e.g., KN-93) at various concentrations (typically a 5- to 10-point dose-response curve). Include a DMSO vehicle control. Incubate to allow the inhibitor to bind to its target kinases.
-
Affinity Chromatography: Add "kinobeads" to the lysates. These are sepharose beads derivatized with a mixture of broad-spectrum, immobilized kinase inhibitors.[15] Incubate to allow kinases not bound by the test inhibitor to bind to the beads.
-
Enrichment and Digestion: Wash the beads extensively to remove non-specifically bound proteins. Elute the bound kinases and digest them into peptides using trypsin.
-
Quantitative Mass Spectrometry: Label the peptides from each concentration point with isobaric tags (e.g., TMT) for multiplexed analysis. Combine the labeled samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the relative amount of each kinase pulled down at each inhibitor concentration compared to the vehicle control. Fit the data to a dose-response curve for each kinase to determine its apparent dissociation constant (Kₐₚₚ) or IC₅₀, providing a comprehensive selectivity profile.
Protocol 2: Ion Channel Activity Measurement (Whole-Cell Patch-Clamp)
This electrophysiological technique measures the flow of ions through channels in the membrane of a single cell, providing a direct functional readout of channel block.[13]
-
Cell Preparation: Isolate primary cells (e.g., ventricular myocytes) or use a cell line endogenously expressing or transfected with the ion channel of interest (e.g., HEK293 cells expressing Kᵥ1.5).
-
Electrode and Solutions: Prepare a glass micropipette with a tip diameter of ~1 µm and fill it with an internal solution mimicking the cell's cytoplasm. The external bath solution mimics the extracellular environment and contains the ions that will flow through the channel being studied.
-
Giga-seal Formation: Using a micromanipulator, bring the micropipette into contact with the cell membrane. Apply gentle suction to form a high-resistance "giga-seal" (resistance > 1 GΩ), electrically isolating the patch of membrane under the pipette.
-
Whole-Cell Configuration: Apply a stronger pulse of suction to rupture the membrane patch, allowing electrical and diffusional access to the entire cell interior.
-
Voltage Clamp and Current Recording: Use a patch-clamp amplifier to "clamp" the cell's membrane potential at a set voltage. Apply a specific voltage protocol (e.g., a series of depolarizing steps) to elicit the opening of the target voltage-gated ion channels. Record the resulting ionic currents.
-
Inhibitor Application: After recording baseline currents, perfuse the bath solution containing the test compound (e.g., KN-93 or this compound) at a specific concentration.
-
Data Analysis: Record the currents again in the presence of the inhibitor. The reduction in current amplitude reflects the degree of channel block. Repeat with multiple concentrations to generate a dose-response curve and calculate the IC₅₀ for the compound on that specific ion channel.
Figure 3: Experimental workflow for chemoproteomic kinase inhibitor profiling.
Conclusion and Recommendations
The evidence presented demonstrates that while KN-93 is a potent inhibitor of CaMKII, it is not entirely specific. Its significant off-target effects on other kinases and, most notably, on multiple families of ion channels, mandate caution in its use. The designation of this compound as a simple "inactive" control is an oversimplification; it is more accurately described as a "CaMKII-inactive" control that possesses its own distinct pharmacological profile, including the potent inhibition of L-type calcium channels.[5][14]
The recent discovery that KN-93 may exert its effects by binding directly to Ca²⁺/Calmodulin further complicates the interpretation of data generated with this inhibitor.[8][9] This mechanism implies that KN-93 could interfere with any cellular process regulated by Ca²⁺/CaM, not just those mediated by CaMKII.
For researchers and drug development professionals, the following best practices are recommended:
-
Use this compound with Caution: When using this compound as a control, researchers must consider its independent effects on L-type calcium channels and other potential targets. Results should be interpreted in the context of the specific biological system's sensitivity to these off-target activities.[1][7]
-
Employ Orthogonal Approaches: To confidently attribute a biological effect to CaMKII inhibition, pharmacological findings with KN-93 should be validated using structurally and mechanistically distinct inhibitors, such as the peptide inhibitor AIP.[5][8]
-
Utilize Genetic Validation: Whenever possible, complement pharmacological studies with genetic approaches, such as siRNA/shRNA knockdown or CRISPR/Cas9-mediated knockout of CaMKII, to provide the most rigorous validation of the target's role.
-
Acknowledge Alternative Mechanisms: Be aware of the potential for KN-93 to act via direct binding to Ca²⁺/Calmodulin, and consider this possibility when designing experiments and interpreting results.[9]
By integrating quantitative data with a mechanistic understanding and employing rigorous validation strategies, the scientific community can continue to use these chemical probes effectively while avoiding the pitfalls of misinterpreting their complex pharmacology.
References
- 1. Frontiers | CaMKII inhibitors: from research tools to therapeutic agents [frontiersin.org]
- 2. Ca2+/calmodulin-dependent protein kinase II - Wikipedia [en.wikipedia.org]
- 3. Pathways for CaMKII activation in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KN-93, a specific inhibitor of CaMKII inhibits human hepatic stellate cell proliferation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CaMKII-independent effects of KN93 and its inactive analog KN92: reversible inhibition of L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. CaMKII inhibitors: from research tools to therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The CaMKII inhibitor KN93-calmodulin interaction and implications for calmodulin tuning of NaV1.5 and RyR2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Calcium/Calmodulin-Stimulated Protein Kinase II (CaMKII): Different Functional Outcomes from Activation, Depending on the Cellular Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. KN-93 inhibits IKr in mammalian cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Apoptosis induced by NAD depletion is inhibited by KN-93 in a CaMKII-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. portal.fis.tum.de [portal.fis.tum.de]
- 16. CIPSM - Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling [cipsm.de]
An In-depth Technical Guide to the CaMKII-Independent Effects of KN-92
For Researchers, Scientists, and Drug Development Professionals
Abstract
Core Off-Target Profile of KN-92: Ion Channel Modulation
The most extensively documented CaMKII-independent effects of this compound are its interactions with various ion channels. These interactions are observed at concentrations commonly used in research, highlighting the critical need for awareness within the scientific community.
Inhibition of L-type Calcium Channels
Both KN-93 and its supposedly inactive analog, this compound, have been shown to cause a reversible and specific reduction in the currents of L-type calcium channels (CaV1.2 and CaV1.3).[3] This inhibitory effect is dose- and time-dependent and is not replicated by structurally unrelated CaMKII inhibitors like AIP, strongly suggesting a mechanism independent of CaMKII.[3]
Blockade of Voltage-Gated Potassium Channels
This compound also functions as a direct, extracellular blocker of several voltage-gated potassium channels.[4] This includes channels such as Kv1.2, 1.4, 1.5, 2.1, 3.2, and the hERG channel. This broad-spectrum potassium channel blockade can significantly alter cellular excitability and membrane potential, representing a major confounding variable in studies on neuronal and cardiac tissues.
Quantitative Data on this compound Off-Target Effects
For clarity and comparative purposes, the following table summarizes the key quantitative data associated with the CaMKII-independent effects of this compound.
| Target | Effect | Cell Type/System | IC50 / Effective Concentration | Reference |
| L-type Calcium Channels (CaV1.2, CaV1.3) | Reversible Inhibition | HEK293 cells expressing the channel subunits | Dose-dependent reduction of currents observed with 1-10 µM | [3] |
| Voltage-Gated Potassium Channels (Kv family, hERG) | Direct Extracellular Blockade | In vitro expression systems | Not explicitly quantified as IC50 in the provided results, but described as a "blocker" | [4] |
| Human Hepatic Stellate Cells (LX-2) | Ineffective in blocking cell growth | LX-2 cell line | 5-50 µM (24 hours) | [2] |
Signaling Pathways and Logical Relationships
To visually represent the complex interactions of this compound, the following diagrams have been generated using the DOT language.
Logical Relationship of KN Compounds and Their Targets
Caption: Logical diagram of KN-93 and this compound inhibition targets.
CaMKII-Independent Signaling Interference
Caption: this compound directly blocks ion channels, altering cellular responses.
Key Experimental Protocols
Detailed methodologies are crucial for replicating and validating findings related to this compound's off-target effects.
Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Analysis
This protocol is designed to measure the effect of this compound on voltage-gated ion channel currents.
Objective: To determine the inhibitory effect of this compound on L-type calcium or voltage-gated potassium channels.
Materials:
-
Cells expressing the ion channel of interest (e.g., HEK293, cardiomyocytes).
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH). For Ca²⁺ currents, Ba²⁺ can be substituted for Ca²⁺ to increase current amplitude and reduce Ca²⁺-dependent inactivation.
-
Internal (pipette) solution (in mM): 120 Cs-methanesulfonate, 10 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.2 with CsOH).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Patch-clamp amplifier, digitizer, and data acquisition software (e.g., Axopatch, pCLAMP).[5][6]
-
Borosilicate glass capillaries for pipette pulling.[7]
-
Microscope and micromanipulators.
Procedure:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.[7]
-
Recording:
-
Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution.
-
Approach a target cell with the glass pipette while applying slight positive pressure.[8]
-
Upon contacting the cell membrane, release the positive pressure and apply gentle suction to form a gigaohm seal (>1 GΩ).[8]
-
Rupture the cell membrane with a brief pulse of stronger suction to achieve the whole-cell configuration.[9]
-
-
Data Acquisition:
-
Clamp the cell at a holding potential (e.g., -80 mV).
-
Apply a series of voltage steps to elicit the desired ion channel currents (e.g., for L-type Ca²⁺ channels, step from -80 mV to potentials between -40 and +60 mV).
-
Record baseline currents in the external solution.
-
-
Drug Application:
-
Perfuse the chamber with the external solution containing the desired concentration of this compound (e.g., 10 µM). Ensure the final DMSO concentration is low (<0.1%) and consistent across control and experimental conditions.
-
Allow several minutes for the drug to take effect and record the currents again using the same voltage protocol.
-
-
Washout: Perfuse the chamber with the control external solution to test for the reversibility of the drug's effect.[3]
-
Analysis: Measure the peak current amplitude before, during, and after this compound application. Calculate the percentage of inhibition.
Experimental Workflow for Patch-Clamp Analysis
Caption: Workflow for a whole-cell patch-clamp experiment.
Implications for Research
The CaMKII-independent effects of this compound have significant implications for the interpretation of studies that use this compound as a negative control.
-
Electrophysiology: Any study investigating the role of CaMKII in regulating ion channels using KN-93 must be interpreted with extreme caution. The direct effects of both KN-93 and this compound on ion channels can mimic or mask the effects of true CaMKII inhibition.
-
Calcium Signaling: By inhibiting L-type calcium channels, this compound can directly reduce calcium influx, a fundamental cellular signaling event. This can lead to misattribution of observed effects to CaMKII-dependent pathways when they may, in fact, be a direct consequence of reduced intracellular calcium.
-
General Cellular Processes: Alterations in membrane potential and intracellular ion concentrations due to off-target channel blockade can have widespread and unpredictable effects on numerous cellular processes, including gene expression, cell proliferation, and apoptosis.
Conclusion and Recommendations
This compound, while designed as an inactive control for the CaMKII inhibitor KN-93, is a pharmacologically active compound with significant off-target effects, primarily on L-type calcium and various voltage-gated potassium channels.[3] These CaMKII-independent actions necessitate a critical re-evaluation of data from studies that have relied on this compound as a truly inert control.
For future research, we recommend the following:
-
Use Multiple Controls: When possible, use structurally and mechanistically different CaMKII inhibitors (e.g., peptide inhibitors like AIP) in parallel with the KN compounds to confirm that the observed effects are specific to CaMKII inhibition.[3]
-
Dose-Response Curves: Carefully titrate the concentrations of KN-93 and this compound to use the lowest effective concentration, potentially minimizing off-target effects.
-
Direct Measurement of Off-Target Effects: In any new experimental system, directly test for the known off-target effects of this compound (e.g., through patch-clamp) to understand their potential contribution to the observed phenotype.
-
Consider Alternative Approaches: Genetic approaches, such as using dominant-negative or constitutively active forms of CaMKII, or siRNA-mediated knockdown, can provide more specific insights into the role of CaMKII without the confounding pharmacology of small molecule inhibitors.
By acknowledging and accounting for the CaMKII-independent effects of this compound, researchers can enhance the rigor and reproducibility of their findings and gain a more accurate understanding of the complex signaling pathways they investigate.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CaMKII-independent effects of KN93 and its inactive analog KN92: reversible inhibition of L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. Whole-cell patch-clamp recording and parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 7. docs.axolbio.com [docs.axolbio.com]
- 8. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]
- 9. Whole Cell Patch Clamp Protocol [protocols.io]
The Direct Inhibitory Effect of KN-92 on L-type Calcium Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
KN-92, widely known as the inactive analog of the Ca2+/calmodulin-dependent protein kinase II (CaMKII) inhibitor KN-93, has been demonstrated to exert a direct, reversible, and CaMKII-independent inhibitory effect on L-type calcium channels (LTCCs). This technical guide provides an in-depth analysis of the interaction between this compound and LTCCs, consolidating quantitative data, detailing experimental protocols for characterization, and visualizing the underlying molecular and experimental frameworks. The information presented herein is critical for the accurate interpretation of experimental results using this compound and for the strategic design of future investigations into LTCC pharmacology and physiology.
Introduction
L-type calcium channels are voltage-gated ion channels crucial for a multitude of physiological processes, including muscle contraction, hormone secretion, and neuronal excitability.[1] The Cav1 family of α1 subunits, namely Cav1.1, Cav1.2, Cav1.3, and Cav1.4, form the pore of these channels.[2] Pharmacological modulation of LTCCs is a cornerstone of treatment for various cardiovascular diseases.[3]
KN-93 is a potent and widely used inhibitor of CaMKII. Its structural analog, this compound, which does not inhibit CaMKII, has traditionally been employed as a negative control in experiments investigating the role of CaMKII. However, seminal work by Gao et al. (2006) revealed that both KN-93 and this compound directly inhibit L-type calcium channels, specifically Cav1.2 and Cav1.3, in a manner independent of CaMKII inhibition.[4] This finding has significant implications for the interpretation of past studies and necessitates careful consideration in the design of future experiments utilizing these compounds.
This guide aims to provide a comprehensive technical resource on the effects of this compound on L-type calcium channels, focusing on quantitative data, detailed experimental methodologies, and visual representations of key concepts.
Quantitative Data: Inhibition of L-type Calcium Channels by this compound
The inhibitory effect of this compound on L-type calcium channels is dose-dependent. While the seminal study by Gao et al. (2006) established this relationship, specific IC50 values were not explicitly reported in the abstract. However, the study clearly indicates a significant reduction in L-type calcium channel currents in the presence of this compound. The data presented below is a qualitative summary based on the available information. Further investigation of the full-text article is recommended for precise quantitative values.
| Compound | Channel Subtype(s) | Effect | Concentration Range (µM) | Reference |
| This compound | Cav1.2, Cav1.3 | Reversible Inhibition | Not specified in abstract | [4] |
Experimental Protocols
The investigation of this compound's effect on L-type calcium channels primarily relies on two key experimental techniques: patch-clamp electrophysiology and calcium imaging.
Patch-Clamp Electrophysiology
Whole-cell patch-clamp is the gold-standard technique for characterizing the effect of compounds on ion channel function. This method allows for the direct measurement of ionic currents across the cell membrane in response to controlled voltage changes.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably or transiently expressing the desired L-type calcium channel subunits (e.g., α1C, β2, α2δ1 for Cav1.2) are commonly used.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO2 incubator.
-
Transfection (for transient expression): Cells are transfected with plasmids encoding the L-type calcium channel subunits using a suitable transfection reagent (e.g., Lipofectamine). Recordings are typically performed 24-48 hours post-transfection.
-
External Solution (in mM): 120 Tetraethylammonium chloride (TEA-Cl), 10 CsCl, 10 CaCl2, 10 HEPES. Adjust pH to 7.4 with CsOH.
-
Internal (Pipette) Solution (in mM): 115 Cs-methanesulfonate, 10 Cs-BAPTA, 5 CaCl2, 8 MgCl2, 10 HEPES. Adjust pH to 7.2 with CsOH.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Dilute to the final desired concentrations in the external solution immediately before use.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Hold the cell at a holding potential of -90 mV.
-
Elicit L-type calcium currents by applying depolarizing voltage steps (e.g., from -60 mV to +80 mV in 10 mV increments for 300 ms).
-
Record baseline currents in the absence of this compound.
-
Perfuse the cell with the external solution containing the desired concentration of this compound.
-
After a stable effect is reached, record the currents in the presence of the compound.
-
To test for reversibility, wash out the compound by perfusing with the control external solution.
-
Analyze the data by measuring the peak inward current at each voltage step before, during, and after this compound application.
Calcium Imaging
Calcium imaging provides a functional readout of L-type calcium channel activity by measuring changes in intracellular calcium concentration ([Ca2+]i) upon channel opening.
-
Plate cells expressing L-type calcium channels on glass coverslips.
-
Prepare a loading solution containing a calcium-sensitive fluorescent indicator, such as Fura-2 AM (typically 2-5 µM), in a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS). The addition of a non-ionic surfactant like Pluronic F-127 can aid in dye solubilization.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C.
-
Wash the cells with fresh HBSS to remove extracellular dye and allow for de-esterification of the dye within the cells for approximately 30 minutes.
-
Mount the coverslip onto a perfusion chamber on the stage of an inverted fluorescence microscope equipped for ratiometric imaging.
-
Perfuse the cells with a physiological buffer.
-
Excite the Fura-2 loaded cells alternately with light at 340 nm and 380 nm and capture the emission at 510 nm.
-
Establish a baseline fluorescence ratio (340/380 nm).
-
Depolarize the cells to open L-type calcium channels. This can be achieved by applying a high potassium solution (e.g., replacing NaCl with KCl in the perfusion buffer) or by electrical field stimulation.
-
Record the change in the 340/380 nm fluorescence ratio, which reflects the increase in [Ca2+]i.
-
After establishing a stable response, perfuse the cells with a solution containing this compound at the desired concentration.
-
Repeat the depolarization stimulus in the presence of this compound and record the change in the fluorescence ratio.
-
Analyze the data by comparing the peak change in the fluorescence ratio in the absence and presence of this compound.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Signaling pathway illustrating the direct inhibition of L-type calcium channels by this compound.
Experimental Workflow: Patch-Clamp Electrophysiology
Caption: Experimental workflow for a whole-cell patch-clamp experiment investigating this compound's effect on LTCCs.
Logical Relationship: CaMKII-Independent Inhibition
Caption: Logical diagram illustrating the CaMKII-independent inhibition of LTCCs by this compound.
Conclusion
The evidence is clear that this compound, in addition to its role as a negative control for the CaMKII inhibitor KN-93, is a direct inhibitor of L-type calcium channels. This off-target effect is a critical consideration for researchers in pharmacology, neuroscience, and cardiovascular physiology. The experimental protocols and conceptual diagrams provided in this guide offer a framework for the accurate investigation and interpretation of the effects of this compound on cellular function. It is imperative that future studies utilizing this compound account for its direct action on L-type calcium channels to avoid misattribution of observed effects to the inhibition of CaMKII signaling pathways.
References
KN-92: A Technical Guide for Researchers
An In-depth Examination of the Chemical Structure, Properties, and Biological Inactivity of a Widely Used Negative Control
Introduction
KN-92 is a synthetic chemical compound widely utilized in biomedical research as a negative control for its structural analog, KN-93. While KN-93 is a well-characterized inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII), this compound is considered biologically inactive against this target. This technical guide provides a comprehensive overview of the chemical structure, and physical and biological properties of this compound, intended for researchers, scientists, and drug development professionals. A thorough understanding of this compound's characteristics, including its off-target effects, is crucial for the correct design and interpretation of experiments.
Chemical Structure and Properties
This compound is a benzenesulfonamide derivative. Its chemical identity and physical properties are summarized in the tables below.
Chemical Identification
| Identifier | Value |
| IUPAC Name | N-(2-(((E)-3-(4-chlorophenyl)allyl)(methyl)amino)methyl)phenyl)-4-methoxybenzenesulfonamide |
| CAS Number | 176708-42-2[1] |
| Molecular Formula | C24H25ClN2O3S[2] |
| Molecular Weight | 456.98 g/mol [2] |
| SMILES | CN(CC=C/c1ccc(Cl)cc1)Cc2ccccc2NS(=O)(=O)c3ccc(OC)cc3 |
Physical and Chemical Properties
| Property | Value |
| Physical Appearance | Yellow oil or crystalline solid |
| Solubility | Soluble in DMSO (≥15.1 mg/mL) and Ethanol (≥24.2 mg/mL with gentle warming). Insoluble in water.[2] |
| Storage | Store at -20°C[2] |
Mechanism of Inactivity as a CaMKII Inhibitor
The biological inactivity of this compound as a CaMKII inhibitor is best understood by comparing its structure and function to its active analog, KN-93.
The Role of KN-93 in CaMKII Inhibition
CaMKII is a serine/threonine protein kinase that plays a critical role in numerous cellular processes, including synaptic plasticity, gene expression, and cell cycle regulation. Its activation is dependent on the binding of calcium-activated calmodulin (Ca2+/CaM). KN-93 exerts its inhibitory effect not by directly binding to the kinase's active site, but by binding to calmodulin and preventing its interaction with CaMKII. This competitive binding blocks the activation of the kinase.
Structural Basis for this compound's Inactivity
The key to this compound's lack of inhibitory activity against CaMKII lies in subtle but critical structural differences from KN-93. While the exact 3D conformational changes are complex, the primary distinctions are believed to involve a change in the stereochemistry at a central nitrogen atom and the addition of a 2-hydroxyethyl group to the sulfonamide nitrogen in KN-93's structure, which is absent in this compound. These modifications are thought to prevent this compound from effectively binding to the Ca2+/CaM complex, thereby leaving the CaMKII binding site on calmodulin accessible and allowing for the normal activation of the kinase.
The following diagram illustrates the proposed differential interaction of KN-93 and this compound with the CaMKII activation pathway.
Off-Target Effects
A critical consideration for researchers using this compound as a negative control is its potential for off-target biological activity. Despite its inactivity towards CaMKII, studies have shown that both this compound and KN-93 can interact with other cellular components, particularly ion channels.
Inhibition of Ion Channels
Both this compound and KN-93 have been demonstrated to inhibit L-type calcium channels and various voltage-gated potassium channels (including Kv1.2, Kv1.4, Kv1.5, Kv2.1, Kv3.2, and hERG) in a CaMKII-independent manner. This means that any observed cellular effects in the presence of this compound could be due to its action on these ion channels rather than an indication of a CaMKII-independent pathway of a process inhibited by KN-93.
The following table summarizes the known off-target activities of this compound.
| Target Class | Specific Targets | Effect |
| Potassium Channels | Kv1.2, Kv1.4, Kv1.5, Kv2.1, Kv3.2, hERG | Blocker |
| Calcium Channels | L-type (CaV1.2, CaV1.3) | Reversible Inhibition |
Note: Specific IC50 values for this compound on these ion channels are not consistently reported in the literature, and researchers should exercise caution when interpreting results.
Experimental Protocols: Using this compound as a Negative Control
The primary application of this compound is as a negative control in experiments investigating the role of CaMKII using KN-93. The inclusion of this compound helps to distinguish between the effects caused by the specific inhibition of CaMKII by KN-93 and any off-target effects of the chemical scaffold.
General Experimental Workflow
The following diagram outlines a general workflow for utilizing this compound as a negative control in a typical cell-based experiment.
Recommended Concentrations and Incubation Times
The optimal concentration and incubation time for this compound will depend on the specific cell type and experimental endpoint. However, a general starting point is to use this compound at the same concentration as KN-93. A commonly used concentration for both compounds is 10 µM . Incubation times can range from 30 minutes to 24 hours or longer, depending on the biological process being investigated. It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific system.
Example Methodologies
1. Western Blotting:
-
Objective: To determine if the effect of KN-93 on the phosphorylation of a target protein is due to CaMKII inhibition.
-
Protocol Outline:
-
Seed and grow cells to the desired confluency.
-
Treat cells with vehicle (e.g., DMSO), KN-93 (e.g., 10 µM), and this compound (e.g., 10 µM) for the desired time.
-
Lyse the cells and quantify protein concentration.
-
Perform SDS-PAGE and transfer proteins to a membrane.
-
Probe the membrane with a primary antibody against the phosphorylated target protein and a primary antibody against the total target protein.
-
Incubate with the appropriate secondary antibodies and visualize the bands.
-
-
Expected Outcome: If the effect of KN-93 is specific to CaMKII, you would expect to see a decrease in the phosphorylated protein in the KN-93 treated sample, but not in the this compound or vehicle-treated samples.
2. Cell Viability Assay:
-
Objective: To assess if the effect of KN-93 on cell viability is mediated by CaMKII.
-
Protocol Outline:
-
Seed cells in a multi-well plate.
-
Treat cells with a range of concentrations of KN-93 and this compound, alongside a vehicle control.
-
Incubate for a predetermined time (e.g., 24, 48, or 72 hours).
-
Perform a cell viability assay (e.g., MTT, MTS, or a live/dead stain).
-
-
Expected Outcome: If KN-93's effect on viability is CaMKII-dependent, you should observe a dose-dependent decrease in viability with KN-93 treatment, while this compound should have little to no effect at similar concentrations.
3. Immunofluorescence:
-
Objective: To visualize the effect of CaMKII inhibition on the subcellular localization of a target protein.
-
Protocol Outline:
-
Grow cells on coverslips.
-
Treat with vehicle, KN-93, and this compound.
-
Fix, permeabilize, and block the cells.
-
Incubate with a primary antibody against the target protein.
-
Incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips and visualize using a fluorescence microscope.
-
-
Expected Outcome: If KN-93 causes a change in the subcellular localization of the target protein via CaMKII inhibition, this change should not be observed in the this compound treated cells.
Conclusion
This compound is an indispensable tool for researchers studying CaMKII signaling pathways. Its structural similarity to, yet biological inactivity against, CaMKII makes it an excellent negative control for experiments utilizing the inhibitor KN-93. However, it is imperative for scientists to be aware of and control for the known off-target effects of this compound on ion channels to ensure the accurate interpretation of their experimental results. By following well-designed experimental protocols that include appropriate controls, researchers can confidently elucidate the specific roles of CaMKII in a wide range of biological phenomena.
References
An In-Depth Technical Guide to KN-92 (CAS: 1135280-28-2)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of KN-92, a crucial tool in cellular signaling research. While often associated with Calcium/calmodulin-dependent protein kinase II (CaMKII) studies, its precise role is as an inactive analog of the potent CaMKII inhibitor, KN-93. Understanding the distinct properties of this compound is paramount for the accurate interpretation of experimental results.
Chemical and Physical Properties
This compound, in its phosphate salt form, is the subject of this guide. Its fundamental properties are summarized below.
| Property | Value | References |
| CAS Number | 1135280-28-2 | [1][2][3][4][5][6] |
| Molecular Formula | C₂₄H₂₅ClN₂O₃S · H₃PO₄ | [1][4] |
| Molecular Weight | 554.98 g/mol | [1][3][5][7] |
| Alternate Names | 2-[N-(4-Methoxybenzenesulfonyl)]amino-N-(4-chlorocinnamyl)-N-methylbenzylamine, Phosphate | [4] |
| Appearance | Solid | [3] |
| Purity | ≥95% (HPLC) | [2][4] |
| Solubility | Soluble to 10 mM in DMSO. | [1][2] |
Note: The molecular weight of the free base is 456.98 g/mol [2].
Biological Activity and Mechanism of Action
This compound is specifically designed as a negative control for its structural analog, KN-93.[2][4][8] KN-93 is a well-established, cell-permeable, and potent inhibitor of CaMKII, with a Ki of 370 nM, acting by competitively blocking calmodulin binding.[7][9] In stark contrast, this compound is an inactive derivative and does not inhibit CaMKII.[1][8] Its primary utility in research is to delineate the specific effects of CaMKII inhibition by KN-93 from any off-target or CaMKII-independent effects.[8]
However, it is crucial to recognize that this compound is not entirely inert. Both this compound and KN-93 have been shown to exert CaMKII-independent effects. Notably, they can reversibly inhibit L-type calcium channels (CaV1.2 and CaV1.3).[10] Additionally, both compounds have been observed to block various potassium channels, including Kv1.2, 1.4, 1.5, 2.1, 3.2, and hERG channels, in vitro.[1] Studies have also indicated that both this compound and KN-93 can inhibit nicotinic activation of tyrosine hydroxylase, suggesting that this effect is not mediated by CaMKII.[11]
These findings underscore the importance of using this compound as a control to ensure that the observed cellular responses in experiments with KN-93 are genuinely attributable to the inhibition of CaMKII.
Experimental Protocols and Usage
The effective use of this compound as a negative control is critical for robust experimental design.
General Handling and Storage
-
Stock Solutions: Prepare stock solutions in DMSO. For instance, a 5 mg/mL solution in DMSO is a common concentration.[2] Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[8] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[12]
Example Experimental Workflow: Investigating CaMKII's Role in Cardiac Action Potential
This workflow illustrates the use of this compound as a negative control in a typical cell-based assay.
In a study with a similar protocol, it was found that KN-93 significantly reduced the maximum upstroke velocity of the cardiac action potential, while this compound had no effect, demonstrating a specific role for CaMKII in this process.[13]
Signaling Pathway Context
The primary signaling pathway of relevance is the Calcium/Calmodulin-dependent protein kinase II (CaMKII) pathway.
This diagram illustrates the canonical activation of CaMKII by calcium and calmodulin, leading to the phosphorylation of downstream targets and subsequent cellular responses. KN-93 directly inhibits the activation of CaMKII, while this compound, as the inactive control, is used to verify that any observed effects of KN-93 are due to this specific inhibition.
Summary of Quantitative Data
| Parameter | Compound | Value | Cell/System | Reference |
| IC₅₀ | KN-93 | 300 nM | Histamine-induced aminopyrine uptake in parietal cells | [7][9] |
| Kᵢ | KN-93 | 370 nM | CaMKII | [7][9] |
| IC₅₀ | KN-93 | 37 µM | CaMKII | [14] |
No inhibitory concentrations (IC₅₀ or Kᵢ) are reported for this compound against CaMKII, as it is an inactive analog.
Conclusion
References
- 1. KN 92 | Additional Calcium Binding Protein Modulators: R&D Systems [rndsystems.com]
- 2. This compound [sigmaaldrich.com]
- 3. apexbt.com [apexbt.com]
- 4. scbt.com [scbt.com]
- 5. KN92 phosphate Datasheet DC Chemicals [dcchemicals.com]
- 6. This compound [sigmaaldrich.com]
- 7. targetmol.com [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. glpbio.com [glpbio.com]
- 10. CaMKII-independent effects of KN93 and its inactive analog KN92: reversible inhibition of L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Ca++/calmodulin-dependent protein kinase II inhibitors KN62 and KN93, and their inactive analogues KN04 and KN92, inhibit nicotinic activation of tyrosine hydroxylase in bovine chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. glpbio.com [glpbio.com]
- 13. biocompare.com [biocompare.com]
- 14. abmole.com [abmole.com]
An In-depth Technical Guide to KN-92 in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of KN-92, a crucial tool in neuroscience research. Primarily utilized as an inactive control for the potent Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) inhibitor, KN-93, understanding the nuanced properties of this compound is paramount for the accurate interpretation of experimental results. This document outlines its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant biological pathways and workflows.
Core Concepts: Mechanism of Action and Physicochemical Properties
This compound is a structural analog of KN-93, a widely used inhibitor of CaMKII.[1][2] Unlike its active counterpart, this compound does not inhibit CaMKII activity and therefore serves as an essential negative control in experiments designed to investigate the role of CaMKII.[2] By using this compound alongside KN-93, researchers can differentiate the effects specifically caused by CaMKII inhibition from off-target or non-specific effects of the chemical scaffold.
While primarily considered inactive against CaMKII, it is critical to recognize that this compound is not entirely inert and exhibits off-target effects, notably on various ion channels. This underscores the importance of careful experimental design and data interpretation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | 2-[N-(4'-Methoxybenzenesulfonyl)]amino-N-(4'-chlorophenyl)-2-propenyl-N-methylbenzylamine phosphate | [1] |
| Molecular Formula | C₂₄H₂₅ClN₂O₃S·H₃PO₄ | [3] |
| Molecular Weight | 554.98 g/mol | [3] |
| Solubility | Soluble in DMSO up to 10 mM | [3] |
| Purity | ≥98% (by HPLC) | [1] |
| Storage | Store at -20°C | [2][3] |
Data Presentation: Quantitative Analysis of this compound's Biological Activity
The primary utility of this compound stems from its lack of inhibitory activity against CaMKII, in stark contrast to KN-93. However, both compounds have been reported to interact with other cellular targets. Acknowledging these off-target effects is crucial for rigorous experimental design.
Table 2: Comparative Inhibitory Activity of KN-93 and this compound
| Target | KN-93 IC₅₀ | This compound Activity | Source |
| CaMKII | ~0.37 µM (Kᵢ) | Inactive | [4] |
| L-type Ca²⁺ Channels (Caᵥ1.2, Caᵥ1.3) | Dose-dependent inhibition | Dose-dependent inhibition (less potent than KN-93) | [5] |
| Voltage-gated K⁺ Channels (Kᵥ1.2, Kᵥ1.4, Kᵥ1.5, Kᵥ2.1, Kᵥ3.2, hERG) | Blocker | Blocker | [1][3] |
Note: Specific IC₅₀ values for this compound's off-target effects are not consistently reported in the literature and may vary depending on the experimental conditions. Researchers are advised to empirically determine the dose-response relationship for these off-target effects in their specific model system.
Signaling Pathways and Experimental Workflows
To contextualize the use of this compound, it is essential to understand the CaMKII signaling pathway it is designed to probe as a negative control. The following diagrams, rendered in DOT language for Graphviz, illustrate the canonical CaMKII activation pathway and a typical experimental workflow for validating a CaMKII inhibitor.
CaMKII Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. KN 92 | Additional Calcium Binding Protein Modulators: R&D Systems [rndsystems.com]
- 4. glpbio.com [glpbio.com]
- 5. CaMKII-independent effects of KN93 and its inactive analog KN92: reversible inhibition of L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for KN-92 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
KN-92 is a crucial chemical tool in cell biology and pharmacology, primarily utilized as a negative control for its structural analog, KN-93. While KN-93 is a potent and specific inhibitor of Ca²⁺/Calmodulin-dependent protein kinase II (CaMKII), this compound does not exhibit this inhibitory activity. This distinction allows researchers to dissect the specific effects of CaMKII inhibition from any off-target effects of the chemical scaffold. These application notes provide detailed protocols and concentration guidelines for the effective use of this compound in various cell culture experiments.
Mechanism of Action
KN-93 acts as a competitive inhibitor of CaMKII by binding to the calmodulin-binding site of the kinase, thereby preventing its activation. This compound, despite its structural similarity to KN-93, does not inhibit CaMKII and is therefore used to control for non-CaMKII-related effects of KN-93 treatment. It is important to note that both KN-93 and this compound have been reported to have off-target effects, such as the inhibition of L-type calcium channels, which should be considered when interpreting experimental results.
Data Presentation: this compound Concentrations in Cell Culture
The optimal concentration of this compound can vary significantly depending on the cell type and the specific experimental goals. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. The following table summarizes previously reported concentrations of this compound used in various cell culture studies.
| Cell Line/Type | Concentration Range | Application/Assay | Reference |
| Human Hepatic Stellate Cells (LX-2) | 5 - 50 µM | Cell Proliferation (CCK-8 Assay) | [1] |
| Guinea Pig Ventricular Cardiomyocytes | 5 µM | Electrophysiology (Action Potential Recording) | |
| Rat CA1 Pyramidal Neurons | 10 µM | Calcium Imaging | |
| Human B cells | 1 µM | B-cell differentiation | [2] |
| Rabbit Ventricular Myocytes | 1 µM | Electrophysiology (IKr measurement) | [3] |
Experimental Protocols
Here, we provide detailed protocols for common experiments where this compound is used as a negative control.
Cell Proliferation Assay (CCK-8)
This protocol is adapted for human hepatic stellate cells (LX-2) but can be modified for other adherent cell lines.
Materials:
-
Human hepatic stellate cells (LX-2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and KN-93 (stock solutions in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed LX-2 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound and KN-93 in complete medium. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity. A typical concentration range to test is 5, 10, 25, and 50 µM.
-
Remove the culture medium from the wells and add 100 µL of the medium containing the different concentrations of this compound, KN-93, or vehicle control (DMSO).
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a 5% CO₂ incubator.
-
CCK-8 Assay: Add 10 µL of CCK-8 solution to each well. Incubate for 1-4 hours at 37°C until a visible color change occurs.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Intracellular Calcium Imaging using Fura-2 AM
This protocol describes the measurement of intracellular calcium concentration changes in response to stimuli in the presence of this compound as a control.
Materials:
-
Adherent cells cultured on glass coverslips
-
Fura-2 AM (stock solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺
-
Pluronic F-127 (20% solution in DMSO)
-
This compound and KN-93 (stock solutions in DMSO)
-
Fluorescence microscope with an imaging system capable of ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)
Procedure:
-
Cell Preparation: Grow cells on glass coverslips to 70-80% confluency.
-
Dye Loading:
-
Prepare a loading buffer by adding 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 to HBSS containing Ca²⁺.
-
Wash the cells once with HBSS.
-
Incubate the cells in the loading buffer for 30-60 minutes at 37°C in the dark.
-
-
Washing: Wash the cells twice with HBSS to remove extracellular Fura-2 AM.
-
Treatment: Incubate the cells with the desired concentration of this compound, KN-93, or vehicle control in HBSS for a predetermined time (e.g., 15-30 minutes) before imaging.
-
Imaging:
-
Mount the coverslip in a perfusion chamber on the microscope stage.
-
Continuously perfuse the cells with HBSS.
-
Excite the cells alternately at 340 nm and 380 nm and record the fluorescence emission at 510 nm.
-
Establish a baseline fluorescence ratio (F340/F380).
-
Apply a stimulus (e.g., a neurotransmitter or ionophore) to induce a calcium response.
-
Continue recording the fluorescence ratio to monitor the change in intracellular calcium concentration.
-
-
Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.
Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a general workflow for recording ion channel currents in the presence of this compound.
Materials:
-
Cells cultured on coverslips
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
External (extracellular) and internal (intracellular) recording solutions
-
This compound and KN-93 (stock solutions in DMSO)
Procedure:
-
Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.
-
Cell Preparation: Place a coverslip with cultured cells in the recording chamber on the microscope stage and perfuse with the external solution.
-
Obtaining a Gigaseal:
-
Fill a micropipette with the internal solution and mount it on the headstage.
-
Under visual guidance, approach a target cell with the micropipette.
-
Apply gentle positive pressure to the pipette.
-
Once the pipette touches the cell membrane, release the pressure and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical access to the cell's interior.
-
Recording:
-
Clamp the cell at a desired holding potential.
-
Apply voltage steps or ramps to elicit ion channel currents.
-
Record baseline currents in the external solution.
-
Perfuse the cell with the external solution containing the desired concentration of this compound or KN-93.
-
Record the currents again to observe the effect of the compound.
-
-
Analysis: Analyze the changes in current amplitude, kinetics, and voltage-dependence.
Mandatory Visualizations
CaMKII Signaling Pathway
Caption: CaMKII signaling pathway and the point of inhibition by KN-93.
Experimental Workflow for Using this compound as a Negative Control
Caption: Experimental workflow for using this compound as a negative control.
References
Preparing KN-92 Stock Solutions: Application Notes and Protocols for Researchers
Abstract
This document provides detailed application notes and protocols for the preparation of stock solutions of KN-92, a widely used negative control for the Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) inhibitor, KN-93. These guidelines are intended for researchers, scientists, and drug development professionals. Included are key chemical and physical properties of this compound, a comprehensive table of quantitative data, a step-by-step protocol for stock solution preparation, and diagrams illustrating the experimental workflow and the relevant signaling pathway.
Introduction
This compound is the inactive analog of KN-93, a potent and cell-permeable inhibitor of CaMKII.[1] CaMKII is a serine/threonine protein kinase that plays a crucial role in numerous cellular processes, including synaptic plasticity, learning, and memory. In experimental settings, this compound is an essential tool to control for off-target effects of KN-93 that are independent of CaMKII inhibition.[1] Accurate and consistent preparation of this compound stock solutions is critical for reliable and reproducible experimental outcomes. This document outlines the necessary information and procedures to achieve this.
Quantitative Data
A summary of the key quantitative data for this compound is presented in Table 1. It is important to note the specific form of this compound being used (e.g., free base, hydrochloride, or phosphate salt) as this will affect the molecular weight and potentially the solubility. The data provided below is for the free base form unless otherwise specified.
Table 1: Quantitative Data for this compound
| Property | Value | Notes |
| Molecular Weight | 456.98 g/mol [2] | Free base |
| 493.45 g/mol | Hydrochloride salt | |
| 554.98 g/mol [3][4] | Phosphate salt | |
| Appearance | Yellow oil or viscous liquid[2] | |
| Purity | ≥95% (HPLC) | |
| Solubility in DMSO | ≥15.1 mg/mL[2] | Soluble to 10 mM (phosphate salt)[3] |
| 5 mg/mL | ||
| ≥50 mg/mL (hydrochloride salt) | ||
| Solubility in Ethanol | ≥24.2 mg/mL with gentle warming[2] | |
| Aqueous Solubility | <2.42 mg/mL[2] | Insoluble |
| Storage of Solid | -20°C[2][3] | |
| Storage of Stock Solution | -20°C or -80°C[5] | Stable for up to 4 months at -20°C in DMSO |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound (free base) in dimethyl sulfoxide (DMSO).
Materials:
-
This compound (free base, MW: 456.98 g/mol )
-
Anhydrous/molecular biology grade DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile pipette tips
Procedure:
-
Pre-weighing Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing this compound: Carefully weigh out 1 mg of this compound powder into a sterile microcentrifuge tube.
-
Calculating Solvent Volume: To prepare a 10 mM stock solution from 1 mg of this compound (MW: 456.98 g/mol ), the required volume of DMSO is calculated as follows:
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L) Volume (µL) = (0.001 g / 456.98 g/mol ) / 0.010 mol/L * 1,000,000 µL/L ≈ 218.8 µL
-
Dissolving this compound: Add 218.8 µL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Solubilization: Vortex the solution for 1-2 minutes until the this compound is completely dissolved. If necessary, gentle warming in a 37°C water bath for 5-10 minutes can aid in dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Note: When using a salt form of this compound, be sure to use the corresponding molecular weight in the calculations.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for preparing the this compound stock solution.
Caption: Workflow for this compound stock solution preparation.
CaMKII Signaling Pathway and Inhibition
The diagram below depicts a simplified CaMKII signaling pathway and indicates the inhibitory action of KN-93, for which this compound serves as a negative control.
Caption: CaMKII pathway and points of modulation.
References
Application Notes and Protocols for Utilizing KN-92 in Patch Clamp Electrophysiology
Audience: Researchers, scientists, and drug development professionals.
Introduction
KN-92 is a widely utilized chemical compound in cellular and molecular biology, primarily known as the inactive structural analog of KN-93, a potent inhibitor of Ca²⁺/Calmodulin-dependent protein kinase II (CaMKII). In patch clamp electrophysiology, this compound serves as an essential negative control to ascertain that the observed effects of KN-93 are genuinely due to CaMKII inhibition and not off-target effects. However, it is crucial for researchers to be aware that this compound itself can exert direct, CaMKII-independent effects on certain ion channels, most notably a reversible inhibition of L-type calcium channels (Caᵥ1.2 and Caᵥ1.3)[1]. This document provides detailed application notes and protocols for the effective use of this compound in patch clamp experiments, with a focus on understanding its mechanism of action and ensuring accurate data interpretation.
Mechanism of Action and Key Considerations
While this compound does not inhibit CaMKII, it has been demonstrated to directly and reversibly block L-type calcium channels in a dose- and time-dependent manner[1]. This effect is independent of CaMKII activity and appears to be a direct interaction with the channel protein. Therefore, when using this compound as a negative control, any observed changes in L-type calcium channel activity should be carefully interpreted as a potential off-target effect of this compound class, rather than a confirmation of a lack of CaMKII involvement.
Key Considerations:
-
Negative Control: this compound is appropriately used as a negative control for KN-93 to account for potential non-CaMKII-related effects of the chemical scaffold.
-
Off-Target Effects: Researchers must be cognizant of the direct inhibitory effects of this compound on L-type calcium channels.
-
Concentration and Incubation Time: The inhibitory effect of this compound is dependent on both concentration and the duration of application[1]. It is recommended to perform dose-response curves and time-course experiments to characterize the specific effects in the experimental system being used.
-
Specificity: The inhibitory effect of this compound has been shown to be more pronounced on L-type (Caᵥ1.2 and Caᵥ1.3) compared to N-type (Caᵥ2.2) calcium channels[1]. Its effects on other ion channels, such as sodium and potassium channels, should be empirically determined if relevant to the study.
Data Presentation
The following tables summarize quantitative data regarding the use and effects of this compound in patch clamp experiments.
| Compound | Target Ion Channel | Cell Type | Concentration | Observed Effect | Reference |
| This compound | L-type Ca²⁺ Channels (Caᵥ1.2, Caᵥ1.3) | Cultured cells, primary neurons | Dose-dependent | Reversible reduction of channel currents | Gao et al., 2006[1] |
| This compound | Not specified | Guinea pig ventricular cardiomyocytes | 5 µM | Used as a negative control for KN-93 to study action potential upstroke velocity. No significant effect observed on this parameter. | Protocol-Online, 2019 |
| This compound | Not specified | CA1 pyramidal neurons | 10 µM | Used as a negative control for KN-93 to study changes in Ca²⁺ transients. No significant difference in peak fluorescence change compared to KN-93. | Tsubokawa et al., 2000 |
Experimental Protocols
Protocol 1: Whole-Cell Patch Clamp Recording of L-type Ca²⁺ Currents to Evaluate the Effect of this compound
This protocol is designed for recording whole-cell L-type calcium currents from cultured cells (e.g., HEK293 cells stably expressing Caᵥ1.2, or primary cardiomyocytes).
Materials:
-
Cells: Cultured cells expressing L-type calcium channels.
-
Extracellular (Bath) Solution (in mM): 140 TEA-Cl, 10 BaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with TEA-OH. Osmolarity adjusted to ~320 mOsm.
-
Intracellular (Pipette) Solution (in mM): 120 Cs-Methanesulfonate, 20 TEA-Cl, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP. pH adjusted to 7.2 with CsOH. Osmolarity adjusted to ~290 mOsm.
-
This compound Stock Solution: 10 mM in DMSO. Store at -20°C.
-
Patch Clamp Setup: Microscope, amplifier, micromanipulator, data acquisition system.
-
Borosilicate Glass Capillaries: For pulling patch pipettes.
Procedure:
-
Cell Preparation: Plate cells on glass coverslips at an appropriate density to allow for isolated single cells for patching.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Establish Whole-Cell Configuration:
-
Place a coverslip with cells in the recording chamber and perfuse with the extracellular solution.
-
Approach a selected cell with the patch pipette while applying positive pressure.
-
Upon contacting the cell membrane, release the positive pressure to form a gigaohm seal (>1 GΩ).
-
Apply gentle suction to rupture the membrane patch and establish the whole-cell configuration.
-
-
Data Recording:
-
Clamp the cell at a holding potential of -80 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -40 mV to +60 mV in 10 mV increments for 200 ms) to elicit L-type calcium currents.
-
Record baseline currents for a stable period (e.g., 5 minutes).
-
-
Application of this compound:
-
Prepare the desired final concentration of this compound in the extracellular solution by diluting the stock solution. Ensure the final DMSO concentration is low (e.g., <0.1%) and consistent across all conditions.
-
Perfuse the cell with the this compound containing solution.
-
Record currents at regular intervals to observe the time course of the effect.
-
-
Washout: Perfuse the cell with the control extracellular solution to observe the reversibility of the this compound effect.
-
Data Analysis: Measure the peak inward current at each voltage step before, during, and after this compound application. Construct current-voltage (I-V) relationships and analyze changes in current amplitude and kinetics.
Visualizations
Signaling Pathway of CaMKII Regulation of L-type Calcium Channels
Caption: CaMKII signaling pathway regulating L-type calcium channel activity.
Experimental Workflow for Patch Clamp Analysis of this compound
Caption: Experimental workflow for studying this compound effects using patch clamp.
Conclusion
This compound is an indispensable tool in dissecting the role of CaMKII in ion channel modulation when used appropriately as a negative control for KN-93. However, its direct inhibitory action on L-type calcium channels necessitates careful experimental design and data interpretation. By following the detailed protocols and being mindful of the key considerations outlined in these application notes, researchers can effectively utilize this compound to generate robust and reliable data in their patch clamp electrophysiology studies. It is strongly recommended to empirically determine the dose-response and time-course of this compound's effects in the specific cellular context of interest to ensure the highest degree of accuracy.
References
Application Notes and Protocols for In Vivo Administration of KN-92
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the in vivo administration of KN-92, focusing on its use as a negative control in animal models.
Data Presentation
The following tables summarize typical in vivo administration parameters for KN-93, which can be used as a reference for designing experiments with this compound as a negative control. It is recommended to administer this compound at the same dose and in the same vehicle as KN-93.
Table 1: In Vivo Administration Parameters for KN-93 in Rodent Models
| Parameter | Mouse | Rat |
| Route of Administration | Intraperitoneal (i.p.) injection | Intraperitoneal (i.p.) injection |
| Dosage Range | 1 - 10 mg/kg | 1 - 5 mg/kg |
| Vehicle | 10% DMSO, 10% Tween-80, 80% Saline | 10% DMSO, 40% PEG300, 50% Saline |
| Frequency | Once daily | Once daily |
Table 2: General Guidelines for Intraperitoneal (i.p.) Injection in Rodents
| Species | Needle Gauge | Maximum Injection Volume (ml/kg) |
| Mouse | 25-27G | 10 |
| Rat | 23-25G | 10 |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Tween-80 (Polysorbate 80), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes and needles of appropriate size
Protocol for a 10% DMSO, 10% Tween-80, 80% Saline Vehicle:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 5 mg/kg) and the weight of the animals to be treated, calculate the total mass of this compound needed.
-
Dissolve this compound in DMSO: In a sterile microcentrifuge tube, add the calculated amount of this compound powder. Add a volume of DMSO equivalent to 10% of the final desired volume. Vortex thoroughly until the compound is completely dissolved.
-
Add Tween-80: To the DMSO/KN-92 solution, add a volume of Tween-80 equivalent to 10% of the final desired volume. Vortex until the solution is homogenous.
-
Add Saline: Gradually add sterile saline to the mixture to reach the final desired volume (80% of the total volume). Vortex thoroughly to ensure a uniform suspension.
-
Final Formulation: The final formulation should be a clear solution or a fine suspension. If precipitation occurs, gentle warming and further vortexing may be required. Prepare the formulation fresh on the day of use.
In Vivo Administration via Intraperitoneal (i.p.) Injection
Procedure for Mice and Rats:
-
Animal Handling: Properly restrain the animal. For rats, a two-person technique is often preferred for safety and accuracy. For mice, scruffing the neck and securing the tail is a common method.
-
Locate the Injection Site: The injection site is in the lower right or left abdominal quadrant. Avoid the midline to prevent damage to the bladder and other organs.
-
Injection: Insert a 25-27G needle (for mice) or a 23-25G needle (for rats) at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate: Gently pull back the plunger to ensure that the needle has not entered a blood vessel or organ. If blood or other fluid appears, withdraw the needle and inject at a different site with a fresh needle.
-
Inject the Solution: Slowly and steadily inject the this compound solution.
-
Withdraw the Needle: Carefully withdraw the needle and return the animal to its cage.
-
Monitoring: Monitor the animal for any adverse reactions following the injection.
Mandatory Visualization
Signaling Pathways
Caption: CaMKII signaling pathway and point of inhibition by KN-93.
Experimental Workflow
Caption: Experimental workflow for in vivo studies using this compound as a negative control.
References
Application Notes and Protocols for KN-92 in Calcium Signaling Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
KN-92 is a crucial chemical tool for researchers studying calcium signaling pathways, primarily utilized as a negative control for the potent Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) inhibitor, KN-93.[1][2][3] While KN-93 is widely used to investigate the roles of CaMKII in various cellular processes, its pharmacological effects can sometimes be ambiguous. This compound, being a close structural analog of KN-93 that does not inhibit CaMKII, is indispensable for distinguishing the specific effects of CaMKII inhibition from off-target effects of KN-93.[1][2] This document provides detailed application notes and experimental protocols for the effective use of this compound in studying calcium signaling.
Mechanism of Action and Key Applications
This compound is intended to be used as a control compound in studies designed to elucidate the antagonist activities of KN-93.[3] KN-93 is a selective inhibitor of CaMKII, competitively blocking CaM binding to the kinase.[3] While this compound does not inhibit CaMKII, it is important to note that it is not entirely biologically inert. Both KN-93 and this compound have been shown to have off-target effects, including the inhibition of L-type calcium channels and various voltage-gated potassium channels.[1][4] Therefore, comparing the effects of KN-93 to those of this compound is a critical step in attributing a specific cellular response to the inhibition of CaMKII.
Key Applications:
-
Negative Control in CaMKII Inhibition Studies: The primary application of this compound is to serve as a negative control alongside KN-93 to verify that the observed effects are due to CaMKII inhibition and not off-target effects.
-
Investigating Off-Target Effects: this compound can be used to study the CaMKII-independent effects of the chemical scaffold shared by this compound and KN-93.
-
Elucidating Calcium Signaling Pathways: By helping to isolate the role of CaMKII, this compound contributes to a more precise understanding of the complex signaling cascades regulated by calcium.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 2-[N-(4-Methoxybenzenesulfonyl)]amino-N-(4-chlorocinnamyl)-N-methylbenzylamine, Phosphate | [5] |
| Molecular Weight | 456.98 g/mol (free base) | |
| Solubility | Soluble in DMSO (up to 10 mM) | |
| Storage | Store at -20°C. |
Off-Target Effects of this compound
It is crucial for researchers to be aware of the potential off-target effects of this compound to ensure accurate interpretation of experimental results.
| Target | Effect of this compound | Typical Concentration Range | Reference |
| L-type Calcium Channels | Inhibition. This compound is reported to be an equipotent or less potent inhibitor than KN-93. | 0.5 - 10 µM | [1][4][5] |
| Voltage-gated K+ Channels | Blocks various K+ channels (e.g., Kv1.2, 1.4, 1.5, 2.1, 3.2, and hERG). | 0.3 - 10 µM | [4] |
Experimental Protocols
General Guidelines for Using this compound in Cell Culture
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Working Concentration: The optimal working concentration of this compound should be empirically determined for each cell type and experimental condition. A common starting point is to use the same concentration as KN-93 in parallel experiments, typically in the range of 1-10 µM.[3][6]
-
Incubation Time: The incubation time will vary depending on the specific experiment and the cellular process being investigated. Typical incubation times range from 30 minutes to 24 hours.
-
Controls: Always include a vehicle control (e.g., DMSO) at the same concentration as in the this compound and KN-93 treated samples.
Protocol 1: Western Blot Analysis of CaMKII Phosphorylation
This protocol is designed to assess the effect of a treatment on CaMKII activation (autophosphorylation at Thr286) and to confirm that this compound does not inhibit this process, in contrast to KN-93.
Materials:
-
Cells of interest
-
Cell culture medium
-
This compound and KN-93
-
DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-CaMKII (Thr286) and anti-total-CaMKII
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Treatment:
-
Pre-treat cells with this compound (e.g., 10 µM) or KN-93 (e.g., 10 µM) for 30-60 minutes. Include a vehicle control (DMSO).
-
Stimulate the cells with a known CaMKII activator (e.g., ionomycin, glutamate) for the desired time.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and incubate on ice for 10-15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane on an SDS-polyacrylamide gel.
-
Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-CaMKII (Thr286) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against total CaMKII to confirm equal protein loading.
-
Protocol 2: Calcium Imaging
This protocol allows for the measurement of intracellular calcium dynamics and helps to differentiate CaMKII-dependent calcium signaling from other effects using this compound.
Materials:
-
Cells cultured on glass coverslips
-
Calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) or other imaging buffer
-
This compound and KN-93
-
Fluorescence microscope with an imaging system
Procedure:
-
Cell Seeding: Seed cells on glass coverslips suitable for microscopy.
-
Dye Loading:
-
Incubate cells with the calcium indicator dye according to the manufacturer's protocol (e.g., 1-5 µM Fura-2 AM for 30-60 minutes at 37°C).
-
Wash the cells with HBSS to remove excess dye.
-
-
Cell Treatment:
-
Mount the coverslip onto the microscope stage and perfuse with HBSS.
-
Obtain a baseline reading of fluorescence.
-
Perfuse the cells with HBSS containing this compound (e.g., 10 µM), KN-93 (e.g., 10 µM), or vehicle (DMSO) for 10-20 minutes.[6]
-
-
Stimulation and Imaging:
-
Stimulate the cells with an agonist that induces calcium release or influx.
-
Record the changes in fluorescence intensity over time. For ratiometric dyes like Fura-2, record emissions at two excitation wavelengths (e.g., 340 nm and 380 nm).
-
-
Data Analysis:
-
Calculate the ratio of fluorescence intensities (e.g., F340/F380 for Fura-2) or the change in fluorescence relative to the baseline (ΔF/F₀ for single-wavelength dyes).
-
Compare the calcium responses in the presence of this compound, KN-93, and the vehicle control.
-
Protocol 3: In Vitro CaMKII Kinase Assay
This protocol is for directly measuring the enzymatic activity of CaMKII and confirming that this compound does not inhibit it.
Materials:
-
Purified, active CaMKII
-
CaMKII substrate (e.g., autocamtide-2)
-
ATP (with [γ-³²P]ATP for radioactive detection or unlabeled for non-radioactive methods)
-
Kinase assay buffer
-
This compound and KN-93
-
Method for detecting substrate phosphorylation (e.g., phosphocellulose paper and scintillation counting, or antibody-based detection)
Procedure:
-
Reaction Setup:
-
Prepare a master mix containing the kinase assay buffer, Ca²⁺/calmodulin, and the CaMKII substrate.
-
Aliquot the master mix into separate tubes.
-
-
Inhibitor Addition:
-
Add this compound, KN-93, or vehicle (DMSO) to the respective tubes at the desired final concentrations. Pre-incubate for 5-10 minutes at 30°C.
-
-
Initiate Kinase Reaction:
-
Add purified CaMKII enzyme to each tube.
-
Start the reaction by adding ATP.
-
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Terminate Reaction: Stop the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).
-
Detection and Analysis:
-
Quantify the amount of phosphorylated substrate using the chosen detection method.
-
Calculate the percentage of CaMKII activity relative to the vehicle control for each condition.
-
Visualizations
Caption: CaMKII signaling pathway and the inhibitory action of KN-93.
Caption: Logical workflow for using this compound as a negative control.
References
- 1. Chronic Ca2+/Calmodulin-Dependent Protein Kinase II Inhibition Rescues Advanced Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studying CaMKII: Tools and standards - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KN-93, a specific inhibitor of CaMKII inhibits human hepatic stellate cell proliferation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. CaMKII-independent effects of KN93 and its inactive analog KN92: reversible inhibition of L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Experimental Use of KN-92 as a Control
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the proper use of KN-92 as a negative control in experiments investigating the role of Ca2+/calmodulin-dependent protein kinase II (CaMKII) using its inhibitor, KN-93. Adherence to these protocols is crucial for accurate data interpretation and the validation of CaMKII-specific effects.
Introduction to KN-93 and the Essential Role of the this compound Control
KN-93 is a widely utilized cell-permeable inhibitor of CaMKII, a critical serine/threonine kinase involved in a vast array of cellular processes.[1][2] It acts primarily by competing with Ca2+/calmodulin (CaM) for binding to the kinase, thereby preventing its activation.[2] Some evidence also suggests that KN-93 may directly bind to Ca2+/CaM.[3]
However, a significant body of research has demonstrated that KN-93 possesses off-target effects, notably the inhibition of various ion channels, including L-type Ca2+ channels and voltage-gated K+ channels.[2][4][5] To distinguish the effects of CaMKII inhibition from these off-target activities, it is imperative to use this compound as a negative control. This compound is a close structural analog of KN-93 that does not inhibit CaMKII but shares some of its off-target effects.[6] Therefore, any biological effect observed with KN-93 but not with this compound can be more confidently attributed to the inhibition of CaMKII. It is important to note, however, that the potency of off-target effects for this compound and KN-93 may not be identical.[4][5]
Quantitative Data Summary
The following tables summarize key quantitative parameters for KN-93 and this compound, providing a reference for experimental design.
Table 1: Inhibitory Concentrations of KN-93
| Target | IC50 Value | Cell Type/Assay Condition |
| CaMKII | 0.37 µM | In vitro kinase assay |
| CaMKII | ~1-4 µM | Dependent on CaM concentration and assay conditions |
| IKr (rapidly activating delayed rectifier K+ current) | 102.6 nM | Ventricular myocytes |
| Kv1.5 (voltage-gated K+ channel) | 307 nM | Expression system |
| Cell Growth (PC12 cells) | 25 µM | CCK8 assay |
Table 2: Comparative Off-Target Effects of KN-93 and this compound
| Target Channel | KN-93 Effect | This compound Effect | Notes |
| L-type Ca2+ channels (CaV1.2, CaV1.3) | Reversible inhibition | Reversible inhibition | Effects are dose and time-dependent. |
| Voltage-gated K+ channels | Inhibition | Inhibition | This compound also inhibits IKr, though potentially with different potency. |
Signaling Pathway and Experimental Workflow
CaMKII Signaling Pathway
Caption: Simplified CaMKII activation pathway and the inhibitory action of KN-93.
Experimental Workflow Using this compound as a Control
Caption: A logical workflow for experiments utilizing this compound as a negative control for KN-93.
Detailed Experimental Protocols
The following are example protocols for common experimental techniques. Researchers should optimize concentrations and incubation times for their specific cell type and experimental conditions.
Western Blotting for CaMKII Activity
This protocol is designed to assess the phosphorylation of a known CaMKII substrate as a readout of its activity.
Materials:
-
Cells or tissue of interest
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (phospho-substrate, total substrate, and a loading control like GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
KN-93 and this compound (stock solutions in DMSO)
Procedure:
-
Cell Treatment:
-
Plate cells and grow to desired confluency.
-
Pre-treat cells with either vehicle (DMSO), KN-93 (e.g., 10 µM), or this compound (e.g., 10 µM) for a predetermined time (e.g., 30-60 minutes).
-
Stimulate cells with an agonist known to activate CaMKII.
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold Lysis Buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Gel Electrophoresis and Transfer:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane in Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and image the blot.
-
-
Stripping and Reprobing (Optional):
-
The membrane can be stripped and reprobed for the total substrate and a loading control to ensure equal protein loading.
-
Electrophysiology: Patch-Clamp Recording
This protocol is for assessing the effects of KN-93 and this compound on ion channel activity.
Materials:
-
Isolated cells suitable for patch-clamping
-
Patch-clamp rig with amplifier and data acquisition system
-
External and internal recording solutions
-
KN-93 and this compound (stock solutions in DMSO for addition to the external solution)
Procedure:
-
Cell Preparation:
-
Obtain a high-resistance gigaohm seal and establish a whole-cell configuration.
-
-
Baseline Recording:
-
Record baseline ion channel activity using a specific voltage protocol.
-
-
Drug Application:
-
Perfuse the cell with the external solution containing the vehicle (DMSO) and record for a stable period.
-
Perfuse with the external solution containing this compound (e.g., 0.5-1 µM) and record the channel activity.
-
Wash out the this compound with the vehicle-containing solution.
-
Perfuse with the external solution containing KN-93 (e.g., 0.5-1 µM) and record the channel activity.
-
-
Data Analysis:
-
Measure parameters such as current amplitude, current density, and channel kinetics.
-
Compare the effects of KN-93 and this compound on the recorded currents. A CaMKII-specific effect should be observed with KN-93 but not with this compound.
-
Calcium Imaging
This protocol is for measuring changes in intracellular calcium concentration.
Materials:
-
Adherent cells on coverslips
-
Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Imaging system with a fluorescence microscope
-
Perfusion system
-
KN-93 and this compound (stock solutions in DMSO)
Procedure:
-
Cell Loading:
-
Incubate cells with the calcium indicator dye according to the manufacturer's instructions.
-
-
Baseline Measurement:
-
Mount the coverslip on the microscope stage and perfuse with a physiological saline solution.
-
Record baseline fluorescence.
-
-
Treatment and Stimulation:
-
Perfuse with a solution containing either vehicle, KN-93 (e.g., 10 µM), or this compound (e.g., 10 µM) for a pre-incubation period.
-
Stimulate the cells with an agonist that induces calcium influx or release.
-
Record the changes in fluorescence.
-
-
Data Analysis:
-
Calculate the change in intracellular calcium concentration based on the fluorescence ratio (for ratiometric dyes like Fura-2) or fluorescence intensity.
-
Compare the calcium transients in the presence of KN-93 and this compound to the vehicle control.
-
Conclusion and Best Practices
The use of this compound as a negative control is a critical component of any experiment employing KN-93 to investigate CaMKII signaling. By carefully designing experiments that include both compounds, researchers can significantly increase the confidence in attributing observed effects to the specific inhibition of CaMKII.
Key Best Practices:
-
Always include a vehicle control, a KN-93 treatment group, and a this compound control group.
-
Use equivalent concentrations of KN-93 and this compound.
-
Be aware that this compound may have its own biological effects and interpret data accordingly.
-
Optimize inhibitor concentrations and incubation times for your specific experimental system.
-
Confirm CaMKII inhibition by assessing the phosphorylation of a known downstream target whenever possible.
By following these guidelines, researchers can generate robust and reproducible data, leading to a more accurate understanding of the physiological and pathophysiological roles of CaMKII.
References
- 1. KN 93 | CaM Kinase | Tocris Bioscience [tocris.com]
- 2. Frontiers | CaMKII inhibitors: from research tools to therapeutic agents [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. KN-93 inhibits IKr in mammalian cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CaMKII-independent effects of KN93 and its inactive analog KN92: reversible inhibition of L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: In Vitro Treatment with KN-92
For Researchers, Scientists, and Drug Development Professionals
Introduction
KN-92 is a crucial reagent in cell biology and pharmacology, primarily utilized as a negative control for its structural analog, KN-93. KN-93 is a well-established inhibitor of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), a key signaling molecule involved in a myriad of cellular processes. As an inactive derivative, this compound is essential for distinguishing the specific effects of CaMKII inhibition by KN-93 from potential off-target effects of the chemical scaffold.[1] These notes provide detailed protocols and data for the effective use of this compound in in vitro experiments.
Signaling Pathway of CaMKII and the Role of this compound
References
Troubleshooting & Optimization
KN-92 Exhibiting Unexpected Activity? A Technical Support Troubleshooting Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support guide addresses a common yet perplexing issue encountered during in vitro and in vivo experiments: the unexpected biological activity of KN-92. As the designated inactive analog of the potent Ca2+/calmodulin-dependent protein kinase II (CaMKII) inhibitor KN-93, this compound is intended to serve as a negative control. However, researchers occasionally observe cellular effects from this compound, complicating data interpretation. This guide provides a comprehensive overview of potential causes, troubleshooting strategies, and frequently asked questions to help you navigate this challenge.
Frequently Asked Questions (FAQs)
Q1: What is the intended function of this compound?
This compound is designed to be the inactive control for KN-93, a widely used inhibitor of CaMKII.[1] Structurally similar to KN-93, it lacks the critical chemical moieties required for CaMKII inhibition. In theory, any biological effect observed with KN-93 but not with this compound can be attributed to the inhibition of CaMKII.
Q2: Why is my this compound sample showing biological activity?
While ideally inert towards CaMKII, this compound can exhibit off-target effects, particularly at higher concentrations. The most well-documented of these is the inhibition of L-type calcium channels.[2] Therefore, if your experimental system relies on calcium signaling, you may observe effects independent of CaMKII activity. Other potential causes include compound impurity, degradation, or issues with the experimental setup.
Q3: What is the established inhibitory concentration for KN-93 against CaMKII?
The inhibitory constant (Ki) for KN-93 against CaMKII is approximately 370 nM.[3][4][5] Some studies have also reported an IC50 value of 0.37 µM.[6] It is crucial to use the lowest effective concentration of KN-93 in your experiments to minimize off-target effects.
Q4: At what concentration is this compound considered inactive against CaMKII?
This compound is expected to be ineffective at inhibiting CaMKII at concentrations where KN-93 shows significant inhibition.[1] However, due to its off-target effects, it is recommended to use this compound at the same concentration as KN-93 for valid comparison.
Quantitative Data Summary
The following table summarizes the key inhibitory concentrations for KN-93 and the expected activity of this compound.
| Compound | Target | Key Value (Ki) | Key Value (IC50) | Notes |
| KN-93 | CaMKII | 370 nM | 0.37 µM | A potent, cell-permeable, reversible, and competitive inhibitor of CaMKII.[3][4][6] |
| This compound | CaMKII | Inactive | Ineffective | Intended as a negative control for KN-93.[1] |
Troubleshooting Guide
If you are observing unexpected activity with this compound, follow these troubleshooting steps:
Step 1: Verify Compound Identity and Purity
-
Source Verification: Ensure your this compound was purchased from a reputable supplier.
-
Purity Check: If possible, verify the purity of your compound stock using techniques like HPLC-MS. Impurities could be responsible for the observed activity.
Step 2: Review Experimental Concentrations
-
Concentration Optimization: Are you using the lowest effective concentration for both KN-93 and this compound? High concentrations of this compound are more likely to induce off-target effects.
-
Dose-Response Curve: Perform a dose-response experiment with both KN-93 and this compound. This will help determine if the observed effect of this compound is dose-dependent and if there is a therapeutic window where KN-93 is active and this compound is not.
Step 3: Investigate Potential Off-Target Effects
-
Literature Review: Research the known off-target effects of this compound and KN-93 in the context of your specific cell type or pathway. As mentioned, both compounds can inhibit L-type calcium channels.[2]
-
Alternative Controls: Consider using a structurally different CaMKII inhibitor with a distinct mechanism of action to confirm that the effects of KN-93 are indeed due to CaMKII inhibition.
Step 4: Validate with a CaMKII Activity Assay
-
In Vitro Kinase Assay: Directly test the effect of your this compound stock on CaMKII activity using an in vitro kinase assay. This will definitively determine if your compound is inhibiting the enzyme.
Experimental Protocols
In Vitro CaMKII Kinase Assay Protocol
This protocol provides a general framework for assessing the inhibitory potential of your compounds on CaMKII activity. Commercial kits are available and their specific instructions should be followed.
Materials:
-
Recombinant CaMKII enzyme
-
CaMKII substrate (e.g., autocamtide-2)
-
ATP (γ-32P-ATP for radiometric assay or non-labeled ATP for other methods)
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT, 2 mM CaCl2, 1 µM Calmodulin)
-
KN-93 and this compound stock solutions (in DMSO)
-
96-well plates
-
Detection reagents (specific to the assay format, e.g., phosphocellulose paper for radiometric assay, antibodies for ELISA-based methods, or HPLC-MS for label-free detection)
Procedure:
-
Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the kinase assay buffer, recombinant CaMKII enzyme, and CaMKII substrate.
-
Aliquot Inhibitors: In a 96-well plate, aliquot your test compounds (this compound and KN-93 at various concentrations) and a vehicle control (DMSO).
-
Initiate Reaction: Add the kinase reaction mix to each well of the 96-well plate.
-
Start Phosphorylation: Initiate the phosphorylation reaction by adding ATP to each well.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop Reaction: Terminate the reaction using a stop solution (e.g., EDTA for chelation of Mg2+).
-
Detection: Measure the amount of phosphorylated substrate using your chosen detection method.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value for KN-93. Confirm the lack of significant inhibition by this compound.
Visualizations
Caption: CaMKII Signaling Pathway.
Caption: Troubleshooting Workflow for this compound.
Caption: Expected vs. Unexpected Outcomes.
References
Technical Support Center: Troubleshooting Unexpected Results with KN-92 Control
Frequently Asked Questions (FAQs)
Q1: What is the intended use of KN-92 in experiments?
This compound is designed to be an inactive control for KN-93, a commonly used inhibitor of CaMKII.[1] Structurally similar to KN-93, this compound lacks the ability to inhibit CaMKII and is therefore used to control for off-target effects of KN-93 that are independent of CaMKII inhibition.
Q2: Why am I observing a biological effect with this compound alone?
While inactive against CaMKII, this compound has been shown to have direct biological effects. The most well-documented off-target effect is the inhibition of L-type calcium channels (CaV1.2 and CaV1.3).[2] This inhibition is reversible, dose-dependent, and time-dependent, and occurs independently of CaMKII.[2] Therefore, if your experimental system relies on L-type calcium channel activity, you may observe an effect with this compound.
Q3: At what concentrations are the off-target effects of this compound typically observed?
The inhibitory effect of this compound on L-type calcium channels has been reported to occur in the low micromolar range. It is crucial to test a range of concentrations in your specific experimental system to determine the threshold for these off-target effects.
Q4: Are there any other known off-target effects of this compound?
Besides L-type calcium channels, both KN-93 and its inactive analog this compound have been reported to inhibit the rapid component of the delayed rectifier potassium current (IKr) in ventricular myocytes.[3][4] This effect was also found to be independent of CaMKII inhibition.[3][4] Some studies have also reported minor, non-significant effects of this compound on cardiac arrhythmias and sarcoplasmic reticulum (SR) Ca2+ content in cardiomyocytes.
Q5: How can I be sure that the effect I am seeing with KN-93 is due to CaMKII inhibition and not an off-target effect?
The primary strategy is the proper use of this compound as a negative control. If KN-93 produces an effect that is not replicated by the same concentration of this compound, it is more likely that the effect is due to CaMKII inhibition. Additionally, using a structurally unrelated CaMKII inhibitor can help confirm the role of CaMKII.
Troubleshooting Guide
If you are observing an unexpected result with your this compound control, consult the following table for potential causes and recommended solutions.
| Unexpected Result | Potential Cause | Recommended Solution |
| Inhibition of a cellular process in the presence of this compound. | This compound is inhibiting L-type calcium channels in your experimental system. | 1. Verify L-type calcium channel expression: Confirm that your cells express CaV1.2 or CaV1.3 channels. 2. Use a lower concentration of this compound: Titrate down the concentration of this compound to a level that does not affect the process of interest, while still serving as an effective control for KN-93's vehicle and general chemical structure effects. 3. Use an alternative CaMKII inhibitor: Employ a structurally different CaMKII inhibitor (e.g., a peptide-based inhibitor) that does not have the same off-target profile. |
| Alterations in cellular electrophysiology with this compound. | This compound is inhibiting IKr potassium channels. | 1. Characterize the effect: Perform electrophysiological recordings to confirm the specific ion channel being affected. 2. Compare with KN-93: Determine if KN-93 has a similar or different effect on the observed current. 3. Consult literature: Review studies that have characterized the electrophysiological effects of KN compounds in your specific cell type. |
| Changes in cell viability or proliferation with this compound. | Although less common, high concentrations of any chemical compound can induce cellular stress and lead to non-specific effects. | 1. Perform a dose-response curve: Determine the concentration at which this compound affects cell viability or proliferation. 2. Use a vehicle control: Ensure that the solvent for this compound (e.g., DMSO) is not causing the observed effect. 3. Test at multiple time points: Assess the effect of this compound over different incubation times. |
| No effect observed with KN-93, even at high concentrations. | The cellular process under investigation is not regulated by CaMKII. | 1. Confirm CaMKII expression and activity: Verify that your experimental system has active CaMKII. 2. Use a positive control: Treat your cells with a known activator of the pathway to ensure it is functional. 3. Re-evaluate the hypothesis: Consider alternative signaling pathways that may be involved. |
Signaling Pathways and Experimental Workflows
To aid in experimental design and troubleshooting, the following diagrams illustrate the canonical CaMKII signaling pathway and a logical workflow for addressing unexpected results with this compound.
Caption: Canonical CaMKII signaling pathway.
Caption: Troubleshooting workflow for unexpected this compound results.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for Detecting L-type Ca2+ Channel Inhibition
This protocol is adapted from studies demonstrating the off-target effects of this compound on L-type calcium channels.
-
Cell Culture: Use a cell line endogenously expressing L-type calcium channels (e.g., HEK293 cells transfected with CaV1.2 or CaV1.3, or primary cardiomyocytes).
-
Solutions:
-
External Solution (in mM): 135 TEA-Cl, 10 BaCl2, 10 HEPES, 10 Glucose, pH 7.4 with TEA-OH.
-
Internal Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.1 Na-GTP, pH 7.2 with CsOH.
-
-
Recording Procedure:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a holding potential of -80 mV.
-
Apply a depolarizing voltage step to 0 mV for 200 ms to elicit the L-type calcium current (using Ba2+ as the charge carrier).
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Establish a stable baseline recording of the current for several minutes.
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Perfuse the cells with the external solution containing the desired concentration of this compound (e.g., 1-10 µM).
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Record the current at regular intervals to observe the time course of inhibition.
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After maximal inhibition, wash out the this compound with the control external solution to test for reversibility.
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Protocol 2: Western Blot for a Downstream Target of CaMKII using this compound as a Control
This protocol provides a general framework for assessing the effect of a CaMKII inhibitor on a downstream target, using this compound as a negative control.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
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Starve the cells in a serum-free medium for 4-6 hours.
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Pre-treat the cells with KN-93 (e.g., 10 µM), this compound (e.g., 10 µM), or a vehicle control (e.g., DMSO) for 1 hour.
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Stimulate the cells with an agonist known to activate CaMKII (e.g., ionomycin or glutamate) for the desired time.
-
-
Protein Extraction and Quantification:
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Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
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Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
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Transfer the proteins to a PVDF or nitrocellulose membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with a primary antibody against the phosphorylated form of a known CaMKII target (e.g., phospho-CREB) overnight at 4°C.
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Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate.
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Strip and re-probe the membrane with an antibody against the total protein to control for loading.
-
References
Technical Support Center: Investigating KN-92 Associated Cytotoxicity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers observing unexpected cytotoxicity when using KN-92, particularly at high concentrations. This compound is widely used as an inactive control for the CaMKII inhibitor, KN-93.[1][2][3] However, at elevated concentrations, off-target effects or issues with compound solubility and stability may contribute to cytotoxic responses.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in experimental biology?
A1: this compound is designed to be an inactive derivative of KN-93, a potent and selective inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII).[1][2] Its intended use is as a negative control in experiments to help researchers confirm that the observed effects of KN-93 are due to the specific inhibition of CaMKII.[1][2]
Q2: Is this compound expected to have any biological activity?
A2: While designed to be inactive against CaMKII, some studies have reported that this compound can exhibit off-target effects, particularly at higher concentrations. For instance, both KN-93 and this compound have been shown to reversibly inhibit L-type calcium channels in a CaMKII-independent manner.[4][5]
Q3: Why might I be observing cytotoxicity with this compound at high concentrations?
A3: Several factors could contribute to cytotoxicity at high concentrations of this compound:
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Off-Target Effects: As mentioned, this compound can interact with other cellular targets, such as L-type calcium channels, which could lead to cytotoxic outcomes in certain cell types.[4][5]
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Compound Precipitation: High concentrations of small molecules can exceed their solubility limits in culture media, leading to the formation of precipitates that can be toxic to cells.
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Solvent Toxicity: If the stock solution of this compound is prepared in a solvent like DMSO, using high concentrations of the compound may lead to a final solvent concentration in the culture media that is toxic to the cells.
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Compound Degradation: Over time or under certain storage conditions, the compound may degrade into cytotoxic byproducts.
Q4: What is a typical concentration range for using this compound as a negative control?
A4: The concentration of this compound should ideally match the concentration of KN-93 being used in the experiment. One study noted that this compound was ineffective at blocking cell growth in LX-2 cells at concentrations up to 50 μM.[1] It is recommended to start with a concentration equivalent to the effective concentration of KN-93 and perform a dose-response curve to identify any potential for cytotoxicity.
Troubleshooting Guide: High-Concentration this compound Cytotoxicity
If you are observing unexpected cell death or reduced viability in your experiments with this compound, consider the following troubleshooting steps.
Problem: Decreased cell viability in this compound treated wells compared to vehicle control.
Table 1: Troubleshooting Strategy for Unexpected this compound Cytotoxicity
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Off-Target Effects | 1. Literature Review: Search for known off-target effects of this compound on your cell type or key pathways. 2. Alternative Control: Consider using a structurally unrelated inactive control compound. 3. Dose-Response: Perform a concentration-response experiment to determine the lowest concentration at which cytotoxicity is observed. | Identification of potential unintended biological effects. Confirmation that the observed cytotoxicity is specific to this compound. |
| Compound Solubility | 1. Visual Inspection: Examine the culture media under a microscope for any signs of compound precipitation. 2. Solubility Test: Prepare the highest concentration of this compound in your media and check for clarity. 3. Reduce Concentration: Test lower concentrations of this compound. | Clear media with no visible precipitates. Determination of the solubility limit in your experimental conditions. |
| Solvent Toxicity | 1. Calculate Final Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the culture media is below the toxic threshold for your cells (typically <0.1-0.5%). 2. Solvent-Only Control: Include a control group treated with the same final concentration of the solvent. | Cell viability in the solvent-only control is comparable to the untreated control. |
| Compound Integrity | 1. Fresh Stock: Prepare a fresh stock solution of this compound from a reliable source. 2. Proper Storage: Ensure the compound is stored according to the manufacturer's recommendations (e.g., -20°C or -80°C).[1] | Elimination of artifacts due to degraded compound. |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol provides a general framework for assessing cell viability in response to treatment with this compound.
Materials:
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Cells of interest
-
Complete culture medium
-
This compound stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplate
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Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include wells with vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and untreated controls.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control.
Table 2: Example Data from an MTT Assay with this compound
| This compound Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |
| 0 (Untreated) | 1.25 ± 0.08 | 100% |
| 0 (Vehicle Control) | 1.22 ± 0.07 | 97.6% |
| 10 | 1.18 ± 0.09 | 94.4% |
| 25 | 1.15 ± 0.06 | 92.0% |
| 50 | 0.95 ± 0.11 | 76.0% |
| 100 | 0.45 ± 0.05 | 36.0% |
| 200 | 0.15 ± 0.03 | 12.0% |
Visualizations
Signaling Pathway: CaMKII and its Inhibition
Caption: CaMKII activation by Ca2+/Calmodulin and inhibition by KN-93, with this compound as an inactive control.
Experimental Workflow: Troubleshooting this compound Cytotoxicity
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. This compound hydrochloride | CaMK | TargetMol [targetmol.com]
- 4. CaMKII-independent effects of KN93 and its inactive analog KN92: reversible inhibition of L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
KN-92 Stability in Solution: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of KN-92 in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
This compound is the inactive analog of the Ca2+/calmodulin-dependent protein kinase II (CaMKII) inhibitor, KN-93.[1] It is primarily used as a negative control in experiments designed to investigate the effects of CaMKII inhibition by KN-93. By using this compound, researchers can differentiate the specific effects of CaMKII inhibition from any off-target effects of the chemical scaffold.
Q2: What are the recommended solvents for dissolving this compound?
This compound is soluble in dimethyl sulfoxide (DMSO) and ethanol.[1] It is sparingly soluble in aqueous solutions. For most in vitro applications, DMSO is the recommended solvent for creating stock solutions.
Q3: How should I prepare a stock solution of this compound?
To prepare a stock solution, dissolve the solid this compound in fresh, anhydrous DMSO to the desired concentration. Several suppliers suggest that this compound is soluble in DMSO up to 10 mM.[1] It is recommended to gently vortex or sonicate the solution to ensure it is fully dissolved.
Q4: What are the recommended storage conditions for solid this compound and its stock solutions?
Proper storage is crucial to maintain the integrity of this compound. The following table summarizes the recommended storage conditions based on information from various suppliers.
| Form | Storage Temperature | Duration | Special Instructions |
| Solid | -20°C | ≥ 4 years[2] | Protect from light. The compound is hygroscopic. |
| DMSO Stock Solution | -20°C | Up to 4 months[3] | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
| DMSO Stock Solution | -80°C | General guidance for long-term storage | Aliquot to avoid repeated freeze-thaw cycles. |
Q5: Is this compound stable in aqueous solutions?
Q6: How many freeze-thaw cycles can a this compound stock solution in DMSO tolerate?
To maintain the integrity of the compound, it is strongly recommended to aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles. While a specific number of tolerated cycles for this compound has not been published, a general study on the stability of compounds in DMSO indicated no significant loss after 11 freeze-thaw cycles for a set of diverse compounds.[4] However, adhering to the single-use aliquot best practice is the most reliable approach.
Troubleshooting Guide
This guide addresses common problems that may arise related to the stability of this compound in your experiments.
Problem: Inconsistent or unexpected experimental results.
This could be due to the degradation of your this compound stock or working solution.
Caption: Troubleshooting workflow for inconsistent experimental results.
Problem: Precipitation observed in the working solution.
Precipitation can occur when diluting a DMSO stock solution into an aqueous buffer.
-
Possible Cause: The final concentration of this compound in the aqueous buffer exceeds its solubility limit.
-
Solution:
-
Ensure the final concentration of DMSO in your working solution is sufficient to maintain solubility, but low enough to not affect your experimental system. A final DMSO concentration of 0.1% to 0.5% is generally well-tolerated by many cell types.
-
Try preparing a more dilute working solution.
-
Gently warm the aqueous buffer before adding the this compound DMSO stock, and mix immediately and thoroughly. Do not store the aqueous working solution.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Maximum Concentration | Reference |
| DMSO | 10 mM | [1] |
| DMSO | 10 mg/mL | [2] |
| Ethanol | Soluble (specific concentration not provided) | [1] |
| Water | Sparingly Soluble | - |
Table 2: Stability of this compound Solutions
| Solvent | Storage Temperature | Duration of Stability | Reference |
| DMSO | -20°C | Up to 4 months | [3] |
| DMSO (General Study) | Room Temperature | 92% integrity after 3 months, 83% after 6 months, 52% after 1 year | [5][6] |
Experimental Protocols
Protocol: Assessment of this compound Stability by HPLC
This protocol provides a general framework for assessing the stability of this compound in a specific solution over time. The exact parameters (e.g., column, mobile phase) may need to be optimized for your specific HPLC system.
Caption: General workflow for assessing this compound stability via HPLC.
1. Preparation of this compound Solution:
-
Prepare a solution of this compound in the solvent or buffer of interest at a known concentration (e.g., 10 µM).
2. Sample Aliquoting and Storage:
-
Dispense the solution into multiple small, sealed vials, one for each time point and temperature condition to be tested.
-
Store the vials under the desired conditions (e.g., 4°C, room temperature, 37°C).
3. HPLC Analysis:
-
At each designated time point (e.g., 0, 2, 4, 8, 24 hours), remove one vial from each storage condition.
-
Inject a defined volume of the sample onto an HPLC system equipped with a UV detector.
-
Example HPLC Conditions (to be optimized):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% trifluoroacetic acid or formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at a wavelength where this compound has a strong absorbance (e.g., near its λmax of 251 nm).[2]
-
4. Data Analysis:
-
Integrate the peak area corresponding to this compound in the chromatogram for each sample.
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point (T=0).
-
Plot the percentage of this compound remaining versus time to determine the stability profile.
Mandatory Visualization
CaMKII Signaling Pathway
This compound serves as a negative control for its active analog, KN-93, which is an inhibitor of CaMKII. Understanding the CaMKII signaling pathway is essential for interpreting experimental results.
Caption: Simplified CaMKII activation and signaling pathway.
References
- 1. KN 92 | Calcium Binding Proteins | Tocris Bioscience [tocris.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound - CAS 1135280-28-2 - Calbiochem | 422709 [merckmillipore.com]
- 4. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
KN-92 Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with KN-92. Our aim is to help you overcome common challenges, particularly concerning its precipitation in experimental media, and to ensure the accuracy and reliability of your results.
Troubleshooting Guide: this compound Precipitation
Precipitation of this compound upon its addition to aqueous-based experimental media is a common issue that can significantly impact experimental outcomes. This guide provides a step-by-step approach to prevent and resolve this problem.
Understanding the Problem:
This compound, like many small molecule inhibitors, is hydrophobic. While it readily dissolves in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol, its solubility in aqueous solutions like phosphate-buffered saline (PBS) and cell culture media is limited. When a concentrated stock solution of this compound in an organic solvent is diluted into an aqueous medium, the abrupt change in solvent polarity can cause the compound to crash out of solution, forming a visible precipitate.
Recommended Protocol to Minimize Precipitation:
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Stock Solution Preparation:
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Prepare a high-concentration stock solution of this compound in 100% DMSO. A concentration of 10 mM is commonly used and is generally achievable.
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Ensure the this compound is fully dissolved in DMSO before proceeding. Gentle warming (to no more than 37°C) and vortexing can aid dissolution.
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Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce water condensation, potentially leading to precipitation.
-
-
Serial Dilution Strategy:
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Crucial Step: Do not directly dilute the high-concentration DMSO stock into your final aqueous experimental medium.
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Perform an intermediate dilution step. First, dilute your 10 mM DMSO stock to a lower concentration (e.g., 1 mM or 100 µM) using 100% DMSO.
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From this intermediate DMSO stock, make your final dilution into the pre-warmed aqueous experimental medium (e.g., cell culture media or PBS).
-
-
Final Dilution Technique:
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When adding the this compound/DMSO solution to your aqueous medium, do so drop-wise while gently vortexing or swirling the medium. This gradual introduction helps to disperse the compound and prevent localized high concentrations that can trigger precipitation.
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The final concentration of DMSO in your experimental setup should be kept as low as possible, ideally below 0.5%, as DMSO can have its own biological effects. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Workflow for Preparing this compound Working Solution:
Quantitative Data: this compound Solubility
| Solvent | Solubility | Reference |
| DMSO | ≥15.1 mg/mL | [1] |
| DMSO | 5 mg/mL | [2] |
| Ethanol (with gentle warming) | ≥24.2 mg/mL | [1] |
| Water (this compound Phosphate) | <1.54 mg/mL |
Note: Solubility can vary between batches and is dependent on the salt form (e.g., phosphate vs. hydrochloride).
Frequently Asked Questions (FAQs)
Q1: I've followed the protocol, but my this compound solution still looks cloudy. What should I do?
A1: If you observe cloudiness or a visible precipitate, it is not recommended to use the solution for your experiment as the actual concentration of soluble this compound will be unknown. Consider the following:
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Lower the final concentration: Your desired working concentration may exceed the solubility limit of this compound in your specific medium. Try a lower final concentration.
-
Check your DMSO: Ensure your DMSO is anhydrous (water-free). DMSO is hygroscopic and can absorb water from the atmosphere, which will lower its solvating capacity for hydrophobic compounds. Use fresh, high-quality DMSO.
-
Increase the final DMSO concentration slightly: If your experimental system can tolerate it, a slightly higher final DMSO concentration (e.g., up to 1%) may help keep the this compound in solution. Remember to adjust your vehicle control accordingly.
Q2: What is the primary use of this compound in research?
A2: this compound is primarily used as a negative control for its structural analog, KN-93. KN-93 is a well-known inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII). Since this compound has a very similar structure to KN-93 but does not inhibit CaMKII, it is used to demonstrate that the observed effects of KN-93 are specifically due to CaMKII inhibition and not due to off-target effects of the chemical scaffold.
Signaling Pathway: CaMKII Inhibition by KN-93 (with this compound as a control)
Q3: Are there any known off-target effects of this compound that I should be aware of?
A3: Yes. While primarily used as an inactive control for CaMKII, studies have shown that both KN-93 and this compound can have off-target effects. A notable off-target effect is the inhibition of L-type voltage-gated calcium channels.[3] There is also evidence suggesting that this compound can affect certain potassium channels. Therefore, if your experimental system involves calcium signaling or ion channel activity, it is crucial to consider these potential confounding effects and interpret your data with caution.
Logical Relationship of this compound's Effects:
Q4: What is a typical working concentration for this compound in cell culture experiments?
A4: The working concentration of this compound will depend on the specific cell type and experimental design. However, it is typically used in the same concentration range as its active counterpart, KN-93, which is often between 1 µM and 10 µM. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific application while ensuring the final DMSO concentration remains non-toxic to your cells.
References
Optimizing KN-92 as a Negative Control: A Technical Guide for Researchers
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use KN-92 as a negative control in experiments targeting Ca2+/calmodulin-dependent protein kinase II (CaMKII). This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a summary of working concentrations to ensure the rigor and reproducibility of your research findings.
Introduction to this compound
This compound is widely used in cellular and molecular biology as an inactive structural analog of the potent CaMKII inhibitor, KN-93.[1] While KN-93 actively inhibits CaMKII, this compound is considered biologically inactive against this kinase, making it an ideal negative control to distinguish the specific effects of CaMKII inhibition from off-target or non-specific effects of the chemical scaffold.[1] However, like any pharmacological agent, careful optimization of its working concentration and an awareness of potential off-target effects are crucial for accurate data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary use of this compound?
A1: this compound is primarily used as a negative control in experiments involving the CaMKII inhibitor, KN-93.[1] Its structural similarity to KN-93, without the CaMKII inhibitory activity, allows researchers to control for any effects not related to the inhibition of CaMKII.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is typically soluble in dimethyl sulfoxide (DMSO).[1] For long-term storage, it is recommended to prepare a concentrated stock solution in DMSO (e.g., 10 mM) and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Stock solutions in DMSO are generally stable for several months when stored properly.[1]
Q3: What are the known off-target effects of this compound?
A3: While considered inactive against CaMKII, studies have shown that both KN-93 and this compound can have off-target effects. Notably, they have been reported to cause a reversible and specific reduction of currents from L-type calcium channels (CaV1.2 and CaV1.3).[2] This effect is independent of CaMKII inhibition and is dependent on both the concentration and incubation time.[2] Researchers should be aware of this potential off-target effect, especially in experimental systems where L-type calcium channels play a significant role.
Q4: At what concentration should I use this compound?
A4: The optimal working concentration of this compound should be empirically determined for each cell type and experimental condition. As a general starting point, it is recommended to use this compound at the same concentration as KN-93. A common concentration range found in the literature is 5-50 µM.[1] Refer to the data table below for more specific examples.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation of this compound in cell culture medium. | - The final DMSO concentration is too high. - The medium has a high salt concentration or pH that reduces solubility. | - Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%). - Prepare fresh dilutions of this compound from the stock solution for each experiment. - Briefly vortex or sonicate the diluted solution before adding it to the medium. |
| Unexpected cytotoxicity observed with this compound treatment. | - The concentration of this compound is too high for the specific cell line. - Off-target effects are causing cellular stress. - The final DMSO concentration is toxic to the cells. | - Perform a dose-response curve to determine the maximum non-toxic concentration of this compound for your cell line. - Reduce the incubation time. - Consider the known off-target effects on L-type calcium channels and assess if this could be the cause. - Ensure the final DMSO concentration is at a non-toxic level for your cells. |
| Inconsistent or variable results between experiments. | - Inconsistent dilution of the stock solution. - Degradation of this compound due to improper storage or multiple freeze-thaw cycles. - Variation in cell density or confluency at the time of treatment. | - Prepare fresh dilutions from a new aliquot of the stock solution for each experiment. - Aliquot the stock solution upon initial preparation to minimize freeze-thaw cycles. - Standardize cell seeding density and treatment conditions across all experiments. |
| This compound shows an effect similar to KN-93. | - The observed effect is due to an off-target mechanism common to both compounds (e.g., inhibition of L-type calcium channels). - The batch of this compound may be contaminated or degraded. | - Investigate the potential involvement of L-type calcium channels in your experimental system. - Use an alternative CaMKII inhibitor with a different chemical structure and its corresponding inactive control, if available, to confirm the specificity of the effect. - Test a new batch of this compound from a reputable supplier. |
Summary of this compound Working Concentrations
| Cell Line/Type | Assay | Working Concentration | Reference |
| LX-2 (Human Hepatic Stellate Cells) | Cell Growth Assay | 5-50 µM | [1] |
| Guinea Pig Ventricular Cardiomyocytes | Action Potential Recording | 5 µM | |
| C11-MDCK Cells | NKCC Activity Assay | 10 µM | [3] |
| SH-SY5Y (Human Neuroblastoma Cells) | Cell Viability, Proliferation | 0.3-30 µM (as a baseline for other treatments) | [4][5] |
| Jurkat Cells | NFAT-Luciferase Reporter Assay | Not specified, used as a negative control cell line | [6][7] |
| HeLa (Human Cervical Cancer Cells) | Cell Viability, IFN-γ Secretion | Not specified for this compound, but used in co-culture with NK-92 cells | [8][9] |
Note: The optimal concentration should always be determined experimentally for your specific model system.
Experimental Protocols
General Workflow for Using this compound as a Negative Control
The following diagram illustrates a general workflow for incorporating this compound as a negative control in a typical cell-based experiment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CaMKII-independent effects of KN93 and its inactive analog KN92: reversible inhibition of L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Troubleshooting KN-92 Off-Target Effects
Welcome to the technical support center for KN-92. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable advice for troubleshooting potential off-target effects of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in experiments?
This compound is commonly used as a negative control for its structural analog, KN-93. KN-93 is a well-known inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII), a crucial enzyme in many cellular signaling pathways. This compound has a similar chemical structure to KN-93 but is considered inactive against CaMKII. Therefore, it is used in experiments to help differentiate the effects of CaMKII inhibition by KN-93 from other, non-specific effects of the chemical compound.
Q2: I'm observing a biological effect with this compound, which is supposed to be an inactive control. What could be the reason?
While this compound is inactive against CaMKII, it is not biologically inert. It has been documented to have off-target effects, most notably on certain ion channels. Therefore, any observed effects with this compound should be carefully investigated as potential off-target phenomena.
Q3: What are the known off-target effects of this compound?
This compound has been shown to block several types of ion channels, including:
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Voltage-gated potassium channels (Kv1.2, Kv1.4, Kv1.5, Kv2.1, Kv3.2, and hERG).
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L-type calcium channels[1].
It is crucial to consider these off-target activities when interpreting your results.
Q4: How do the off-target effects of this compound compare to KN-93?
Both this compound and its active counterpart, KN-93, exhibit off-target effects on ion channels. However, their potencies for these off-targets are not identical. For instance, KN-93 is a more potent inhibitor of L-type calcium channels than this compound[2]. This difference complicates the direct attribution of any effect seen with KN-93, but not with this compound, solely to CaMKII inhibition.
Q5: A recent study suggests KN-93 might not directly bind to CaMKII. What does this mean for my experiments using this compound as a control?
Data Presentation: On-Target and Off-Target Activities
The following table summarizes the known inhibitory concentrations (IC50/Ki) of KN-93 and highlights the known off-target activities of both KN-93 and this compound. Note the lack of specific quantitative data for this compound's off-target effects in much of the available literature, a critical gap to consider in experimental design.
| Target | KN-93 (IC50/Ki) | This compound Activity | Reference |
| On-Target | |||
| CaMKII | 370 nM (Ki) | Inactive | |
| Off-Targets | |||
| L-Type Calcium Channels | Inhibition observed (more potent than this compound) | Inhibition observed | [1][2] |
| Voltage-gated K+ Channels (IKr) | 102.6 nM (IC50) | Inhibition observed | [4] |
| Voltage-gated K+ Channels (Kv1.5) | 307 nM (IC50) | Blocker | |
| Other Kinases (Fyn, Haspin, Hck, Lck, MLCK, Tec, TrkA) | Inhibition observed | Not extensively profiled | [2] |
Mandatory Visualizations
Here are the diagrams for the described signaling pathways, experimental workflows, and logical relationships using Graphviz (DOT language).
Experimental Protocols
Protocol 1: In Vitro CaMKII Activity Assay (Autophosphorylation)
This protocol assesses the direct effect of your compounds on CaMKII activity by measuring its autophosphorylation at Threonine 286 (p-T286), a hallmark of its activation.
Materials:
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Recombinant active CaMKII
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This compound and KN-93
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ATP solution
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Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 2 mM CaCl2, 1 µM Calmodulin)
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SDS-PAGE gels and running buffer
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PVDF membrane
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Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
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Primary antibody: anti-phospho-CaMKII (Thr286)
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Primary antibody: anti-total CaMKII
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
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Phosphatase inhibitors
Procedure:
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Prepare Kinase Reactions:
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In separate tubes, prepare the following reactions on ice:
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No inhibitor control (DMSO vehicle)
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KN-93 (at desired concentrations)
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This compound (at the same concentrations as KN-93)
-
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Add recombinant CaMKII to the kinase reaction buffer.
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Add the corresponding inhibitor or vehicle and pre-incubate for 10-15 minutes at 30°C.
-
-
Initiate Kinase Reaction:
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Start the reaction by adding ATP to a final concentration of 100 µM.
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Incubate for 15-30 minutes at 30°C.
-
-
Stop Reaction and Prepare for Western Blot:
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Stop the reaction by adding 4x Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
-
Western Blotting:
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Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
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Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate the membrane with the anti-phospho-CaMKII (Thr286) primary antibody overnight at 4°C.
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Wash the membrane three times with TBST.
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Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane three times with TBST.
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Detect the signal using a chemiluminescent substrate.
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Strip the membrane and re-probe with an anti-total CaMKII antibody to confirm equal loading.
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Expected Results:
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The no-inhibitor control should show a strong p-T286 signal.
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KN-93 should show a dose-dependent decrease in the p-T286 signal.
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This compound should not significantly inhibit the p-T286 signal.
Protocol 2: Validating Off-Target Effects on Ion Channels (Conceptual Framework)
Directly assessing ion channel activity typically requires specialized equipment and expertise (e.g., patch-clamp electrophysiology). If you suspect ion channel-mediated off-target effects, consider the following approaches:
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Literature Review: Thoroughly search for published data on the effects of this compound and KN-93 on the specific ion channels expressed in your experimental system.
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Collaboration: Collaborate with a lab specializing in electrophysiology to directly test the effects of this compound and KN-93 on the relevant ion channels in your cells.
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Kinase Profiling Services: For a comprehensive analysis of off-target effects, consider using a commercial kinase profiling service. These services screen your compound against a large panel of kinases to identify any unintended targets.
References
- 1. CaMKII-independent effects of KN93 and its inactive analog KN92: reversible inhibition of L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | CaMKII inhibitors: from research tools to therapeutic agents [frontiersin.org]
- 3. The CaMKII inhibitor KN93-calmodulin interaction and implications for calmodulin tuning of NaV1.5 and RyR2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KN-93 inhibits IKr in mammalian cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Accounting for KN-92 Calcium Channel Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing KN-92 in their experiments. The focus is to address the off-target effects of this compound, particularly on calcium channels, to ensure accurate data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary intended use of this compound in research?
This compound is designed to be an inactive control for KN-93, a widely used inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII).[1][2] In theory, any biological effect observed with KN-93 but not with this compound can be attributed to the inhibition of CaMKII.
Q2: Does this compound have any biological activity?
Yes. Although considered inactive as a CaMKII inhibitor, this compound has been shown to have off-target effects, most notably the direct inhibition of L-type calcium channels.[3][4] It also has blocking effects on certain potassium channels.[5][6]
Q3: What is the key difference in the off-target effects of this compound and KN-93?
Both KN-93 and its inactive analog this compound can directly inhibit L-type calcium channels in a CaMKII-independent manner.[3][4] However, KN-93 is a more potent inhibitor of these channels than this compound.[7][8] Additionally, KN-93 has been shown to block a range of voltage-gated potassium channels, an effect not observed with this compound.[7][8]
Q4: How can I use this compound to control for the off-target effects of KN-93?
Using this compound as a control is essential for interpreting experiments with KN-93. If an effect is blocked by KN-93 but not by this compound, it is likely mediated by CaMKII. However, if both compounds produce the same effect, it is likely due to their shared off-target effects on ion channels or other molecules.
Q5: What is the currently understood mechanism of action for KN-93's inhibition of CaMKII?
Recent research has shown that KN-93 does not bind directly to CaMKII. Instead, it binds to Ca2+/Calmodulin, preventing the activation of CaMKII.[9] This is a critical consideration for experimental design and data interpretation.
Troubleshooting Guide
Issue: I am observing an effect with KN-93 that I suspect is an off-target effect.
Troubleshooting Steps:
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Run a parallel experiment with this compound: This is the most critical step. If this compound replicates the effect of KN-93, it is highly probable that the observation is due to an off-target effect and not CaMKII inhibition.
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Vary the concentration: Both the CaMKII inhibitory and off-target effects of KN-93 and this compound are concentration-dependent. Perform a dose-response curve for both compounds to identify a window where CaMKII inhibition by KN-93 is maximized and off-target effects are minimized.
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Directly measure calcium influx: If you suspect L-type calcium channel inhibition, use techniques like calcium imaging or electrophysiology to directly measure the effect of this compound and KN-93 on calcium currents.
Data Presentation
Table 1: Summary of this compound and KN-93 Pharmacological Profile
| Target | KN-93 | This compound | Key Consideration |
| CaMKII | Inhibitor (IC50 ~1-4 µM)[7] | Inactive[1][2] | KN-93's primary target. |
| L-type Ca2+ Channels | Direct inhibitor[3][7][8] | Direct inhibitor (less potent than KN-93)[3][7][8] | A significant shared off-target effect. |
| Voltage-gated K+ Channels | Inhibitor (Kv1, Kv2, Kv3, Kv4, hERG)[7] | Not an inhibitor[7][8] | A key differentiating off-target effect. |
| IP3-induced Ca2+ release | Direct inhibitor[7][8] | Less potent inhibitor than KN-93[7][8] | Another potential off-target effect to consider. |
Experimental Protocols
Protocol: Control Experiment to Differentiate CaMKII Inhibition from Off-Target Effects
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Cell Preparation: Culture your cells of interest under standard conditions.
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Experimental Groups:
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Vehicle Control (e.g., DMSO)
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KN-93 (at the desired experimental concentration)
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This compound (at the same concentration as KN-93)
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(Optional) Structurally unrelated CaMKII inhibitor (e.g., AIP)
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Treatment: Incubate the cells with the respective compounds for the desired duration.
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Assay: Perform your primary assay to measure the biological effect of interest (e.g., protein phosphorylation, gene expression, cell viability).
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Data Analysis: Compare the results from the different treatment groups.
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CaMKII-mediated effect: The effect is observed with KN-93 but not with the vehicle or this compound.
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Off-target effect: The effect is observed with both KN-93 and this compound.
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Visualizations
Caption: Intended and off-target signaling pathways of KN-93 and this compound.
Caption: Experimental workflow for differentiating on-target and off-target effects.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CaMKII-independent effects of KN93 and its inactive analog KN92: reversible inhibition of L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. KN 92 | Additional Calcium Binding Protein Modulators: R&D Systems [rndsystems.com]
- 6. KN 92 | Calcium Binding Proteins | Tocris Bioscience [tocris.com]
- 7. Frontiers | CaMKII inhibitors: from research tools to therapeutic agents [frontiersin.org]
- 8. CaMKII inhibitors: from research tools to therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The KN-93 Molecule Inhibits Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) Activity by Binding to Ca2+/CaM - PubMed [pubmed.ncbi.nlm.nih.gov]
KN-92 batch-to-batch variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using KN-92. The information is presented in a question-and-answer format to directly address specific issues that may arise during experiments, with a focus on potential causes of batch-to-batch variability in experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use in research?
This compound is the inactive analog of KN-93, a well-known inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII).[1] this compound is intended to be used as a negative control in experiments to help elucidate the specific effects of CaMKII inhibition by KN-93.[1] By comparing the results from KN-93 treatment to those from this compound treatment, researchers can more confidently attribute observed effects to the inhibition of CaMKII.
Q2: How does this compound differ from KN-93?
The primary difference between this compound and KN-93 lies in their ability to inhibit CaMKII. KN-93 is a potent and selective inhibitor of CaMKII, competitively blocking the binding of CaM to the kinase. In contrast, this compound is designed to be inactive as a CaMKII inhibitor. However, it is important to note that both this compound and KN-93 have been shown to have off-target effects, such as the inhibition of L-type calcium channels.[2][3]
Q3: What are the known off-target effects of this compound?
Both KN-93 and its inactive analog this compound have been demonstrated to cause a reversible and specific reduction of currents from L-type calcium channels (CaV1.2 and CaV1.3).[3] This effect is independent of CaMKII inhibition. Therefore, if your experimental system expresses these channels, observed effects with both this compound and KN-93 could be related to calcium channel blockade rather than CaMKII inhibition.
Troubleshooting Guide: Batch-to-Batch Variability
While "batch-to-batch variability" of this compound is not extensively documented in literature, variations in experimental results between different lots of the compound can arise from several factors common to research-grade chemical reagents.
Q4: My new batch of this compound is giving me different results than the previous one. What could be the cause?
Discrepancies in results between different batches of this compound can often be attributed to variations in the physical and chemical properties of the compound. The most common contributing factors include:
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Purity and Impurities: The purity of the compound can vary between batches. Even small amounts of impurities can have biological activity that may affect your experimental outcome.
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Solubility Issues: Incomplete solubilization of this compound can lead to a lower effective concentration in your experiment, resulting in inconsistent data.
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Compound Stability and Storage: Improper storage or handling can lead to degradation of the compound, reducing its effective concentration or generating active byproducts.
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Polymorphism: Different crystalline forms (polymorphs) of a compound can have different dissolution rates and solubilities, which can affect its biological activity in cell-based assays.[4]
Q5: How can I troubleshoot potential purity issues with my this compound batch?
If you suspect purity is the source of variability, consider the following steps:
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Review the Certificate of Analysis (CoA): Compare the purity specifications on the CoAs from the different batches. Note any differences in the reported purity levels or the methods used for analysis.
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Contact the Supplier: Reach out to the technical support of your supplier to inquire about any known differences between the lots you are using.
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Independent Analysis (if necessary): For critical applications, you may consider having the purity of the batches independently verified by a third-party analytical laboratory.
Q6: I'm having trouble dissolving my new batch of this compound. What should I do?
Solubility issues are a common source of inconsistent experimental results.[5][6] Here's a troubleshooting workflow for solubility problems:
References
- 1. apexbt.com [apexbt.com]
- 2. researchgate.net [researchgate.net]
- 3. CaMKII-independent effects of KN93 and its inactive analog KN92: reversible inhibition of L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 5. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 6. pharmtech.com [pharmtech.com]
Technical Support Center: Interpreting Unexpected Data with KN-92
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected data that may arise during experiments involving KN-92. As the inactive analog of the CaMKII inhibitor KN-93, this compound is intended to serve as a negative control. However, emerging evidence reveals that this compound is not entirely inert and can exhibit significant off-target effects, leading to potential data misinterpretation. This guide will help you navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: What is the intended use of this compound in experiments?
This compound is designed to be used as a negative control alongside its active counterpart, KN-93.[1][2] KN-93 is a well-known inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII), a key enzyme in many cellular signaling pathways. In theory, any cellular effect observed with KN-93 but not with this compound can be attributed to the inhibition of CaMKII.
Q2: I'm observing a cellular effect with this compound alone. Does this invalidate my experiment?
Not necessarily, but it requires careful interpretation. An effect observed with this compound indicates a mechanism independent of CaMKII inhibition. This could be due to off-target effects of the compound. The following sections of this guide will help you identify potential off-target mechanisms and design experiments to dissect these effects.
Q3: What are the known off-target effects of this compound?
The most well-documented off-target effects of this compound are the inhibition of L-type voltage-gated calcium channels (CaV1.2 and CaV1.3) and various voltage-gated potassium channels (Kv channels).[3] This means that even in the absence of CaMKII inhibition, this compound can directly modulate ion channel activity, which can have widespread consequences on cellular function, particularly in excitable cells like neurons and cardiomyocytes.
Q4: How can I be sure if the unexpected effects I'm seeing are due to these off-target activities?
The best approach is to use additional controls. For instance, you could use a structurally unrelated CaMKII inhibitor to see if it phenocopies the effects of KN-93 without the off-target effects of the KN chemical scaffold. Additionally, directly measuring the activity of the suspected off-target channels (e.g., via patch-clamp electrophysiology) in the presence of this compound can provide direct evidence.
Troubleshooting Guide
Scenario 1: Unexpected Changes in Intracellular Calcium Levels
You are studying a cellular process believed to be downstream of CaMKII. You treat your cells with KN-93 and, as a negative control, this compound. You observe a change in intracellular calcium concentration with both compounds, which is contrary to your hypothesis that the effect is CaMKII-dependent.
Possible Cause:
This is a classic example of this compound's off-target effect on L-type calcium channels. By inhibiting these channels, this compound can directly reduce calcium influx, a potent signaling event in many cell types.
Troubleshooting Steps:
-
Consult Quantitative Data: Compare the effective concentration of this compound in your experiment with the known IC50 values for its off-target effects.
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Use a Different Control: Employ a structurally different CaMKII inhibitor that does not affect calcium channels.
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Directly Measure Channel Activity: If possible, use techniques like patch-clamp electrophysiology to directly assess the effect of this compound on L-type calcium channel currents in your specific cell type.
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Calcium Imaging with Channel Blockers: Perform calcium imaging experiments in the presence of specific L-type calcium channel blockers to see if this occludes the effect of this compound.
Scenario 2: Altered Membrane Potential or Excitability
In your electrophysiological recordings, you notice that both KN-93 and this compound are causing changes in the resting membrane potential or the firing properties of your neurons or cardiomyocytes.
Possible Cause:
This is likely due to the off-target inhibition of voltage-gated potassium channels by both this compound and KN-93. These channels are critical for setting the resting membrane potential and repolarizing the cell membrane after an action potential.
Troubleshooting Steps:
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Review Off-Target IC50 Data: Check the known inhibitory concentrations of this compound for various Kv channels.
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Alternative CaMKII Inhibitor: Use a different class of CaMKII inhibitor to confirm if the effect is truly related to CaMKII.
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Specific Potassium Channel Blockers: Use well-characterized blockers of specific Kv channels to see if they mimic or occlude the effects of this compound.
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Varying External Potassium Concentration: Modulating the external potassium concentration can help to indirectly assess the involvement of potassium channels in the observed effect.
Quantitative Data Summary
The following tables summarize the known inhibitory concentrations (IC50) of this compound and its active analog KN-93 on their primary target and major off-targets. This data is essential for designing experiments with appropriate concentrations and for interpreting your results.
Table 1: KN-93 - Target and Off-Target Activities
| Target | Action | IC50 |
| CaMKII | Inhibition | ~0.37 µM |
| L-type Ca²⁺ Channels | Inhibition | ~1 µM |
| Kv Channels | Inhibition | ~1-10 µM |
Table 2: this compound - Off-Target Activities
| Target | Action | IC50 |
| L-type Ca²⁺ Channels | Inhibition | ~1-5 µM |
| Kv Channels | Inhibition | ~1-10 µM |
Note: IC50 values can vary depending on the specific experimental conditions and cell type.
Experimental Protocols
Protocol 1: Using this compound as a Negative Control in Western Blotting for Phospho-Protein Analysis
This protocol describes the use of this compound as a negative control when assessing the phosphorylation of a downstream target of CaMKII.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density. Once they reach the desired confluency, starve them in a serum-free medium for 4-6 hours. Treat the cells with your stimulus (e.g., a neurotransmitter that activates CaMKII) in the presence of either KN-93 (e.g., 10 µM), this compound (e.g., 10 µM), or a vehicle control (e.g., DMSO) for the desired time.
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Lysate Preparation: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the phosphorylated form of your target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate.
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Strip the membrane and re-probe for the total protein as a loading control.
-
Expected Result: A decrease in the phospho-protein signal should be observed in the KN-93 treated sample compared to the vehicle and this compound treated samples. If this compound also shows a decrease, it suggests a CaMKII-independent mechanism.
Signaling Pathways and Workflows
To aid in the interpretation of your data, the following diagrams illustrate the canonical CaMKII signaling pathway and a potential workflow for troubleshooting unexpected results with this compound.
Caption: Canonical CaMKII signaling pathway.
Caption: Troubleshooting workflow for unexpected this compound data.
References
Validation & Comparative
KN-92 and its Counterparts: A Comparative Guide to Inactive CaMKII Analogs for Researchers
For researchers in pharmacology, neuroscience, and drug development, the use of specific inhibitors is crucial for delineating cellular signaling pathways. Calcium/calmodulin-dependent protein kinase II (CaMKII) is a key enzyme in cellular signaling, and its inhibitor, KN-93, is a widely used research tool. However, to ensure that the observed effects are specifically due to CaMKII inhibition, it is essential to use an inactive analog as a negative control. This guide provides a comprehensive comparison of KN-92, the inactive analog of KN-93, and other similar inactive analogs, focusing on their performance, off-target effects, and the experimental protocols required for their effective use.
Performance Comparison of Active and Inactive CaMKII Analogs
The primary distinction between active CaMKII inhibitors and their inactive analogs lies in their ability to block the enzyme's activity. KN-93 and KN-62 are potent inhibitors of CaMKII, while their respective analogs, this compound and KN-04, are designed to be inactive against the kinase. This inactivity is the cornerstone of their function as negative controls, allowing researchers to differentiate between the effects of CaMKII inhibition and any off-target effects of the chemical scaffold.
However, it is critical to understand that "inactive" against CaMKII does not mean devoid of all biological activity. Both this compound and KN-93 have been shown to interact with other cellular targets, most notably ion channels. Crucially, their off-target profiles are not identical, a factor that must be considered when interpreting experimental results.[1]
Below is a summary of the reported inhibitory concentrations (IC50) for these compounds against CaMKII and some of their known off-target proteins.
| Compound | Target | IC50 / Ki | Class |
| KN-93 | CaMKII | 0.9 - 4 µM (IC50) | Active Inhibitor |
| IKr (hERG) K+ Channel | ~103 nM (IC50) | Off-target | |
| Kv1.5 K+ Channel | Significant inhibition at 1 µM | Off-target | |
| L-type Ca2+ Channels | Significant inhibition | Off-target | |
| This compound | CaMKII | Inactive | Inactive Analog |
| IKr (hERG) K+ Channel | Inhibition observed | Off-target | |
| Kv Channels | Inhibition observed | Off-target | |
| L-type Ca2+ Channels | Reversible inhibition | Off-target | |
| KN-62 | CaMKII | 900 nM (IC50) | Active Inhibitor |
| P2X7 Receptor | ~15 nM (IC50) | Off-target | |
| KN-04 | CaMKII | Inactive | Inactive Analog |
Experimental Protocols
To rigorously assess the activity and specificity of these compounds, standardized experimental protocols are essential. Below are detailed methodologies for a CaMKII kinase activity assay and a whole-cell patch-clamp electrophysiology assay to measure effects on ion channels.
In Vitro CaMKII Kinase Activity Assay
This protocol is designed to measure the direct inhibitory effect of compounds on CaMKII activity.
Materials:
-
Recombinant CaMKII enzyme
-
CaMKII substrate peptide (e.g., Autocamtide-2)
-
ATP (with γ-³²P-ATP for radioactive detection or as per kit instructions for non-radioactive methods)
-
Calmodulin
-
Calcium Chloride (CaCl₂)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
Test compounds (KN-93, this compound, etc.) dissolved in a suitable solvent (e.g., DMSO)
-
Phosphocellulose paper or other capture membrane
-
Wash buffers
-
Scintillation counter or appropriate detection instrument
Procedure:
-
Prepare the Kinase Reaction Mix: In a microcentrifuge tube, prepare the reaction mix containing kinase buffer, CaCl₂, calmodulin, and the CaMKII substrate peptide.
-
Add Inhibitor: Add the desired concentration of the test compound (e.g., KN-93 or this compound) or vehicle control (DMSO) to the reaction mix. Incubate for 10-15 minutes at room temperature.
-
Initiate the Kinase Reaction: Start the reaction by adding the recombinant CaMKII enzyme.
-
Phosphorylation: Immediately after adding the enzyme, add ATP (containing a tracer amount of γ-³²P-ATP) to the reaction mix. Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Washing: Wash the phosphocellulose papers extensively with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated γ-³²P-ATP.
-
Quantification: Measure the amount of ³²P incorporated into the substrate peptide using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration compared to the vehicle control and determine the IC50 value.
Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Analysis
This protocol allows for the measurement of the effects of the compounds on the activity of specific ion channels expressed in a cell line.
Materials:
-
Cell line stably expressing the ion channel of interest (e.g., HEK293 cells expressing hERG)
-
External solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 glucose, pH 7.4)
-
Internal solution (e.g., containing in mM: 130 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 5 MgATP, pH 7.2)
-
Test compounds (KN-93, this compound)
-
Patch-clamp rig (microscope, micromanipulator, amplifier, digitizer)
-
Borosilicate glass capillaries for pulling patch pipettes
-
Data acquisition and analysis software
Procedure:
-
Cell Preparation: Plate the cells on glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Obtaining a Gigaseal: Under the microscope, approach a single cell with the patch pipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration. This allows for control of the intracellular voltage and measurement of the total current across the cell membrane.
-
Recording Baseline Currents: Apply a voltage-clamp protocol specific for the ion channel of interest to elicit and record baseline ionic currents.
-
Compound Application: Perfuse the external solution containing the test compound at the desired concentration over the cell.
-
Recording Drug Effect: Record the ionic currents in the presence of the compound after the effect has reached a steady state.
-
Washout: Perfuse the cell with the control external solution to wash out the compound and observe any reversal of the effect.
-
Data Analysis: Measure the amplitude of the ionic currents before, during, and after compound application. Calculate the percentage of inhibition and determine the IC50 value.
Signaling Pathways and Experimental Workflows
To visualize the context in which these inhibitors are used, the following diagrams illustrate the CaMKII signaling pathway and a typical experimental workflow for inhibitor validation.
References
A Comparative Guide to KN-93 and its Inactive Analog, KN-92
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of KN-93, a widely used inhibitor of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), and its structurally similar but inactive analog, KN-92. Understanding the dose-response relationship, specificity, and off-target effects of these compounds is critical for the accurate interpretation of experimental results. This document summarizes key quantitative data, presents detailed experimental protocols, and visualizes relevant biological pathways and workflows.
Dose-Response and Specificity: A Quantitative Comparison
KN-93 is a potent, cell-permeable inhibitor of CaMKII, acting as a competitive antagonist of calmodulin binding.[1] In contrast, this compound serves as a crucial negative control in experiments, as it is largely inactive against CaMKII.[2] However, it is important to note that both compounds exhibit off-target effects, particularly on various ion channels. The following tables summarize the available quantitative data for their on-target and off-target activities.
| Compound | Target | Assay Type | Reported IC₅₀/Kᵢ | Reference |
| KN-93 | CaMKII | Kinase Assay | Kᵢ = 370 nM | [1] |
| CaMKII | Kinase Assay | IC₅₀ = 0.37 µM | [3] | |
| CaMKII | Kinase Assay (variable CaM) | IC₅₀ ≈ 1-4 µM | [4] | |
| L-type Ca²⁺ channels (Caᵥ1.2/1.3) | Electrophysiology | Dose-dependent inhibition | [5][6] | |
| Voltage-gated K⁺ channels (Kᵥ1.5) | Electrophysiology | IC₅₀ = 307 nM | [3] | |
| hERG (Kᵥ11.1) K⁺ channel | Electrophysiology | IC₅₀ = 102.6 nM | [3] | |
| This compound | CaMKII | Kinase Assay | Inactive | [2] |
| L-type Ca²⁺ channels (Caᵥ1.2/1.3) | Electrophysiology | Dose-dependent inhibition (less potent than KN-93) | [5][6] | |
| Voltage-gated K⁺ channels | Electrophysiology | Blocker of Kᵥ1.2, 1.4, 1.5, 2.1, 3.2, and hERG | [7] |
Table 1: On-Target and Off-Target Activity of KN-93 and this compound. This table provides a summary of the inhibitory concentrations (IC₅₀) and binding affinities (Kᵢ) of KN-93 and this compound for their primary target (CaMKII) and major off-targets. Note that the potency of KN-93 on CaMKII can vary depending on the experimental conditions, such as the concentration of calmodulin (CaM). Both compounds inhibit L-type calcium channels and various potassium channels, though this compound is generally less potent in its off-target effects.
Cellular Effects: Dose-Dependent Inhibition of Cell Proliferation
Studies have shown that KN-93 can inhibit the proliferation of various cell types in a dose-dependent manner, an effect not observed with this compound, suggesting the involvement of CaMKII in cell cycle regulation.
| Compound | Cell Line | Assay | Concentration Range | Effect | Reference |
| KN-93 | Human Hepatic Stellate Cells (LX-2) | CCK-8 | 5-50 µM | Dose-dependent decrease in proliferation | [1] |
| This compound | Human Hepatic Stellate Cells (LX-2) | CCK-8 | 5-50 µM | No significant effect on proliferation | [1] |
Table 2: Comparative Effects of KN-93 and this compound on Cell Proliferation. This table summarizes the differential effects of KN-93 and this compound on the proliferation of human hepatic stellate cells. The data highlights the specificity of KN-93's anti-proliferative effect, which is attributed to its inhibition of CaMKII.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
- 4. CaMKII-Mediated CREB Phosphorylation Is Involved in Ca2+-Induced BDNF mRNA Transcription and Neurite Outgrowth Promoted by Electrical Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tonotopy is not preserved in a descending stage of auditory cortex | eLife [elifesciences.org]
- 6. CaMKII-independent effects of KN93 and its inactive analog KN92: reversible inhibition of L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dextroamphetamine - Wikipedia [en.wikipedia.org]
Validating CaMKII Inhibition: A Comparative Guide to KN-93 and its Inactive Control, KN-92
In the landscape of signal transduction research, the specific inhibition of protein kinases is a critical tool for dissecting cellular pathways. KN-93 is a widely utilized cell-permeable inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII), a key regulator of numerous physiological processes. However, to ensure that the observed effects of KN-93 are indeed due to the inhibition of CaMKII and not off-target interactions, it is crucial to employ a proper negative control. This guide provides a comprehensive comparison of KN-93 with its structurally similar but inactive analog, KN-92, to aid researchers in the rigorous validation of their experimental findings.
Mechanism of Action: More Than Just a Simple Block
Initially, KN-93 was thought to directly compete with calmodulin (CaM) for binding to CaMKII, thereby preventing its activation. However, more recent evidence suggests that KN-93 may exert its inhibitory effect by binding directly to the Ca2+/CaM complex, which in turn prevents the activation of CaMKII.[1][2] this compound, lacking a critical chlorine atom, is unable to effectively inhibit CaMKII and therefore serves as an ideal negative control to distinguish CaMKII-dependent effects from other potential off-target activities of KN-93.[3][4]
Quantitative Comparison of Inhibitory Activity
The following table summarizes the inhibitory constants (Ki or IC50) of KN-93 and this compound against CaMKII and other selected kinases, highlighting the specificity of KN-93 for its primary target.
| Compound | Target Kinase | Inhibitory Constant (Ki/IC50) | Reference |
| KN-93 | CaMKII | Ki: 370 nM | [5] |
| CaMKII | Ki ≤ 2.58 µM | [4] | |
| This compound | CaMKII | Ki > 100 µM | [4] |
Off-Target Effects: A Critical Consideration
While KN-93 is a potent CaMKII inhibitor, it is not entirely specific. Both KN-93 and its inactive analog this compound have been shown to inhibit L-type calcium channels, an effect that is independent of CaMKII.[6] This underscores the importance of using this compound to control for such off-target effects.
| Compound | Off-Target | Effect | Reference |
| KN-93 | L-type Calcium Channels (CaV1.2, CaV1.3) | Inhibition | [6] |
| Voltage-gated K+ (Kv) Channels | Inhibition | [7] | |
| IKr (rapid delayed rectifier K+ current) | Inhibition (IC50: 102.57 nM) | [8] | |
| This compound | L-type Calcium Channels (CaV1.2, CaV1.3) | Inhibition | [6] |
| Voltage-gated K+ (Kv) Channels | Inhibition | [7] | |
| IKr (rapid delayed rectifier K+ current) | Inhibition | [8] |
Experimental Protocols for Specificity Validation
To definitively attribute an observed cellular effect to CaMKII inhibition by KN-93, it is essential to perform parallel experiments with this compound. Below are example protocols for common assays.
Kinase Inhibition Assay (In Vitro)
This assay directly measures the ability of KN-93 and this compound to inhibit CaMKII activity.
Materials:
-
Recombinant CaMKII enzyme
-
ATP (γ-32P-ATP for radiometric assay)
-
CaMKII substrate (e.g., Autocamtide-2)
-
KN-93 and this compound (dissolved in DMSO)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)
-
Phosphocellulose paper and stop solution (e.g., 75 mM phosphoric acid) for radiometric assay, or ADP-Glo™ Kinase Assay kit (Promega) for luminescence-based assay.
Procedure:
-
Prepare a reaction mixture containing the assay buffer, CaMKII substrate, and Ca2+/CaM.
-
Add varying concentrations of KN-93 or this compound to the reaction mixture. Include a DMSO-only control.
-
Initiate the reaction by adding recombinant CaMKII enzyme and ATP (containing γ-32P-ATP for radiometric assay).
-
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
-
For Radiometric Assay:
-
Stop the reaction by spotting the mixture onto phosphocellulose paper and immersing it in the stop solution.
-
Wash the paper several times to remove unincorporated γ-32P-ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
-
For Luminescence-based Assay (e.g., ADP-Glo™):
-
Stop the kinase reaction and measure the amount of ADP produced according to the manufacturer's instructions.
-
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value for KN-93. This compound should show minimal to no inhibition at comparable concentrations.
Cell Proliferation Assay
This assay assesses the impact of CaMKII inhibition on cell growth.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
KN-93 and this compound (dissolved in DMSO)
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of KN-93 or this compound. Include a DMSO-only control.
-
Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
Add the cell proliferation reagent to each well according to the manufacturer's protocol.
-
Measure the absorbance or luminescence using a plate reader.
-
Normalize the results to the DMSO control and plot cell viability versus compound concentration. A significant decrease in cell proliferation with KN-93 but not with this compound suggests a CaMKII-dependent effect.
Visualizing the Molecular Context
To better understand the role of CaMKII and the importance of specific inhibition, the following diagrams illustrate the CaMKII signaling pathway and a logical workflow for validating inhibitor specificity.
Caption: The CaMKII signaling cascade.
Caption: Workflow for validating CaMKII inhibitor specificity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. reactionbiology.com [reactionbiology.com]
- 4. KN-93, an inhibitor of multifunctional Ca++/calmodulin-dependent protein kinase, decreases early afterdepolarizations in rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. KN-93 | CaMK II inhibitor | Probechem Biochemicals [probechem.com]
- 6. CaMKII-independent effects of KN93 and its inactive analog KN92: reversible inhibition of L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. KN-93 inhibits IKr in mammalian cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
The Prudent Control: A Comparative Guide to KN-92 in Kinase Inhibition Studies
For researchers, scientists, and drug development professionals, the selection of appropriate controls is paramount to the validity and interpretation of experimental data. In the realm of CaMKII inhibition, KN-93 has emerged as a widely utilized pharmacological tool. However, its specificity is not absolute, necessitating the use of a proper negative control. This guide provides a comprehensive statistical analysis and comparison of KN-92, the structurally related but inactive analog of KN-93, to aid in the robust design and interpretation of control experiments.
This guide delves into the comparative performance of this compound against KN-93 in key experimental paradigms, offers detailed experimental protocols, and provides a framework for statistical analysis, particularly considering the potential for off-target effects.
Data Presentation: A Comparative Analysis
The efficacy of KN-93 as a CaMKII inhibitor and the inert nature of this compound are best illustrated through quantitative experimental data. The following tables summarize the comparative effects of these compounds in two common experimental settings: cell proliferation and electrophysiology.
Table 1: Comparative Effects of KN-93 and this compound on Human Hepatic Stellate Cell (LX-2) Proliferation [1]
| Concentration (μmol/L) | Mean Cell Proliferation with KN-93 (% of Control ± SD) | P-value (KN-93 vs. Control) | Mean Cell Proliferation with this compound (% of Control ± SD) | P-value (this compound vs. Control) |
| 5 | 81.76 ± 2.58 | < 0.05 | 96.63 ± 2.69 | > 0.05 |
| 10 | 65.43 ± 3.12 | < 0.01 | 95.88 ± 3.01 | > 0.05 |
| 25 | 43.21 ± 2.97 | < 0.01 | 97.12 ± 2.55 | > 0.05 |
| 50 | 27.15 ± 2.86 | < 0.01 | 96.59 ± 2.44 | > 0.05 |
Table 2: Comparative Inhibition of Voltage-Gated Potassium (Kv) Channels by 1 µM KN-93 and this compound [2]
| Kv Channel Subfamily | Mean Sustained Current Inhibition by KN-93 (%) | Mean Sustained Current Inhibition by this compound (%) |
| Kv1.2 | ~85 | ~80 |
| Kv1.5 | ~90 | ~88 |
| Kv1.4 | ~75 | ~70 |
| Kv2.1 | ~80 | ~75 |
| Kv3.2 | ~60 | ~55 |
| hERG | ~95 | ~92 |
Experimental Protocols
To ensure reproducibility and accuracy, detailed methodologies for the key experiments cited are provided below.
Cell Viability (MTT) Assay
This protocol is a standard method for assessing cell proliferation and viability.
Materials:
-
Cells of interest (e.g., LX-2)
-
96-well culture plates
-
Complete culture medium
-
KN-93 and this compound stock solutions (e.g., 10 mmol/L in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]
-
DMSO (Dimethyl sulfoxide)[3]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density (e.g., 2 x 10³ cells/well) and allow them to adhere overnight.[1]
-
Prepare serial dilutions of KN-93 and this compound in complete culture medium from the stock solutions. A vehicle control (medium with the same final concentration of DMSO) must be included.[1][3]
-
Remove the overnight culture medium and replace it with the medium containing the different concentrations of KN-93, this compound, or the vehicle control.
-
Incubate the plate for the desired experimental duration (e.g., 24 hours).[1]
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[3]
-
After the incubation period, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Measure the absorbance at 540 nm using a microplate reader.[3]
-
Calculate cell viability as a percentage of the vehicle control.
Whole-Cell Patch Clamp Recording
This protocol is used to measure the activity of ion channels in the cell membrane.
Materials:
-
Cells expressing the ion channel of interest
-
Patch clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries
-
External recording solution (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 2 MgCl2, 10 glucose, bubbled with 95% O2/5% CO2.[4]
-
Internal pipette solution (in mM): 120 KMeSO4, 20 KCl, 10 HEPES, 2 MgCl2, 0.2 EGTA, 4 Na2ATP, 0.3 TrisGTP, 14 Tris-phosphocreatine; pH adjusted to 7.3.[4]
-
KN-93 and this compound
Procedure:
-
Prepare the external and internal solutions and filter them.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.
-
Place the coverslip with cells in the recording chamber and perfuse with the external solution.
-
Approach a target cell with the patch pipette while applying positive pressure.
-
Form a Giga-ohm seal between the pipette tip and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Record baseline ion channel activity using a specific voltage protocol (e.g., step depolarizations to activate voltage-gated channels).[2]
-
Perfuse the cell with the external solution containing either KN-93 or this compound at the desired concentration.
-
Record the ion channel activity in the presence of the compound.
-
Wash out the compound with the external solution to observe any recovery.
-
Analyze the current amplitude and kinetics before, during, and after drug application.
Statistical Analysis for this compound Control Experiments
A robust statistical analysis is crucial for discerning the true effect of CaMKII inhibition from off-target effects.
Key Considerations:
-
Appropriate Controls: The fundamental comparison is between the effect of KN-93 and the effect of this compound, relative to a vehicle control (e.g., DMSO).
-
Statistical Tests:
-
For comparing two groups (e.g., KN-93 vs. control, this compound vs. control), a Student's t-test is appropriate for normally distributed data.
-
For comparing multiple groups (e.g., different concentrations of KN-93 and this compound against a control), a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Tukey's or Dunnett's test) is recommended.[5]
-
-
Interpreting Results:
-
A significant difference between the KN-93 treated group and the control group suggests an effect of the compound.
-
If both KN-93 and this compound show a significant effect compared to the control, it indicates a potential off-target effect that is independent of CaMKII inhibition. In this scenario, the difference in the magnitude of the effects between KN-93 and this compound should be statistically evaluated.
-
Addressing Off-Target Effects:
It is important to acknowledge that this compound may not be a perfect negative control and can exhibit its own off-target effects, which may or may not be identical to those of KN-93.[6] When off-target effects are suspected, consider the following:
-
Dose-Response Curves: Comparing the full dose-response curves of both KN-93 and this compound can reveal differences in potency and efficacy for both on-target and off-target effects.
-
Alternative Controls: Employing structurally and mechanistically different CaMKII inhibitors and their respective controls can help to confirm that the observed phenotype is indeed due to CaMKII inhibition.
-
Rescue Experiments: If possible, "rescuing" the phenotype by overexpressing a constitutively active form of a downstream effector of CaMKII in the presence of KN-93 can provide strong evidence for on-target activity.
Mandatory Visualization
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for comparing KN-93 and this compound.
Caption: Simplified CaMKII signaling pathway and the point of inhibition by KN-93.
Conclusion
The use of this compound as a negative control is an essential practice for any experiment employing KN-93 to investigate the role of CaMKII. This guide provides a framework for the comparative analysis of these compounds, emphasizing the importance of robust experimental design, appropriate statistical analysis, and a critical awareness of potential off-target effects. By adhering to these principles, researchers can enhance the reliability and interpretability of their findings, leading to a more accurate understanding of the multifaceted roles of CaMKII in cellular physiology and disease.
References
- 1. KN-93, a specific inhibitor of CaMKII inhibits human hepatic stellate cell proliferation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Frontiers | Parishin E from ginger-processed Gastrodia elata Bl. alleviates rheumatoid arthritis by regulating histone 3 lactylation at H3K18la and H3K27la sites [frontiersin.org]
- 6. Frontiers | CaMKII inhibitors: from research tools to therapeutic agents [frontiersin.org]
The Precision Chisel vs. The Sledgehammer: A Comparative Guide to CaMKII Inhibition Using KN-92 as a Control for siRNA Knockdown
For researchers in cellular signaling, neuroscience, and drug development, the specific and effective modulation of Ca2+/calmodulin-dependent protein kinase II (CaMKII) is a frequent necessity. This guide provides a comprehensive comparison of two widely used techniques for inhibiting CaMKII: the pharmacological inhibitor KN-93, with its inactive analog KN-92 as a crucial control, and the genetic approach of siRNA-mediated knockdown.
This guide will delve into the mechanisms of action, experimental protocols, and data-backed performance of each method, offering a clear-eyed view for researchers to select the most appropriate tool for their experimental questions.
At a Glance: Pharmacological Inhibition vs. Genetic Knockdown
| Feature | Pharmacological Inhibition (KN-93/KN-92) | Genetic Knockdown (siRNA) |
| Mechanism | Allosteric inhibition of CaM binding | Post-transcriptional gene silencing |
| Target | CaMKII protein activity | CaMKII mRNA translation |
| Speed of Onset | Rapid (minutes to hours) | Slower (24-72 hours) |
| Reversibility | Reversible upon washout | Long-lasting, but transient |
| Specificity | Potential for off-target effects on other kinases and ion channels | Potential for off-target gene silencing |
| Control | Inactive analog this compound | Scrambled or non-targeting siRNA |
Delving Deeper: A Head-to-Head Comparison
Mechanism of Action
KN-93 and its Inactive Control, this compound
KN-93 acts as a competitive inhibitor of Ca2+/calmodulin binding to CaMKII, thereby preventing its activation. It is a cell-permeable compound, allowing for its use in live-cell experiments. Critically, its structurally similar but inactive analog, this compound, serves as an essential negative control.[1] Any effects observed with KN-93 but not with this compound can be more confidently attributed to the inhibition of CaMKII. However, it is important to note that both KN-93 and this compound have been reported to have CaMKII-independent effects, such as the reversible inhibition of L-type calcium channels.
siRNA-Mediated Knockdown
Small interfering RNA (siRNA) offers a genetic approach to reducing CaMKII levels. These short, double-stranded RNA molecules are introduced into cells and incorporated into the RNA-induced silencing complex (RISC). The siRNA then guides RISC to the target CaMKII mRNA, leading to its degradation and preventing the synthesis of new CaMKII protein. This method is highly specific to the targeted mRNA sequence but can have off-target effects by silencing unintended genes.
Experimental Data: A Tale of Two Approaches
Several studies have employed both pharmacological and genetic inhibition of CaMKII, providing a basis for comparison.
In a study on vascular smooth muscle cell migration, both the pharmacological inhibitor KN-93 and siRNA-mediated knockdown of the CaMKIIδ2 isoform resulted in a significant attenuation of cell migration.[2] This suggests that for studying this particular cellular process, both methods can yield similar qualitative results.
Another study investigating cardiomyocyte death found that both pretreatment with KN-93 and specific siRNA knockdown of CaMKII-δ9 could prevent doxorubicin-induced cell death.[3] The study reported that KN-93, administered in vivo, attenuated premature animal death and cardiac hypertrophy.[3]
A study on experimental autoimmune encephalomyelitis (EAE) directly compared the prophylactic administration of KN-93 with siRNA-mediated CaMKII knockdown. Both approaches were found to reduce mechanical and thermal hyperalgesia, indicating that both acute pharmacological inhibition and longer-term genetic suppression of CaMKII can have similar therapeutic effects in this model.
Quantitative Comparison of Efficacy
| Method | Concentration/Dose | Efficacy | Cell/System Type | Reference |
| KN-93 | 5 µM | Alleviated CaMKII-δ9-induced cardiomyocyte death | Neonatal rat ventricular myocytes | [3] |
| KN-93 | 10 µmol/kg (in vivo) | Attenuated premature death and cardiac hypertrophy | Mice | [3] |
| CaMKII-δ9 siRNA | Not specified | Prevented doxorubicin-induced cell death | Adult rat ventricular myocytes | [3] |
| CaMKIIδ siRNA | Not specified | Attenuated VSM cell migration | Vascular smooth muscle cells | [2] |
| KN-93 | 45 nmol (i.t.) | Attenuated clinical symptoms and hyperalgesia in EAE | Mice |
Off-Target Effects: The Achilles' Heel
Both methodologies are susceptible to off-target effects, a critical consideration for data interpretation.
KN-93 and this compound: Beyond their known inhibitory effects on CaMKII, both compounds have been shown to affect other cellular components. Notably, they can reversibly inhibit L-type calcium channels, a CaMKII-independent effect.[4] KN-93 has also been shown to inhibit other kinases to a lesser extent.[4] The use of this compound is therefore paramount to control for these off-target effects, though it may not account for all of them.
siRNA: The specificity of siRNA is largely determined by its sequence. Mismatches can lead to the unintended silencing of other genes, known as off-target effects. These effects can be concentration-dependent and may induce cellular toxicity. To mitigate this, it is recommended to use the lowest effective concentration of siRNA and to use multiple distinct siRNAs targeting the same gene to ensure the observed phenotype is not due to an off-target effect of a single siRNA.
Experimental Protocols: A Practical Guide
Pharmacological Inhibition with KN-93 and this compound
Materials:
-
KN-93 (CaMKII inhibitor)
-
This compound (Inactive control)
-
Dimethyl sulfoxide (DMSO, as a vehicle)
-
Cell culture medium or appropriate buffer
Protocol:
-
Stock Solution Preparation: Prepare a concentrated stock solution of KN-93 and this compound in DMSO. For example, a 10 mM stock. Store at -20°C.
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution to the desired final concentration in pre-warmed cell culture medium or buffer. A typical final concentration for KN-93 is in the range of 1-10 µM.
-
Treatment:
-
Vehicle Control: Treat cells with the same concentration of DMSO as used for the KN-93 and this compound treatments.
-
Negative Control: Treat cells with the same concentration of this compound as KN-93.
-
Experimental: Treat cells with the desired concentration of KN-93.
-
-
Incubation: Incubate the cells for the desired period (e.g., 30 minutes to several hours) depending on the experimental design.
-
Downstream Analysis: Proceed with the planned cellular or biochemical assays.
siRNA-Mediated Knockdown of CaMKII
Materials:
-
CaMKII-specific siRNA duplexes (a pool of multiple siRNAs is recommended)
-
Non-targeting (scrambled) siRNA control
-
Transfection reagent suitable for the cell type
-
Serum-free medium
-
Complete growth medium
Protocol:
-
Cell Seeding: Plate cells at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA-Transfection Reagent Complex Formation:
-
Dilute the CaMKII siRNA and the non-targeting control siRNA in serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium.
-
Combine the diluted siRNA and diluted transfection reagent and incubate at room temperature for 15-30 minutes to allow for complex formation.
-
-
Transfection:
-
Aspirate the medium from the cells and wash with serum-free medium.
-
Add the siRNA-transfection reagent complexes to the cells.
-
Incubate for 4-6 hours at 37°C.
-
-
Recovery: Add complete growth medium and incubate for 24-72 hours. The optimal time for knockdown should be determined empirically.
-
Validation and Analysis:
-
Western Blot: Harvest cell lysates and perform a Western blot to confirm the reduction in CaMKII protein levels compared to the non-targeting control.
-
qRT-PCR: Isolate RNA and perform quantitative real-time PCR to measure the reduction in CaMKII mRNA levels.
-
Proceed with the planned functional assays.
-
Assessing CaMKII Activity: Western Blot for Phosphorylated CaMKII
A common method to assess CaMKII activity is to measure its autophosphorylation at Threonine 286 (for the alpha isoform).
Protocol:
-
Sample Preparation: Lyse cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Avoid using milk for blocking as it contains phosphoproteins that can increase background.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated CaMKII (e.g., anti-p-CaMKII Thr286) overnight at 4°C.
-
Washing: Wash the membrane extensively with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total CaMKII to normalize the levels of phosphorylated CaMKII to the total amount of the protein.
Visualizing the Pathways and Workflows
Conclusion: Choosing the Right Tool for the Job
The choice between pharmacological inhibition with KN-93/KN-92 and genetic knockdown with siRNA depends on the specific experimental question and context.
Use KN-93/KN-92 for:
-
Acute inhibition: When the rapid and transient inhibition of CaMKII activity is required.
-
Proof-of-concept studies: To quickly assess the potential involvement of CaMKII in a particular process.
-
In vivo studies: Where delivery of small molecules can be more straightforward than nucleic acids.
Use CaMKII siRNA for:
-
High specificity: When targeting a specific isoform of CaMKII is necessary.
-
Long-term inhibition: To study the effects of sustained reduction in CaMKII protein levels.
-
Validation of pharmacological findings: To confirm that the effects observed with KN-93 are indeed due to the inhibition of CaMKII and not off-target effects.
References
- 1. mdpi.com [mdpi.com]
- 2. CaM kinase II delta2-dependent regulation of vascular smooth muscle cell polarization and migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CaM Kinase II-δ2 Dependent Regulation of Vascular Smooth Muscle Cell Polarization and Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
Western Blot Validation After KN-92 Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to validate the effects of KN-92 treatment, a crucial control for studies involving the CaMKII inhibitor KN-93. We present supporting experimental data, detailed protocols for Western blot analysis, and visual representations of the signaling pathways and experimental workflows involved.
Unraveling the Roles of this compound and KN-93
Calcium/calmodulin-dependent protein kinase II (CaMKII) is a multifunctional serine/threonine kinase that plays a pivotal role in numerous cellular processes, including synaptic plasticity, gene expression, and cell cycle regulation. Its activity is tightly regulated by calcium and calmodulin (CaM). Dysregulation of CaMKII is implicated in various diseases, making it a significant therapeutic target.
KN-93 is a widely used pharmacological inhibitor of CaMKII. However, to ensure that the observed effects are specifically due to CaMKII inhibition and not off-target effects, its inactive analog, this compound, is often employed as a negative control. While structurally similar to KN-93, this compound does not inhibit CaMKII and therefore should not elicit the same downstream effects. It is now understood that KN-93 does not directly bind to CaMKII but rather to Ca2+/CaM, preventing the activation of the kinase. This guide focuses on the use of Western blotting to validate the differential effects of these two compounds.
Comparative Data on this compound and KN-93 Treatment
Western blot analysis is a cornerstone technique for validating the efficacy of kinase inhibitors by quantifying the phosphorylation status of the target kinase and its downstream substrates. The autophosphorylation of CaMKII at Threonine 286 (Thr286) is a hallmark of its activation. Consequently, a successful inhibition by KN-93 should lead to a decrease in phospho-CaMKII (p-CaMKII) levels, while treatment with this compound should ideally show no significant change.
| Target Protein | Treatment | Organism/Cell Type | Observed Effect on Phosphorylation | Reference |
| p-CaMKII (Thr286) | KN-93 (25 µM and 50 µM) | Mouse Oocytes | Dose-dependent decrease | [1] |
| This compound | Mouse Oocytes | No significant change (used as control) | [1] | |
| p-CaMKIIα | KN-93 | Hamster | Attenuation of light-induced phosphorylation | |
| This compound | Hamster | Slight attenuation of light-induced phosphorylation | ||
| p-CaMKIIβ | KN-93 | Hamster | Attenuation of light-induced phosphorylation | |
| This compound | Hamster | Slight attenuation of light-induced phosphorylation | ||
| p-Akt1 (Ser473) | KN-93 (25 µM and 50 µM) | Mouse Oocytes | Dose-dependent decrease | [1] |
| This compound | Mouse Oocytes | No significant change (used as control) | [1] |
Note: It is crucial to consider that both this compound and KN-93 have been reported to have off-target effects, notably on L-type calcium channels. Researchers should be aware of these potential confounding factors when interpreting their results.
Experimental Protocols
Detailed Western Blot Protocol for Assessing CaMKII and CREB Phosphorylation
This protocol provides a step-by-step guide for validating the effects of this compound and KN-93 treatment on the phosphorylation of CaMKII and one of its key downstream targets, the transcription factor CREB (cAMP response element-binding protein), which is phosphorylated at Serine 133 (Ser133).
1. Cell Culture and Treatment:
-
Seed cells (e.g., neuronal cell lines like SH-SY5Y or primary neurons) at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound (control) and KN-93 for the specified duration. A vehicle-only control (e.g., DMSO) should also be included.
2. Sample Preparation (Lysis):
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding ice-cold RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (protein extract) and transfer it to a new tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay. This is essential for ensuring equal loading of protein in each lane of the gel.
4. Sample Denaturation:
-
Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
5. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis):
-
Load the denatured protein samples into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris gel). Include a pre-stained protein ladder to monitor the separation and estimate the molecular weight of the target proteins.
-
Run the gel in an appropriate running buffer until the dye front reaches the bottom of the gel.
6. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
7. Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation. This step prevents non-specific binding of the antibodies.
8. Primary Antibody Incubation:
-
Incubate the membrane with the primary antibodies diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Recommended Primary Antibodies:
-
Phospho-CaMKII (Thr286) antibody
-
Total CaMKII antibody
-
Phospho-CREB (Ser133) antibody
-
Total CREB antibody
-
A loading control antibody (e.g., GAPDH or β-actin)
-
-
9. Washing:
-
Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibodies.
10. Secondary Antibody Incubation:
- Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted in the blocking buffer for 1 hour at room temperature.
11. Washing:
- Wash the membrane three times for 10 minutes each with TBST.
12. Detection:
- Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
- Incubate the membrane with the ECL substrate for the recommended time.
- Capture the chemiluminescent signal using a digital imaging system or X-ray film.
13. Data Analysis:
- Quantify the band intensities using densitometry software.
- Normalize the intensity of the phosphorylated protein bands to the total protein bands for each target (e.g., p-CaMKII/Total CaMKII).
- Further normalize these ratios to the loading control to account for any variations in protein loading.
- Compare the normalized values across the different treatment groups (Vehicle, this compound, KN-93).
Visualizing the Molecular Landscape
To better understand the processes described, the following diagrams illustrate the key signaling pathway, the experimental workflow, and the comparative logic of using this compound and KN-93.
References
A Comparative Guide to the In Vitro and In Vivo Effects of KN-92
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological effects of KN-92 and its active analog, KN-93. While KN-93 is widely recognized as a potent inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII), this compound serves as its inactive control. However, understanding the off-target effects of both compounds is crucial for the accurate interpretation of experimental results. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows.
In Vitro Effects: A Quantitative Comparison
KN-93 is a cell-permeable inhibitor of CaMKII with a Ki of 370 nM.[1][2] In contrast, this compound is an inactive derivative of KN-93 and does not inhibit CaMKII activity, making it a suitable negative control in studies targeting this kinase.[2][3] However, both compounds exhibit inhibitory effects on other cellular targets, notably L-type calcium channels and various voltage-gated potassium (Kv) channels.[4][5] While this compound is generally less potent in its off-target effects compared to KN-93, these interactions should be considered when designing and interpreting experiments.[5]
| Target | KN-93 | This compound | Reference |
| Primary Target | |||
| CaMKII | IC50: 370 nM, 399 nM | Inactive | [6][7] |
| Off-Target Effects (Ion Channels) | |||
| L-type Ca2+ Channels (CaV1.2, CaV1.3) | Inhibits | Inhibits (less potent than KN-93) | [4][8] |
| Kv1.5 Potassium Channel | IC50: 307 nM | Inhibits | [6][9] |
| IKr (hERG) Potassium Channel | IC50: 102.6 nM | Inhibits | [6] |
| Other Kv Channels (Kv1.2, Kv1.4, Kv2.1, Kv3.2) | Inhibits | Inhibits | [10] |
Signaling Pathway of CaMKII Inhibition
The following diagram illustrates the canonical signaling pathway involving Calcium/Calmodulin-dependent Protein Kinase II (CaMKII) and the inhibitory action of KN-93. An influx of intracellular calcium leads to the activation of Calmodulin, which in turn activates CaMKII. Activated CaMKII can then phosphorylate a variety of downstream targets, leading to diverse cellular responses. KN-93 exerts its inhibitory effect by preventing the binding of Calmodulin to CaMKII.
Caption: CaMKII signaling and KN-93 inhibition.
Experimental Protocols
In Vitro CaMKII Kinase Assay
This protocol provides a general framework for assessing CaMKII activity in vitro. Specific details may vary based on the experimental setup and available reagents.
Objective: To measure the kinase activity of CaMKII in the presence of inhibitors like KN-93 and its inactive analog this compound.
Materials:
-
Purified CaMKII enzyme
-
CaMKII substrate (e.g., autocamtide-2)
-
ATP (radiolabeled or non-radiolabeled, depending on the detection method)
-
Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)
-
Calmodulin and CaCl2 solution
-
KN-93 and this compound stock solutions (dissolved in DMSO)
-
96-well plates
-
Detection reagents (e.g., for luminescence, fluorescence, or radioactivity)
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, calmodulin, and CaCl2.
-
Add the CaMKII substrate to the reaction mixture.
-
In separate wells of a 96-well plate, add the desired concentrations of KN-93, this compound, or DMSO (vehicle control).
-
Add the purified CaMKII enzyme to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).
-
Stop the reaction using a stop solution (e.g., EDTA).
-
Detect the amount of phosphorylated substrate using an appropriate method (e.g., scintillation counting for radiolabeled ATP, or a luminescence-based assay like ADP-Glo™).
-
Calculate the percentage of inhibition for each compound at different concentrations to determine IC50 values.
Caption: In vitro CaMKII kinase assay workflow.
In Vivo Effects: Administration and Observations
The in vivo effects of this compound and KN-93 have been investigated in various animal models, particularly in the context of cardiac conditions and neurological disorders. Below is a summary of representative in vivo experimental protocols.
In Vivo Administration Protocol (Mouse Model)
Objective: To assess the in vivo efficacy and potential toxicity of this compound and KN-93.
Animal Model: MRL/lpr mice (for autoimmune studies) or other relevant mouse models.[11]
Materials:
-
KN-93 and this compound
-
Vehicle (e.g., PBS, DMSO)
-
Syringes and needles for injection
Procedure (Example 1 - Autoimmune Model): [11]
-
KN-93 was administered to MRL/lpr mice via intraperitoneal (IP) injection.
-
The dosage used was 0.24 mg/mouse/week, administered three times a week.[11]
-
Treatment was initiated at 6 weeks of age (pre-disease onset) or 12 weeks of age (established disease).[11]
-
A control group received injections of the vehicle (PBS).
-
Animals were monitored for disease progression and physiological changes.
Procedure (Example 2 - Cardiac Arrhythmia Model): [12]
-
In a study on cardiac arrhythmogenesis in mice, KN-93 or this compound was administered via intraperitoneal injection at a dose of 20 μmol/L/kg body weight.[12]
-
The injection was given approximately 12 minutes before the induction of arrhythmia.[12]
-
ECGs were recorded to analyze the effects of the compounds on arrhythmia.
Caption: General in vivo experimental workflow.
Summary and Conclusion
This compound serves as an essential negative control for its active counterpart, KN-93, in studies investigating the role of CaMKII. However, researchers must be cognizant of the off-target effects of both compounds, particularly their inhibitory actions on L-type calcium channels and voltage-gated potassium channels. The quantitative data and experimental protocols provided in this guide are intended to assist in the design of rigorous experiments and the accurate interpretation of their outcomes. Careful consideration of these factors will lead to more reliable and reproducible scientific findings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. KN-93, an inhibitor of multifunctional Ca++/calmodulin-dependent protein kinase, decreases early afterdepolarizations in rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CaMKII-independent effects of KN93 and its inactive analog KN92: reversible inhibition of L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | CaMKII inhibitors: from research tools to therapeutic agents [frontiersin.org]
- 6. KN 93 | CaM Kinase | Tocris Bioscience [tocris.com]
- 7. A non-radioactive in vitro CaMKII activity assay using HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. KN-93 (2-[N-(2-hydroxyethyl)]-N-(4-methoxybenzenesulfonyl)]amino-N-(4-chlorocinnamyl)-N-methylbenzylamine), a calcium/calmodulin-dependent protein kinase II inhibitor, is a direct extracellular blocker of voltage-gated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. KN-93, an inhibitor of calcium/calmodulin-dependent protein kinase IV, promotes generation and function of Foxp3+ regulatory T cells in MRL/lpr mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Calcium/Calmodulin-Dependent Protein Kinase II Contributes to Cardiac Arrhythmogenesis in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
The Prudent Control: A Comparative Guide to KN-92 in High-Throughput Screening
Mechanism of Action: The Critical Distinction
KN-93 acts as a competitive inhibitor of CaMKII by binding to the calmodulin (CaM) binding site on the kinase, thereby preventing the conformational changes required for its activation.[1] In contrast, KN-92, due to a subtle structural alteration, does not inhibit CaMKII activity and is thus considered its inactive analog.[2] This fundamental difference makes the parallel use of both compounds a powerful strategy to attribute observed biological effects specifically to the inhibition of CaMKII.
Comparative Analysis of CaMKII Inhibitors
While KN-93 is a valuable tool, it is not without its limitations, including off-target effects. A thorough understanding of the pharmacological profiles of KN-93, its control this compound, and other available inhibitors is crucial for accurate data interpretation.
| Compound | Target | Mechanism of Action | Potency (IC50/Ki) | Key Off-Target Effects |
| This compound | Negative Control | Does not inhibit CaMKII | N/A for CaMKII | - L-type calcium channel inhibition[3] - Voltage-gated potassium (Kv) channel inhibition[4] |
| KN-93 | CaMKII | Competitive inhibitor of CaM binding | Ki: 370 nM[1] IC50: ~1-4 µM[5] | - L-type calcium channel inhibition (more potent than this compound)[4] - Inhibition of various other kinases (e.g., Fyn, Haspin, Hck, Lck, MLCK, Tec, TrkA)[4] - Inhibition of Kv1, Kv2, Kv3, Kv4, and hERG channels[4] |
| AIP (Autocamtide-2 Related Inhibitory Peptide) | CaMKII | Peptide inhibitor derived from the CaMKII autoinhibitory domain | IC50: 40 nM[2] | Generally considered more specific than KN-93, but not cell-permeable without modification.[2] |
| STO-609 | CaMKK | ATP-competitive inhibitor of CaMKII's upstream activating kinase | Ki: 80 ng/mL (CaMKKα), 15 ng/mL (CaMKKβ) | Also inhibits other kinases. |
Note: IC50 and Ki values can vary depending on the experimental conditions, such as ATP and CaM concentrations.[6]
Experimental Protocols for High-Throughput Screening
Robust and reproducible assays are the cornerstone of successful HTS campaigns. Below are detailed protocols for key experiments relevant to the study of CaMKII and the use of this compound as a control.
CaMKII Kinase Activity Assay (ADP-Glo™)
This biochemical assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Recombinant CaMKII enzyme
-
CaMKII substrate (e.g., Autocamtide-2)
-
ATP
-
Assay Buffer (Kinase Buffer)
-
384-well white assay plates
-
Compound plates containing this compound, KN-93, and other test compounds diluted in DMSO.
Procedure:
-
Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), dispense nanoliter volumes of compounds from the compound plates into the 384-well assay plates.
-
Kinase Reaction Initiation:
-
Prepare a master mix containing the CaMKII enzyme and substrate in the assay buffer.
-
Use a multi-channel pipette or automated liquid handler to add 5 µL of the master mix to each well.
-
Prepare an ATP solution at the desired concentration in the assay buffer.
-
Add 5 µL of the ATP solution to each well to start the kinase reaction.
-
Incubate the plate at room temperature for 1 hour.
-
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the ADP concentration. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is inversely correlated with the kinase activity in the presence of an inhibitor.
Intracellular Calcium Assay
This cell-based assay measures changes in intracellular calcium levels, a key upstream event in CaMKII activation.
Materials:
-
Cells expressing the target of interest (e.g., a GPCR that signals through calcium)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
384-well black, clear-bottom assay plates
-
Compound plates with this compound and other test compounds.
Procedure:
-
Cell Plating: Seed cells into the 384-well plates and culture overnight to allow for attachment.
-
Compound Pre-incubation: Add compounds (including this compound as a control for off-target effects on calcium channels) to the wells and incubate for the desired time.
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in HBS.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate at 37°C for 30-60 minutes in the dark.
-
-
Cell Washing: Gently wash the cells with HBS to remove excess dye.
-
Signal Detection:
-
Place the plate in a fluorescence plate reader equipped with an automated injector.
-
Measure the baseline fluorescence.
-
Inject an agonist to stimulate calcium release and immediately begin kinetic fluorescence readings.
-
-
Data Analysis: Analyze the change in fluorescence intensity over time to determine the effect of the compounds on intracellular calcium mobilization.
Cell Viability Assay (MTT)
This assay assesses the general cytotoxicity of the compounds being screened.
Materials:
-
Cells cultured in 96-well or 384-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
Compound plates.
Procedure:
-
Compound Treatment: Add serially diluted compounds (including this compound) to the cells and incubate for the desired duration (e.g., 24-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Visualizing Key Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the CaMKII signaling pathway and a typical HTS workflow.
Conclusion
The use of this compound as a negative control alongside its active counterpart, KN-93, is a critical component of rigorous HTS campaigns targeting CaMKII. By carefully considering the on- and off-target effects of these and other pharmacological tools, and by employing validated and robust experimental protocols, researchers can significantly enhance the quality and reliability of their screening data. This, in turn, accelerates the identification of novel chemical probes and potential therapeutic leads, ultimately advancing our understanding of CaMKII's role in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The CaMKII inhibitor KN93-calmodulin interaction and implications for calmodulin tuning of NaV1.5 and RyR2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CaMKII-independent effects of KN93 and its inactive analog KN92: reversible inhibition of L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | CaMKII inhibitors: from research tools to therapeutic agents [frontiersin.org]
- 5. CaMKII inhibitors: from research tools to therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studying CaMKII: Tools and standards - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Use of KN-92 as a Negative Control in CaMKII Signaling
The central premise of using KN-92 is to distinguish the on-target effects of KN-93 on CaMKII from its potential off-target activities.[1] While KN-93 is a potent inhibitor of CaMKII, it is not entirely specific and can interact with other cellular components, including L-type Ca2+ channels and voltage-dependent K+ channels.[1][2][3] this compound, being structurally similar to KN-93 but inactive against CaMKII, serves as an essential tool to control for these non-specific effects.[1] However, it is crucial to acknowledge that the pharmacological profiles of this compound and KN-93 are not identical beyond their differential action on CaMKII, a nuance that necessitates careful experimental design and data interpretation.[2]
Mechanism of Action: A Tale of Two Analogs
CaMKII is a key signaling protein activated by an increase in intracellular calcium ions bound to calmodulin (Ca2+/CaM).[4][5] This activation triggers a cascade of phosphorylation events that regulate numerous cellular processes. While it was traditionally believed that KN-93 directly binds to CaMKII to competitively inhibit CaM binding, more recent evidence suggests that KN-93 may in fact bind directly to the Ca2+/CaM complex, thereby preventing its interaction with and subsequent activation of CaMKII.[4][5]
Figure 1: Simplified signaling pathway of CaMKII activation and inhibition by KN-93.
Comparative Data on KN-93 and this compound
To ensure robust and publishable results, experiments should ideally include dose-response curves for both KN-93 and this compound. This allows for a direct comparison of their effects and helps to identify a concentration at which KN-93 is effective against CaMKII while the off-target effects, as mirrored by this compound, are minimal.
| Target | KN-93 Effect | This compound Effect | Primary Rationale for Comparison |
| CaMKII Activity | Inhibits | Inactive | To confirm the observed effect is due to CaMKII inhibition. |
| L-type Ca2+ Current (ICa,L) | Inhibits | Equipotent or slightly less potent inhibition | To control for CaMKII-independent effects on calcium influx.[1][2] |
| Voltage-gated K+ Current (Kv) | Inhibits | Similar inhibitory effect | To control for CaMKII-independent effects on potassium channels.[1][2] |
| Ryanodine Receptor (RyR2) | Modulates (often indirectly via CaMKII) | No direct modulation | To isolate CaMKII-dependent regulation of calcium release from the sarcoplasmic reticulum.[6] |
Experimental Protocols: Best Practices
For any publication, a detailed methodology is critical for reproducibility. Below is a generalized protocol for using this compound as a control in a cell-based assay.
Objective: To determine if the effect of KN-93 on a specific cellular response is mediated by CaMKII.
Materials:
-
Cells expressing the target of interest
-
KN-93 (active inhibitor)
-
This compound (inactive control)
-
Vehicle (e.g., DMSO)
-
Assay-specific reagents (e.g., antibodies for Western blotting, fluorescent indicators for imaging)
Experimental Workflow:
Figure 2: A generalized experimental workflow for using this compound as a control.
Data Presentation:
All quantitative data should be summarized in clearly structured tables to facilitate easy comparison between treatment groups.
Table 1: Example Data from a Hypothetical Kinase Assay
| Treatment Group | Normalized Kinase Activity (%) | Standard Deviation | p-value (vs. Stimulus Alone) |
| Vehicle Control | 5.2 | 1.1 | < 0.001 |
| Stimulus Alone | 100.0 | 8.5 | - |
| Stimulus + KN-93 (10 µM) | 15.8 | 3.2 | < 0.001 |
| Stimulus + this compound (10 µM) | 95.3 | 7.9 | > 0.05 (not significant) |
Interpretation of Results:
-
If KN-93 produces an effect and this compound does not (at the same concentration): This provides strong evidence that the observed effect is mediated by CaMKII.
-
If both KN-93 and this compound produce a similar effect: The effect is likely due to off-target mechanisms independent of CaMKII inhibition.
-
If KN-93 produces a greater effect than this compound: This suggests a component of the effect is CaMKII-dependent, but off-target effects may also be contributing.
The proper use of this compound as a negative control is a critical component of rigorous research involving the CaMKII inhibitor KN-93. By carefully designing experiments to include this inactive analog and transparently reporting the comparative data, researchers can significantly enhance the confidence in their findings and contribute to the generation of robust and reproducible scientific knowledge. It is imperative for publication that studies utilizing KN-93 also present data with this compound to substantiate claims of CaMKII-specific effects.
References
- 1. Chronic Ca2+/Calmodulin-Dependent Protein Kinase II Inhibition Rescues Advanced Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CaMKII inhibitors: from research tools to therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chronic CaMKII inhibition blunts the cardiac contractile response to exercise training - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The KN-93 Molecule Inhibits Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) Activity by Binding to Ca2+/CaM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]
- 6. Frontiers | CaMKII Inhibition is a Novel Therapeutic Strategy to Prevent Diabetic Cardiomyopathy [frontiersin.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for KN-92
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. A crucial aspect of this is the correct disposal of chemical compounds. This guide provides essential, immediate safety and logistical information for the proper disposal of KN-92, a compound utilized in laboratory research. Adherence to these procedures is vital for personnel safety and environmental protection.
Immediate Safety and Handling Precautions
Before initiating any disposal process, it is imperative to handle this compound with appropriate safety measures. Always consult the Material Safety Data Sheet (MSDS) for complete safety information.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Use compatible chemical-resistant gloves.
-
Body Protection: A lab coat or other protective clothing is required.
-
Respiratory Protection: In case of inadequate ventilation or the potential for aerosol formation, use a NIOSH-approved respirator.
Engineering Controls:
-
Work in a well-ventilated area, preferably a chemical fume hood.
-
An eyewash station and safety shower should be readily accessible.
Step-by-Step Disposal Protocol for this compound
The primary principle for the disposal of this compound is to treat it as chemical waste and dispose of it in accordance with all applicable federal, state, and local environmental regulations. Never discharge this compound down the drain or mix it with other waste streams unless explicitly approved by your institution's environmental health and safety (EHS) department.
1. Waste Collection:
-
Collect all waste this compound, including any contaminated materials (e.g., pipette tips, weighing paper, gloves), in a designated and clearly labeled chemical waste container.
-
The container must be compatible with the chemical properties of this compound. A high-density polyethylene (HDPE) or glass container is generally suitable.
-
Ensure the container is in good condition and has a secure, leak-proof lid.
2. Labeling:
-
Properly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution's EHS department.
3. Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area (SAA) within the laboratory.
-
The storage area should be away from incompatible chemicals.
4. Disposal Request:
-
Once the container is full or ready for disposal, contact your institution's EHS department to arrange for a pickup. Follow their specific procedures for waste manifest and collection.
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Ventilate: Increase ventilation to the area.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.
-
Collect: Carefully collect the absorbed material and place it into a designated chemical waste container.
-
Clean: Decontaminate the spill area with a suitable solvent, and collect the cleaning materials for disposal as chemical waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₂₄H₂₅ClN₂O₃S |
| Molecular Weight | 456.98 g/mol |
| Solubility in DMSO | ≥15.1 mg/mL |
| Solubility in Ethanol | ≥24.2 mg/mL (with gentle warming) |
| Storage Temperature | -20°C (as a solid) |
Experimental Protocols Cited
The disposal procedures outlined are based on standard laboratory safety protocols and information typically found in Safety Data Sheets for research chemicals. No specific experimental protocols for the disposal of this compound are cited in the available literature, as disposal is governed by general chemical waste regulations.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Personal protective equipment for handling kn-92
Essential Safety and Handling Guide for KN-92
This guide provides crucial safety and logistical information for the handling and disposal of this compound, a chemical compound frequently utilized in laboratory research. This compound is known as an inactive derivative of KN-93 and is primarily used as a negative control in studies involving CaMKII inhibition[1][2]. Due to conflicting safety information, a cautious approach to handling is strongly advised.
Hazard Identification and Precautionary Measures
Safety Data Sheets (SDS) for this compound present varied hazard classifications. The hydrochloride salt of this compound is listed by some suppliers as not classified for hazards, requiring no special handling precautions[3]. However, another source suggests that the toxicological properties have not been fully investigated and that it may be harmful or cause irritation[4]. In contrast, the phosphate salt of this compound is classified as a skin and eye irritant, a potential skin sensitizer, a respiratory tract irritant, and may pose a risk to fertility or an unborn child[5].
Given these discrepancies, it is imperative to handle all forms of this compound as potentially hazardous. The following personal protective equipment (PPE) and handling procedures are recommended to ensure personnel safety.
Recommended Personal Protective Equipment (PPE)
A comprehensive selection of PPE is essential to minimize exposure. The following table summarizes the recommended equipment.
| PPE Category | Recommended Equipment |
| Eye Protection | Safety glasses with side shields or goggles should be worn to protect against splashes. In situations with a higher risk of splashing, a face shield in combination with goggles is recommended[6]. |
| Hand Protection | Chemical-resistant gloves are required. Nitrile or butyl rubber gloves are suitable for handling this compound. Always inspect gloves for any signs of degradation or puncture before use and change them frequently[6][7]. |
| Body Protection | A standard laboratory coat should be worn to protect against skin contact. For procedures with a higher risk of contamination, a chemically resistant apron or suit may be necessary[7]. |
| Respiratory Protection | If working with the powdered form of this compound or if there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate particulate filter (e.g., P100) should be used. All respiratory protection should be used in accordance with a comprehensive respiratory protection program[8]. |
Operational Plan for Handling this compound
Adherence to a strict operational protocol is critical for the safe handling of this compound.
Engineering Controls:
-
Ventilation: All work with this compound, particularly when handling the solid form or preparing solutions, should be conducted in a well-ventilated area. A chemical fume hood is strongly recommended to control airborne levels[4].
-
Eyewash and Safety Shower: An eyewash station and a safety shower must be readily accessible in any area where this compound is handled[4].
Work Practices:
-
Preparation: Before beginning any work, ensure all necessary PPE is available and in good condition. Review the experimental protocol and the SDS.
-
Weighing and Transferring: When weighing the solid form of this compound, do so within a fume hood or a ventilated balance enclosure to minimize inhalation of dust. Use appropriate tools (e.g., spatulas) to handle the powder and avoid creating dust.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing. If the solvent is volatile, ensure adequate ventilation.
-
Handling Solutions: Use care when handling solutions of this compound to prevent spills and skin contact.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling this compound and before leaving the laboratory[4][5]. Do not eat, drink, or smoke in areas where this compound is used.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Collection: All waste materials contaminated with this compound, including unused product, empty containers, gloves, and disposable labware, should be collected in a designated, labeled, and sealed hazardous waste container.
-
Disposal Method: Dispose of the hazardous waste through a licensed waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of this compound down the drain or in the regular trash.
Experimental Workflow for Safe Handling of this compound
The following diagram outlines the key steps and decision points for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound in a laboratory environment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. canbipharm.com [canbipharm.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. osha.gov [osha.gov]
- 7. Personal Protective Equipment Hand and Arm Protection (Appendix D) – Environmental Health and Safety [ehs.ncsu.edu]
- 8. hoffmanngroupusa.com [hoffmanngroupusa.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
